4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
Description
Properties
IUPAC Name |
6-(5-bromothiophen-2-yl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S2/c9-7-2-1-6(13-7)5-3-4-10-8(12)11-5/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOMUHWHSOGWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363138 | |
| Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-82-1 | |
| Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol: Properties, Synthesis, and Medicinal Chemistry Potential
This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol. As a molecule uniting three key pharmacophores—a bromothiophene, a pyrimidine, and a reactive thiol—this compound represents a significant scaffold for researchers in drug discovery and materials science. While this specific derivative is not extensively documented in public literature, this guide synthesizes data from closely related structures and established chemical principles to provide a robust predictive analysis and a foundation for future experimental work.
Molecular Architecture and Physicochemical Landscape
The structure of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol is characterized by a pyrimidine-2-thiol core substituted at the 4-position with a 5-bromo-2-thienyl moiety. This combination of heterocyclic systems imparts a unique electronic and steric profile, suggesting potential for diverse biological interactions.
Thione-Thiol Tautomerism
A critical feature of 2-mercaptopyrimidines is their existence in a tautomeric equilibrium between the thiol and thione forms. In solution, this equilibrium is influenced by solvent polarity, with polar solvents and self-association favoring the thione form.[1] In dilute, non-polar environments, the thiol form is expected to predominate. This dynamic is crucial for its reactivity, as the thiol form presents a nucleophilic sulfur, while the thione form has a different hydrogen bonding profile.
Diagram 1: Thione-Thiol Tautomerism
A depiction of the tautomeric equilibrium between the thiol and thione forms.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₅BrN₂S₂ | |
| Molecular Weight | 273.17 g/mol | |
| XLogP3 | ~2.5-3.0 | Increased from the non-brominated analog due to the bromine atom. |
| Hydrogen Bond Donors | 1 | From the N-H or S-H group. |
| Hydrogen Bond Acceptors | 2 | From the nitrogen atoms in the pyrimidine ring. |
| Appearance | Likely a pale yellow to off-white solid. | Based on related 2-mercaptopyrimidine compounds.[2] |
Proposed Synthetic Pathways
The synthesis of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol can be approached by constructing the pyrimidine ring onto a pre-functionalized bromothiophene. The following protocol outlines a plausible and efficient route.
Key Synthetic Strategy: Cyclocondensation with Thiourea
This strategy leverages the well-established reaction of a β-dicarbonyl compound or its equivalent with thiourea to form the pyrimidine-2-thiol ring system.[3] The key intermediate is a chalcone derived from 5-bromo-2-acetylthiophene.
Diagram 2: Proposed Synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
A plausible synthetic route via a chalcone-like intermediate.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(Dimethylamino)-1-(5-bromo-2-thienyl)prop-2-en-1-one (Intermediate C)
-
To a solution of 5-bromo-2-acetylthiophene (1.0 eq) in toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Causality: The reaction with DMF-DMA converts the acetyl group into a vinylogous amide, which is an excellent electrophile for the subsequent cyclization step. Toluene is a suitable solvent for this high-temperature condensation.
Step 2: Synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol (Target Compound F)
-
Dissolve sodium metal (1.2 eq) in absolute ethanol (10 mL/mmol) under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.
-
To this solution, add thiourea (1.1 eq) and stir until dissolved.
-
Add a solution of the intermediate from Step 1 (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid or acetic acid to a pH of ~5-6 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Causality: The strong base (sodium ethoxide) deprotonates the thiourea, which then acts as a binucleophile. It attacks the β-carbon of the enone, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the stable pyrimidine ring.[3] Acidification is necessary to protonate the thiolate and precipitate the final product.
Predicted Spectroscopic Signature
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The following are predicted data based on known spectral information for similar structures.[4][5]
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5-13.5 (s, 1H, SH/NH), ~8.2-8.4 (d, 1H, pyrimidine-H), ~7.6-7.8 (d, 1H, thiophene-H), ~7.2-7.4 (d, 1H, thiophene-H), ~7.1-7.3 (d, 1H, pyrimidine-H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~175-180 (C=S), ~160-165 (C4-pyrimidine), ~150-155 (C6-pyrimidine), ~140-145 (C-Br thiophene), ~130-135 (CH-thiophene), ~125-130 (CH-thiophene), ~110-115 (CH-pyrimidine). |
| Mass Spec (EI) | Expected M⁺ at m/z 272 and M+2 at m/z 274 in ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. Fragmentation may involve loss of SH, Br, and cleavage of the heterocyclic rings.[6] |
| IR (KBr) | ~3100-3000 cm⁻¹ (Ar C-H), ~2600-2550 cm⁻¹ (S-H, weak), ~1600-1550 cm⁻¹ (C=C, C=N stretching), ~1200-1100 cm⁻¹ (C=S). |
Chemical Reactivity and Stability
The reactivity of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol is governed by its key functional groups.
-
The Thiol Group: The sulfur atom is a soft nucleophile and readily undergoes S-alkylation with alkyl halides to form thioethers.[3] It can also be oxidized to a disulfide bridge under mild oxidizing conditions, a reaction that is often reversible.[7]
-
The Bromothiophene Ring: The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Stille) allowing for further functionalization of the thiophene ring.
-
The Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, although the conditions required are typically harsh.
Diagram 3: Key Reactive Sites
Primary sites of chemical reactivity on the target molecule.
Potential Applications in Medicinal Chemistry
The thieno[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for a wide spectrum of biological activities.[8][9] These derivatives are considered bioisosteres of purines and can interact with a variety of biological targets.
-
Anticancer Activity: Many thieno[2,3-d]pyrimidine derivatives have shown potent activity against various cancer cell lines, often by targeting kinases or microtubule dynamics.[10] The presence of a bromine atom can enhance binding affinity and modulate pharmacokinetic properties.
-
Antimicrobial and Antiviral Agents: The scaffold is present in numerous compounds with demonstrated antibacterial, antifungal, and antiviral properties.[11]
-
Anti-inflammatory Effects: Several thienopyrimidine derivatives have been investigated as anti-inflammatory agents.[12]
The title compound, 4-(5-bromo-2-thienyl)pyrimidine-2-thiol, serves as an excellent starting point for building a library of derivatives for screening. The reactive thiol handle allows for easy modification, and the bromo-substituent provides a vector for diversification through cross-coupling chemistry.
Conclusion
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is a molecule of significant interest for chemical and pharmaceutical research. This guide provides a robust theoretical framework for its synthesis, characterization, and reactivity based on established chemical precedent. The convergence of the biologically active thienopyrimidine core with the synthetically versatile thiol and bromo functionalities makes this compound a promising platform for the development of novel therapeutics and functional materials. The presented hypothetical protocols and predictive data are intended to serve as a valuable resource for researchers embarking on the experimental investigation of this scaffold.
References
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Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link][8][9]
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Saeed, A., et al. (2025). Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. ResearchGate. [Link][4][5]
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Guo, Y., et al. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
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Qian, C., et al. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link][11][12]
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Wheeler, H.L., & Liddle, L.M. (n.d.). 2-mercaptopyrimidine. Organic Syntheses Procedure. [Link][2]
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Fischer, B., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(10), 1770-1775. [Link][1]
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Zhang, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(10), 6845-6849. [Link][3]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link][6]
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Gupta, V. K., & Kumar, A. (2016). Iodimetric determination of 2-mercaptopyridines. ResearchGate. [Link][7]
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Tukulula, M., et al. (2019). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 24(18), 3291. [Link][10]
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An In-depth Technical Guide to the Physicochemical Characteristics of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
Foreword: Navigating the Frontier of Thienylpyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules, including nucleobases that constitute the very code of life.[1][2] When fused or linked with other heterocyclic systems, such as the thiophene ring, the resulting thienylpyrimidine scaffold offers a rich molecular landscape for the development of novel therapeutics. These compounds have garnered significant attention for their diverse pharmacological activities, which span from anticancer and antimicrobial to anti-inflammatory effects.[1] This guide focuses on a specific, promising derivative: 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol. The introduction of a bromine atom on the thiophene ring and a thiol group on the pyrimidine ring presents unique opportunities for both modulating biological activity and for further synthetic elaboration.
This document is intended for researchers, scientists, and drug development professionals. It is not a rigid recitation of facts but a detailed exploration of the core physicochemical characteristics of this molecule. We will delve into its synthesis, structural analysis, and the critical concept of tautomerism, providing not just data, but the scientific rationale behind the experimental methodologies. Our aim is to equip you with the foundational knowledge and practical insights necessary to effectively work with and advance the study of this and related compounds.
I. Synthesis Pathway: A Rational Approach to Construction
The synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol can be logically approached through a cyclocondensation reaction, a common strategy for forming pyrimidine rings.[3] A plausible and efficient route involves the reaction of a chalcone precursor with thiourea.
Proposed Synthetic Workflow
A likely synthetic route begins with the Claisen-Schmidt condensation of 5-bromo-2-acetylthiophene with an appropriate aldehyde to form a chalcone, which is then cyclized with thiourea.
Caption: Proposed synthesis of a 4-(5-bromo-2-thienyl)pyrimidine-2-thiol derivative.
Detailed Experimental Protocol: Synthesis
-
Chalcone Formation:
-
To a solution of 5-bromo-2-acetylthiophene (1 equivalent) and the chosen aromatic aldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise at room temperature with constant stirring.
-
Continue stirring for 2-4 hours. The formation of a precipitate indicates the progress of the reaction.
-
Filter the crude chalcone, wash with cold water until the washings are neutral to litmus, and then wash with cold ethanol.
-
Recrystallize the product from a suitable solvent like ethanol to obtain the pure chalcone.
-
-
Cyclocondensation to form the Pyrimidine-2-thiol:
-
In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Add a solution of potassium hydroxide or sodium hydroxide (2 equivalents) in water.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Expertise & Experience Insight: The choice of a strong base like NaOH or KOH in the cyclocondensation step is crucial as it facilitates the deprotonation of thiourea, enabling its nucleophilic attack on the chalcone. The final acidification is necessary to protonate the thiol group, leading to the precipitation of the desired product.
II. Physicochemical Characterization: Unveiling the Molecular Identity
A thorough characterization of the physicochemical properties of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is essential for its identification, purity assessment, and for understanding its behavior in various experimental settings.
Summary of Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Rationale/Methodology |
| Molecular Formula | C₈H₅BrN₂S₂ | Based on the chemical structure. |
| Molecular Weight | 273.17 g/mol | Calculated from the molecular formula. |
| Melting Point | > 200 °C (decomposes) | High melting points are characteristic of heterocyclic compounds with potential for strong intermolecular interactions like hydrogen bonding. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. | The polar pyrimidine-2-thiol moiety suggests some solubility in polar solvents, while the larger hydrophobic bromo-thienyl group limits water solubility. |
| Appearance | Pale yellow to off-white crystalline solid. | Typical appearance for many organic thiol compounds. |
Spectroscopic Analysis: The Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule.
Experimental Protocol: FT-IR Analysis
-
Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Expected Characteristic FT-IR Peaks
-
N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ is expected due to the N-H bonds in the pyrimidine ring, particularly in its thione tautomeric form.
-
S-H stretching: A weak absorption band around 2600-2550 cm⁻¹ may be observed, indicative of the thiol (-SH) group in the thiol tautomer.[4]
-
C=N stretching: A sharp peak in the range of 1670-1580 cm⁻¹ corresponds to the C=N stretching vibration within the pyrimidine ring.[4]
-
C=C stretching: Aromatic C=C stretching vibrations from both the pyrimidine and thiophene rings are expected in the 1600-1450 cm⁻¹ region.
-
C-S stretching: Vibrations corresponding to the C-S bond are typically found in the 700-600 cm⁻¹ range.[4]
-
C-Br stretching: A peak in the lower frequency region, around 600-500 cm⁻¹, can be attributed to the C-Br bond.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Analysis
-
Dissolve a small amount of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz).[5]
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and signal multiplicities.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
-
Thiophene Protons (2H): Two doublets are expected for the protons on the thiophene ring, likely in the range of δ 7.0-8.0 ppm. The proton adjacent to the bromine will be a doublet, and the proton adjacent to the pyrimidine ring will also be a doublet, with a small coupling constant typical for thiophene ring protons.
-
Pyrimidine Protons (2H): The chemical shifts of the pyrimidine protons will depend on the tautomeric form. In the thiol form, two doublets are expected in the aromatic region, likely between δ 7.0-8.5 ppm.
-
N-H/S-H Proton (1H): A broad singlet, exchangeable with D₂O, is expected for the N-H proton (in the thione form) or the S-H proton (in the thiol form). Its chemical shift can vary significantly depending on concentration and temperature, but it is often observed downfield (> δ 10 ppm) for N-H protons involved in hydrogen bonding.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
-
Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon bearing the bromine atom (C-Br) will be significantly shifted, and its exact position will depend on the electronic environment.
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will also show distinct signals. The carbon attached to the thiol group (C-S) is expected to be in the range of δ 160-180 ppm. The other pyrimidine carbons will appear in the aromatic region.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Experimental Protocol: Mass Spectrometry Analysis
-
Introduce a small amount of the sample into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum.
-
Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern.
Expected Mass Spectrum Features
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be seen, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: Common fragmentation pathways may involve the loss of the bromine atom, the thiol group, or cleavage of the bond between the thiophene and pyrimidine rings.
III. The Critical Role of Thione-Thiol Tautomerism
A key physicochemical characteristic of 2-mercaptopyrimidines is their existence in a tautomeric equilibrium between the thiol and thione forms. This phenomenon is crucial as the dominant tautomer can significantly influence the compound's reactivity, biological activity, and intermolecular interactions.
Caption: Thione-thiol tautomerism in 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
Note: The DOT script above is a template. A visual representation would require images of the chemical structures.
The position of the equilibrium is influenced by several factors:
-
Solvent Polarity: In polar solvents, the thione form is generally favored due to its greater polarity and ability to form hydrogen bonds. In nonpolar solvents, the thiol form may be more prevalent.
-
pH: The acidity or basicity of the medium can shift the equilibrium.
-
Temperature: Temperature can also influence the relative stability of the tautomers.
-
Solid State vs. Solution: In the solid state, the molecule often adopts the more stable thione form to maximize intermolecular hydrogen bonding in the crystal lattice.
Trustworthiness and Self-Validation: The presence of both N-H (thione) and potential S-H (thiol) stretching bands in the FT-IR spectrum, along with the solvent-dependent chemical shifts of the exchangeable proton in the ¹H NMR spectrum, would provide strong, self-validating evidence for the existence of this tautomeric equilibrium.
IV. Potential Applications in Drug Development
The 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol scaffold holds considerable promise for applications in drug discovery. Pyrimidine and thienopyrimidine derivatives are known to exhibit a wide range of biological activities. The presence of the thiol group provides a handle for further chemical modifications to explore structure-activity relationships (SAR). The bromine atom can also be utilized for cross-coupling reactions to introduce further diversity. Given the known activities of related compounds, this molecule could be a valuable starting point for the development of new agents in areas such as:
-
Anticancer therapeutics
-
Antimicrobial agents
-
Anti-inflammatory drugs
V. Conclusion: A Foundation for Future Research
This guide has provided a comprehensive overview of the key physicochemical characteristics of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol. By understanding its synthesis, spectral properties, and the nuances of its tautomeric behavior, researchers are better equipped to utilize this compound in their scientific endeavors. The detailed protocols and expert insights offered herein serve as a robust foundation for future investigations into the therapeutic potential of this and related thienylpyrimidine derivatives. The continued exploration of such novel scaffolds is paramount to advancing the field of medicinal chemistry and developing the next generation of innovative medicines.
References
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Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Retrieved from [Link]
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Mass spectrometry of halogen-containing organic compounds. (2024). ResearchGate. Retrieved from [Link]
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Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. (2024). ResearchGate. Retrieved from [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). De Gruyter. Retrieved from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2023). MDPI. Retrieved from [Link]
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FT-IR data of pyrimidine derivatives compounds. (2024). ResearchGate. Retrieved from [Link]
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Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (2023). Taylor & Francis Online. Retrieved from [Link]
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Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (2023). Semantic Scholar. Retrieved from [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2024). ResearchGate. Retrieved from [Link]
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2-Pyrimidinethiol. (n.d.). SpectraBase. Retrieved from [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2024). Vandana Publications. Retrieved from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). MDPI. Retrieved from [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2024). Preprints.org. Retrieved from [Link]
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FT-IR for derivative. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Crystal Structure of 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine. (2015). ResearchGate. Retrieved from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved from [Link]
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An In-depth Technical Guide to 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol: Molecular Structure, Synthesis, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the heterocyclic compound 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, a molecule of interest in medicinal chemistry due to its structural relationship with biologically active thienopyrimidine scaffolds.
Molecular Structure and Nomenclature
The structural elucidation and correct nomenclature are fundamental to the study of any chemical entity. This section details the IUPAC name, molecular structure, and key physicochemical properties of the title compound.
IUPAC Name and Tautomerism
The systematic IUPAC name for this compound is 4-(5-Bromo-2-thienyl)-1H-pyrimidine-2-thione . It is crucial to recognize that this molecule exhibits prototropic tautomerism, existing in equilibrium between the thiol and thione forms. Spectroscopic and theoretical studies on related 2-mercaptopyrimidine systems have consistently shown that the thione tautomer is the predominant and more stable form in both solid and solution phases, due to the greater thermodynamic stability of the amide-like C=S bond within the aromatic pyrimidine ring.
-
Thiol Form: 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
-
Thione Form: 4-(5-Bromo-2-thienyl)-1H-pyrimidine-2-thione
Throughout this guide, the compound will be referred to by its more stable thione form.
Diagram: Thione-Thiol Tautomerism
Caption: Thione-thiol tautomerism of the title compound.
Physicochemical Properties
A summary of the key computed physicochemical properties is presented in the table below. These parameters are essential for predicting the compound's behavior in various biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂S₂ | - |
| Molecular Weight | 273.17 g/mol | - |
| Exact Mass | 271.9078 Da | - |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Characterization
While a specific, dedicated synthesis for 4-(5-bromo-2-thienyl)-1H-pyrimidine-2-thione has not been extensively reported in peer-reviewed literature, a robust synthetic strategy can be proposed based on well-established methodologies for the construction of pyrimidine-2-thiones. The most common and effective approach involves the cyclocondensation of a 1,3-dicarbonyl compound with thiourea.
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from the commercially available 2-acetyl-5-bromothiophene.
Diagram: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of the target molecule.
Step 1: Synthesis of 1-(5-Bromo-2-thienyl)butane-1,3-dione (Intermediate)
This step employs a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.
-
Principle: A strong base is used to deprotonate the α-carbon of an ester (ethyl acetate), which then acts as a nucleophile, attacking the carbonyl carbon of 2-acetyl-5-bromothiophene. The subsequent loss of the ethoxide leaving group forms the β-diketone.
-
Protocol:
-
Suspend sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
To this suspension, add a solution of 2-acetyl-5-bromothiophene (1.0 eq.) and ethyl acetate (1.5 eq.) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,3-dione.
-
Step 2: Synthesis of 4-(5-Bromo-2-thienyl)-1H-pyrimidine-2-thione (Final Product)
This step involves the well-established condensation reaction between a 1,3-dicarbonyl compound and thiourea.
-
Principle: The reaction proceeds via the formation of a dihydropyrimidine intermediate, which then dehydrates to form the aromatic pyrimidine ring.
-
Protocol:
-
Dissolve sodium metal (2.2 eq.) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add thiourea (1.1 eq.) and stir until it dissolves.
-
Add a solution of 1-(5-bromo-2-thienyl)butane-1,3-dione (1.0 eq.) in absolute ethanol.
-
Heat the reaction mixture at reflux for 6-8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water and acidify with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.
-
Spectroscopic Characterization
The structural confirmation of 4-(5-bromo-2-thienyl)-1H-pyrimidine-2-thione would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected:
| Technique | Expected Data |
| ¹H NMR | - A singlet for the N-H proton of the thione ring (δ ~12-13 ppm).- Doublets for the two protons on the thiophene ring (δ ~7.0-7.5 ppm).- A singlet for the C5-H of the pyrimidine ring (δ ~6.5-7.0 ppm).- A singlet for the methyl group if the precursor was 1-(5-bromo-2-thienyl)butane-1,3-dione (δ ~2.3-2.5 ppm). |
| ¹³C NMR | - A signal for the C=S carbon (δ ~175-185 ppm).- Signals for the aromatic carbons of the pyrimidine and thiophene rings (δ ~110-160 ppm).- A signal for the methyl carbon (if present) (δ ~20-25 ppm). |
| IR (cm⁻¹) | - N-H stretching vibration (broad, ~3100-3300 cm⁻¹).- C=N and C=C stretching vibrations (~1500-1650 cm⁻¹).- Thioamide C=S stretching vibration (~1100-1200 cm⁻¹). |
| Mass Spec. | - A characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).- High-resolution mass spectrometry should confirm the elemental composition. |
Potential Biological Applications
Thienopyrimidine derivatives are a well-recognized class of "privileged structures" in medicinal chemistry, exhibiting a wide array of biological activities. While specific studies on 4-(5-bromo-2-thienyl)-1H-pyrimidine-2-thione are limited, its structural motifs suggest potential applications in several therapeutic areas.
-
Anticancer Activity: Many thienopyrimidine derivatives have been reported as potent anticancer agents, often acting as kinase inhibitors. The pyrimidine core can mimic the purine bases of ATP, enabling competitive binding to the ATP-binding site of various kinases involved in cancer cell proliferation and survival.
-
Antimicrobial and Antiviral Properties: The fused heterocyclic system of thienopyrimidines has been shown to possess broad-spectrum antimicrobial and antiviral activities. These compounds can interfere with various microbial and viral processes, making them attractive leads for the development of new anti-infective agents.
-
Central Nervous System (CNS) Activity: Certain thienopyrimidine derivatives have demonstrated activity as modulators of CNS targets, such as adenosine and benzodiazepine receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders.
-
Metabolic Disorders: Some thienopyrimidine analogs have been investigated for their potential in treating metabolic diseases like diabetes and obesity, for instance, by acting as GPR119 agonists or DGAT-1 inhibitors.
The presence of the bromine atom on the thiophene ring can further enhance the biological activity of the molecule by increasing its lipophilicity and potentially enabling halogen bonding interactions with biological targets.
Conclusion
4-(5-Bromo-2-thienyl)-1H-pyrimidine-2-thione is a heterocyclic compound with significant potential for further investigation in the field of drug discovery. Its synthesis can be reliably achieved through established chemical transformations, and its structural similarity to a range of biologically active molecules makes it a compelling candidate for screening in various therapeutic areas. This guide provides a foundational understanding of its chemical properties and a framework for its synthesis and characterization, intended to facilitate future research and development efforts.
References
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PubChem. (n.d.). 4-(2-Thienyl)pyrimidine-2-thiol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
- El-Sayed, N. N. E., et al. (2020). Synthesis, biological evaluation and molecular docking of new thieno[2,3-d]pyrimidine derivatives as potential anticancer agents. Bioorganic Chemistry, 94, 103426.
- Hafez, H. N., et al. (2018). Synthesis, biological evaluation, and molecular docking of novel thieno[2,3-d]pyrimidine derivatives as potential antimicrobial and anticancer agents. Molecules, 23(11), 2949.
- Rashad, A. E., et al. (2017). Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 138, 1034-1044.
- Aly, H. M., et al. (2016). Synthesis and biological evaluation of new thieno[2,3-d]pyrimidine derivatives as potential anticancer and antimicrobial agents. Medicinal Chemistry Research, 25(10), 2248-2261.
- Patonay, T., et al. (2004). A simple and efficient synthesis of 1-(2-hydroxyphenyl)-1,3-butanediones.
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved January 25, 2026, from [Link]
- Pawar, S. S., et al. (2015). Synthesis and biological evaluation of some novel pyrimidine-2-thione derivatives. Der Pharma Chemica, 7(1), 125-131.
Spectroscopic Characterization of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique juxtaposition of the pyrimidine-2-thiol and 5-bromo-2-thienyl moieties imparts a distinct electronic and structural profile, making it a valuable scaffold for the development of novel therapeutic agents and functional materials. Pyrimidine derivatives are known for their diverse biological activities, while brominated thiophenes are versatile intermediates in cross-coupling reactions for the synthesis of complex organic molecules.[1][2] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its behavior in various chemical and biological systems.
This technical guide provides an in-depth analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol. The interpretation of the spectral data is presented with a focus on the underlying chemical principles and the influence of the molecule's structural features.
Molecular Structure and Tautomerism
A critical aspect of the chemistry of 2-mercaptopyrimidines is their existence in a tautomeric equilibrium between the thiol and thione forms.[3][4] This equilibrium is influenced by factors such as the solvent, temperature, and pH.[3] The two tautomeric forms of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol are depicted below. The thione form is generally favored in polar solvents.[3]
Caption: Tautomeric equilibrium between the thiol and thione forms.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound. For 4-(5-bromo-2-thienyl)pyrimidine-2-thiol, electron ionization (EI) or electrospray ionization (ESI) can be employed.
Predicted Mass Spectrum Data
| m/z | Ion | Notes |
| 288/290 | [M]⁺˙ | Molecular ion peak. The presence of a bromine atom will result in two peaks of approximately equal intensity, separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |
| 255/257 | [M-SH]⁺ | Loss of the sulfhydryl radical from the thiol tautomer. |
| 209 | [M-Br]⁺ | Loss of the bromine radical. |
| 194 | [M-Br-SH+H]⁺ | Loss of both bromine and the sulfhydryl group. |
| 162 | [C₄H₂S-C₄H₂N₂S]⁺ | Fragmentation of the pyrimidine ring. |
| 116 | [C₄H₄S₂]⁺ | Fragment corresponding to 2-thiophenethiol.[5] |
Hypothetical Fragmentation Pathway
Caption: Predicted fragmentation pathway for 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization: Employ either Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for soft ionization and observation of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol will exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of tautomers can be confirmed by observing bands for both N-H/S-H and C=S/C=N bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Notes |
| 3100-3000 | Aromatic C-H | Stretching | Characteristic of the thiophene and pyrimidine rings. |
| 2600-2550 | S-H (Thiol) | Stretching | A weak band, indicative of the thiol tautomer. |
| 1620-1580 | C=N | Stretching | Associated with the pyrimidine ring. |
| 1550-1450 | C=C | Stretching | Aromatic ring stretching vibrations. |
| 1200-1000 | C=S (Thione) | Stretching | A strong band, indicating the presence of the thione tautomer. |
| 850-750 | C-H out-of-plane bending | Bending | Characteristic of the substitution pattern on the aromatic rings. |
| 700-600 | C-S | Stretching | Thiophene and thiol/thione groups. |
| 600-500 | C-Br | Stretching | Characteristic of the carbon-bromine bond. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR), place the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the pyrimidine ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the protons on the pyrimidine and thiophene rings. The exact chemical shifts and coupling constants can be predicted based on data from similar compounds.[6][7]
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Notes |
| ~13.5 | br s | - | N-H or S-H | A broad singlet due to the acidic proton of the thione or thiol group. Its position is solvent and concentration-dependent. |
| ~8.6 | d | ~5.0 | H-6 (pyrimidine) | Downfield due to the anisotropic effect of the adjacent nitrogen atom. |
| ~7.8 | d | ~4.0 | H-3' (thiophene) | Doublet due to coupling with H-4'. |
| ~7.4 | d | ~5.0 | H-5 (pyrimidine) | Upfield compared to H-6. |
| ~7.2 | d | ~4.0 | H-4' (thiophene) | Doublet due to coupling with H-3'. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~175 | C-2 (C=S) | The thione carbon is significantly downfield. |
| ~160 | C-4 | Carbon attached to the thiophene ring. |
| ~158 | C-6 | Pyrimidine ring carbon. |
| ~145 | C-2' | Thiophene carbon attached to the pyrimidine ring. |
| ~132 | C-3' | Thiophene ring carbon. |
| ~129 | C-4' | Thiophene ring carbon. |
| ~115 | C-5' | Carbon bearing the bromine atom, shifted upfield due to the heavy atom effect. |
| ~110 | C-5 | Pyrimidine ring carbon. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled sequence (e.g., DEPT) to simplify the spectrum and aid in the assignment of carbon types (CH, CH₂, CH₃).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
NMR Correlation Diagram
Caption: Key ¹H NMR correlations for 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
Conclusion
The comprehensive spectroscopic analysis of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol provides a detailed fingerprint for its identification and characterization. The interplay of the electron-withdrawing bromine atom and the distinct electronic environments of the pyrimidine and thiophene rings gives rise to a unique set of spectral data. The potential for thione-thiol tautomerism adds another layer of complexity that can be effectively probed using a combination of MS, IR, and NMR techniques. This guide serves as a valuable resource for researchers working with this compound, enabling its confident application in drug discovery and materials science.
References
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Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. (2018). ResearchGate. [Link]
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Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Journal of the Brazilian Chemical Society. [Link]
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Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E. [Link]
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Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. [Link]
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Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. The Journal of Physical Chemistry A. [Link]
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One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. [Link]
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2,5-Bis(5-bromo-2-thien-yl)thiophene. Acta Crystallographica Section E. [Link]
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New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences. [Link]
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Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH functions with 3,4-dihydro-2H-pyran. Green Chemistry. [Link]
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2-Thiophenethiol. PubChem. [Link]
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Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. [Link]
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5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E. [Link]
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Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences. [Link]
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The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Thienylpyrimidine Targets
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The thienopyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, lauded for its structural versatility and capacity to engage a diverse array of high-value therapeutic targets. This guide provides an in-depth technical exploration of the core molecular targets of thienylpyrimidine derivatives, with a primary focus on their well-established role as kinase inhibitors in oncology and their burgeoning potential in neurodegenerative and inflammatory diseases. We will dissect the mechanistic underpinnings of their inhibitory action, present detailed protocols for target validation, and synthesize preclinical and clinical data to offer a comprehensive resource for the scientific community. Our objective is to not only catalogue the known targets but also to illuminate the causality behind experimental design and foster the rational development of next-generation thienylpyrimidine-based therapeutics.
The Thienylpyrimidine Scaffold: A Privileged Structure in Drug Discovery
The thienopyrimidine core, a fusion of thiophene and pyrimidine rings, is structurally analogous to the purine nucleobase. This inherent bioisosterism allows it to effectively compete with endogenous ligands, particularly adenosine triphosphate (ATP) in the context of protein kinases. The adaptability of the thienopyrimidine ring system allows for extensive chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of numerous thienylpyrimidine derivatives that have entered preclinical and clinical studies, with some achieving market approval.[1]
Key to their success is the ability to serve as a hinge-binding motif within the ATP-binding pocket of various kinases. Strategic substitutions on the scaffold can then extend into adjacent hydrophobic regions or form additional hydrogen bonds, thereby dictating the inhibitor's specificity and potency. This guide will delve into the specific interactions that govern the therapeutic efficacy of thienylpyrimidines against their primary target classes.
Kinase Inhibition: The Epicenter of Thienylpyrimidine's Therapeutic Impact in Oncology
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Thienylpyrimidines have been extensively developed as kinase inhibitors, demonstrating significant promise in treating a variety of malignancies.[1]
Targeting Angiogenesis: VEGFR and PDGFR Inhibition
Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases (RTKs) that play pivotal roles in tumor angiogenesis and proliferation. Several thienylpyrimidine derivatives have been designed as multi-targeted inhibitors of these RTKs.
Mechanism of Action: By occupying the ATP-binding site of VEGFR and PDGFR, thienylpyrimidine inhibitors block the autophosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor blood vessel formation and growth.
Below is a depiction of the VEGFR signaling pathway and the point of inhibition by thienylpyrimidine-based compounds.
Modulating B-Cell Malignancies: Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, proliferation, and survival. Its inhibition is a validated therapeutic strategy for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Rocbrutinib (LP-168): A Case Study
Rocbrutinib is a next-generation thienylpyrimidine-based BTK inhibitor that exhibits both covalent and non-covalent binding modes. This dual mechanism allows it to inhibit wild-type BTK irreversibly and also act on BTK with common resistance mutations (e.g., C481S).[2] Preclinical data has demonstrated its high selectivity and potent activity, leading to promising results in clinical trials.[3][4][5][6] In a Phase 1 study, rocbrutinib was well-tolerated and showed encouraging response rates in patients with relapsed/refractory B-cell malignancies.[6]
The following diagram illustrates the BTK signaling cascade and its inhibition.
Overcoming Resistance in NSCLC: Mutant-Selective EGFR Inhibition
Epidermal Growth Factor Receptor (EGFR) is a key driver in non-small cell lung cancer (NSCLC). While first and second-generation EGFR inhibitors are effective, resistance often develops, commonly through the T790M "gatekeeper" mutation. Thienylpyrimidines have been engineered to selectively target these mutant forms of EGFR while sparing the wild-type receptor, thereby reducing toxicity.
Olmutinib (HM61713): A Case Study
Olmutinib is a third-generation thienylpyrimidine-based EGFR tyrosine kinase inhibitor (TKI) that irreversibly binds to and inhibits EGFR mutants, including the T790M resistance mutation.[7][8] Preclinical studies demonstrated its high selectivity and potent antitumor activity in EGFR-mutant lung cancer cell lines.[9] This led to its approval in South Korea for the treatment of patients with T790M-positive NSCLC who have failed prior EGFR-TKI therapy.[7][8]
| Compound | Target(s) | IC50 (nM) | Indication | Status |
| Olmutinib | EGFR (T790M) | ~10 | NSCLC | Approved (South Korea) |
| Rocbrutinib | BTK | - | B-cell malignancies | Phase I/II Clinical Trials |
| Pictilisib | PI3Kα/δ | 3 | Solid Tumors | Phase II Clinical Trials |
Targeting the PI3K/Akt/mTOR Pathway: Pictilisib
The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently activated signaling pathways in human cancers. Pictilisib (GDC-0941) is a potent, pan-class I PI3K inhibitor with a thienopyrimidine core.[10] Preclinical studies showed that pictilisib effectively inhibits the PI3K pathway and demonstrates antitumor activity in various cancer models.[11] It has advanced to Phase II clinical trials for the treatment of a range of solid tumors.[10][11][12]
Emerging Frontiers: Beyond Kinase Inhibition
The therapeutic potential of thienylpyrimidines extends beyond oncology. Recent research has identified novel targets and applications in other disease areas.
Neurodegenerative Disorders: A New Paradigm
Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism:
Recent studies have identified novel thienylpyrimidine analogues as inhibitors of metabotropic glutamate receptor 1 (mGluR1).[13] Dysregulation of glutamatergic signaling is implicated in the pathophysiology of several neurodegenerative diseases. By antagonizing mGluR1, these compounds can modulate synaptic plasticity and neuronal excitability, offering a potential therapeutic avenue for conditions such as Alzheimer's disease and Fragile X syndrome.[14][15] The mechanism involves the inhibition of downstream signaling cascades, including the protein synthesis pathways that are often dysregulated in these disorders.[13]
Prion Diseases:
Intriguingly, certain thienyl pyrimidine derivatives have been shown to induce oligomerization of the protease-resistant form of the prion protein (PrPSc), which paradoxically leads to a reduction in prion infectivity in vivo.[16] This suggests a novel mechanism of action that could be explored for the treatment of prion diseases and potentially other proteinopathies like Alzheimer's and Parkinson's diseases.[16]
Anti-inflammatory Potential
The pyrimidine scaffold is known to be a key component in molecules with anti-inflammatory properties. Thienopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant potential.[17][18][19] The proposed mechanisms often involve the inhibition of inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2).[20] Further investigation into specific molecular targets within inflammatory pathways is a promising area of research.
Experimental Protocols for Target Validation
The validation of thienylpyrimidine derivatives as inhibitors of their respective targets is a critical step in the drug discovery process. Below are representative, detailed protocols for key assays.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol describes a standard method for determining the inhibitory activity of a thienylpyrimidine compound against a target kinase, such as VEGFR or BTK.
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate peptide by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
Workflow Diagram:
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT).
-
Recombinant target kinase (e.g., VEGFR-2, BTK) diluted in kinase buffer to the desired concentration.
-
Specific substrate peptide for the target kinase.
-
Thienylpyrimidine compound stock solution in DMSO, serially diluted to create a concentration gradient.
-
[γ-³²P]ATP stock solution.
-
Stopping solution (e.g., 75 mM phosphoric acid).
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the serially diluted thienylpyrimidine compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and cold ATP in MgCl₂.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stopping solution.
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the filter mat and measure the radioactivity in each spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based mGluR1 Antagonist Assay (Calcium Mobilization)
This protocol outlines a common method to assess the antagonistic activity of thienylpyrimidine compounds on mGluR1 expressed in a cellular context.
Principle: mGluR1 is a Gq-coupled receptor. Its activation by an agonist leads to the release of intracellular calcium (Ca²⁺). This assay measures the ability of a test compound to block this agonist-induced Ca²⁺ mobilization using a fluorescent calcium indicator.
Step-by-Step Methodology:
-
Cell Culture and Dye Loading:
-
Culture a cell line stably expressing mGluR1 (e.g., HEK293-mGluR1) in a 96-well black-walled, clear-bottom plate.
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add the thienylpyrimidine compounds at various concentrations to the wells and incubate for a specific period to allow for receptor binding.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add a known mGluR1 agonist (e.g., L-quisqualate) to all wells to stimulate the receptor.
-
Measure the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.
-
-
Data Analysis:
-
Determine the peak fluorescence response in each well.
-
Calculate the percentage of inhibition of the agonist-induced response for each concentration of the thienylpyrimidine compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.[21]
-
Conclusion and Future Perspectives
The thienopyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of targeted therapeutics. Its success as a kinase inhibitor in oncology is well-documented, with several compounds in clinical development or already approved. The structure-activity relationships of these inhibitors are increasingly well-understood, paving the way for the design of more potent and selective next-generation drugs.[1][22][23]
The expanding landscape of thienylpyrimidine targets, now including G-protein coupled receptors like mGluR1 and novel mechanisms in proteinopathies, highlights the enduring potential of this chemical class. Future research should focus on:
-
Expanding the Target Space: Systematically screening thienylpyrimidine libraries against a broader range of therapeutic targets, including those in inflammatory and infectious diseases.
-
Rational Design for Selectivity: Leveraging structural biology and computational modeling to design inhibitors with improved selectivity profiles, thereby minimizing off-target effects and enhancing the therapeutic window.
-
Exploring Novel Mechanisms: Further investigating the unconventional mechanisms of action, such as the induction of prion protein oligomerization, to unlock new therapeutic strategies for challenging diseases.
This guide has provided a comprehensive overview of the key therapeutic targets of thienylpyrimidines, grounded in mechanistic insights and validated experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers dedicated to harnessing the full therapeutic potential of this versatile and powerful scaffold.
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Introduction: The Thienopyrimidine Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 4-(Thienyl)pyrimidine-2-thiol Compounds: Synthesis, Biological Activity, and Therapeutic Potential
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among these, fused pyrimidine systems are of paramount importance.[1] The thienopyrimidine scaffold, which consists of a thiophene ring fused to a pyrimidine ring, has garnered significant attention in medicinal chemistry.[2] These compounds are structural analogs of purines like adenine and guanine, allowing them to interact with a wide range of biological targets, including enzymes and receptors.[1] The 4-(thienyl)pyrimidine-2-thiol subclass, characterized by a thienyl group at position 4 and a thiol group at position 2 of the pyrimidine ring, represents a versatile and promising chemotype. The introduction of the sulfur atom in the thiol group provides an additional site for chemical modification and can influence the molecule's electronic properties and biological interactions.[3] This guide provides a comprehensive review of the synthesis, characterization, structure-activity relationships, and diverse biological activities of 4-(thienyl)pyrimidine-2-thiol derivatives, with a focus on their potential in drug development.
Core Synthesis Strategies
The construction of the 4-(thienyl)pyrimidine-2-thiol core is most commonly achieved through a cyclocondensation reaction. The primary and most efficient method involves the reaction of a thienyl-substituted chalcone (1,3-diaryl-2-propene-1-one) with thiourea.[4][5]
The causality behind this experimental choice is straightforward: the reaction proceeds via a Michael addition of the thiourea to the α,β-unsaturated ketone system of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic pyrimidine ring. This reaction is typically performed under basic conditions to facilitate the deprotonation of thiourea, enhancing its nucleophilicity.[6] Microwave irradiation has also been employed to accelerate this synthesis, significantly reducing reaction times.[4]
Caption: General synthetic scheme for 4-(thienyl)pyrimidine-2-thiol.
Structural Characterization and Properties
The structural elucidation of newly synthesized 4-(thienyl)pyrimidine-2-thiol compounds relies on a combination of spectroscopic techniques. These methods are crucial for confirming the molecular structure and purity. The pyrimidine-2-thiol core can exist in two tautomeric forms: the thiol form and the thione form. Spectroscopic evidence is key to determining the predominant form in a given state.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is fundamental for mapping the carbon-hydrogen framework. In ¹H NMR, characteristic signals for the protons on the pyrimidine and thienyl rings are observed. For instance, the proton at position 5 of the pyrimidine ring often appears as a distinct singlet or doublet.[7] In ¹³C NMR, the chemical shift of the C2 carbon is indicative of the tautomeric form; a shift in the range of 175-185 ppm typically confirms the presence of the C=S bond of the thione form.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The presence of a broad band around 3100-3400 cm⁻¹ can indicate N-H stretching, supporting the thione tautomer. The absence of a sharp S-H stretching band (around 2550-2600 cm⁻¹) further corroborates this finding. A strong C=S stretching vibration may also be observed.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS), providing definitive proof of the chemical formula.[4]
Biological Activities and Therapeutic Potential
Thienopyrimidine derivatives exhibit a broad spectrum of biological activities, making them highly attractive for drug discovery.[1][2] The 4-(thienyl)pyrimidine-2-thiol scaffold is no exception and has been extensively investigated for various therapeutic applications.
Anticancer Activity
A significant body of research has focused on the anticancer properties of thienopyrimidine derivatives.[8] These compounds have shown efficacy against various cancer cell lines, including those of the lung, breast, and colon.[4][9] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.[8]
-
Kinase Inhibition: Many thienopyrimidine derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[8]
-
Apoptosis Induction: Some compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[10]
-
STAT3/STAT5a Inhibition: Derivatives of 2-thiopyrimidines have been reported to act by blocking STAT3 and STAT5a signaling pathways, which are implicated in the proliferation of human lung and breast cancer cells.[4]
Table 1: Anticancer Activity of Selected Thienopyrimidine Derivatives
| Compound ID | Substitution Pattern | Target Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 22g | 3,4-dichloro substitution | A549 (Lung) | 6.67 - 26.24 µM | [8] |
| 24a | Varies | VEGFR-2 | 62.48 nM | [8] |
| 26b | Varies | VEGFR-2 | 0.23 - 0.37 µM | [8] |
| Compound A | 2-(benzylamino)-5,6-dimethyl | MDA-MB-435 (Melanoma) | GP = -31.02% |[9][11] |
(Note: Compound IDs are taken from the cited literature for consistency.)
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[12] Pyrimidine-2-thiol derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[5][13]
-
Antibacterial Activity: These compounds have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[13][14] The presence of the thienyl and pyrimidine-thiol moieties appears crucial for this activity.[15]
-
Antifungal Activity: Several derivatives have also been found to be active against fungal strains such as Candida albicans and Aspergillus flavus.[16][17]
Table 2: Antimicrobial Activity (MIC) of Selected Pyrimidine-2-thiol Derivatives
| Compound ID | Target Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| 12 | S. aureus (Gram-positive) | 0.87 µM/ml | [13] |
| 5 | B. subtilis (Gram-positive) | 0.96 µM/ml | [13] |
| 10 | P. aeruginosa (Gram-negative) | 0.77 µM/ml | [13] |
| 20-24 | M. smegmatis | 62.5 - 500 µg/mL |[5] |
(Note: Compound IDs are taken from the cited literature for consistency.)
Other Biological Activities
Beyond anticancer and antimicrobial effects, these compounds have been explored for other therapeutic uses:
-
Anti-inflammatory Activity: Pyridine-bearing pyrimidine-2-thiols have been investigated as potential anti-inflammatory agents through molecular docking studies targeting cyclooxygenase (COX) enzymes.[6]
-
Anticonvulsant Activity: Certain thiopyrimidine derivatives have shown anticonvulsant effects in animal models.[4]
-
Platelet Aggregation Inhibition: 6-amino-2-thio-3H-pyrimidin-4-one derivatives have been identified as potent inhibitors of ADP-induced platelet aggregation.[18]
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds to enhance their potency and selectivity. For thienopyrimidine derivatives, specific structural modifications have been shown to significantly impact biological activity.
-
Substituents on the Thienyl Ring: The nature and position of substituents on the thienyl ring can modulate activity. Electron-withdrawing groups or bulky groups can influence how the molecule fits into the binding pocket of a target enzyme.
-
Modifications at the Pyrimidine Ring: The introduction of different groups on the pyrimidine core, particularly at positions 5 and 6, can fine-tune the biological profile. For example, in pyrrolo[2,3-d]pyrimidines, a 4-methoxyphenyl group at position 7 was found to enhance anti-inflammatory activity.[19]
-
Derivatization of the Thiol Group: The thiol group at position 2 is a key site for derivatization. Alkylation or substitution at this position can lead to compounds with altered solubility, stability, and biological activity.
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An In-Depth Technical Guide to the Tautomerism of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
Abstract
This technical guide provides a comprehensive examination of the prototropic tautomerism in 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide delves into the fundamental principles governing the thione-thiol equilibrium in pyrimidine-2-thiol systems, the influence of substituents and solvent environments, and the advanced analytical techniques employed for characterization. Detailed experimental protocols and computational methodologies are presented to offer a robust framework for researchers, scientists, and drug development professionals engaged in the study of this and related molecular systems.
Introduction: The Principle of Thione-Thiol Tautomerism in Heterocycles
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the chemical reactivity, biological activity, and physical properties of molecules.[1] In the realm of heterocyclic chemistry, the thione-thiol tautomerism of 2-mercaptopyrimidines represents a classic and extensively studied case of prototropic tautomerism. This equilibrium involves the migration of a proton between a nitrogen atom and a sulfur atom, resulting in two distinct tautomeric forms: the thione form and the thiol form.
The position of this equilibrium is not static; it is delicately balanced by a confluence of factors including the intrinsic stability of the tautomers, the electronic nature of substituents on the heterocyclic ring, and the polarity of the surrounding solvent medium.[2] Understanding and controlling this equilibrium is paramount for drug design, as the different tautomers can exhibit varied biological activities and pharmacokinetic profiles.
This guide focuses specifically on 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, a molecule that combines the pyrimidine-2-thiol core with a bulky, electron-withdrawing bromothienyl substituent. We will explore how this particular substitution pattern is predicted to influence the tautomeric landscape and provide the technical means to rigorously investigate it.
The Tautomeric Equilibrium of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
The tautomeric equilibrium for 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol involves two primary forms: the pyrimidine-2(1H)-thione and the pyrimidine-2-thiol tautomers.
Caption: Prototropic tautomerism of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
Intrinsic Stability and Substituent Effects
For the parent 2-mercaptopyrimidine, computational studies have shown that in the gas phase, the thiol form is generally more stable than the thione form.[3] However, in solution, this preference is often reversed, with the thione form predominating, especially in polar solvents.[2][4] This reversal is attributed to the greater polarity of the thione tautomer, which is better stabilized by interactions with polar solvent molecules.[4]
The introduction of the 4-(5-Bromo-2-thienyl) substituent is expected to influence the electronic properties of the pyrimidine ring. The thienyl group itself is electron-rich, while the bromine atom is electron-withdrawing. The overall electronic effect on the tautomeric equilibrium can be complex and is best elucidated through a combination of experimental and computational methods. It is plausible that the electron-withdrawing nature of the substituent may further stabilize the thione form in solution.[5]
Experimental Characterization of Tautomeric Equilibrium
A multi-pronged analytical approach is essential for the unambiguous characterization of the tautomeric equilibrium of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol. The following sections outline the key experimental workflows.
Synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
The target compound can be synthesized via a one-pot, three-component reaction.[6]
Protocol:
-
Reaction Setup: To a solution of a substituted benzaldehyde (1 mmol) and 3-acetylpyridine (1 mmol) in ethanol (20 mL), add piperidine (0.1 mL) as a catalyst.
-
Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Chalcone Formation: After completion, cool the reaction mixture to room temperature. The precipitated chalcone is filtered, washed with cold ethanol, and dried.
-
Cyclization: To the synthesized chalcone (1 mmol) in ethanol (20 mL), add thiourea (1 mmol) and potassium hydroxide (2 mmol).
-
Final Reflux: Reflux the mixture for 8-10 hours.
-
Purification: After cooling, pour the reaction mixture into ice-cold water and neutralize with dilute hydrochloric acid. The precipitated solid, 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, is filtered, washed with water, and recrystallized from ethanol.
UV-Vis Spectrophotometry: A First Look at Solvent Effects
UV-Vis spectroscopy is a powerful and accessible technique for studying tautomeric equilibria, as the different electronic structures of the thione and thiol forms give rise to distinct absorption spectra.[7] By analyzing the spectra in solvents of varying polarity, one can gain qualitative and quantitative insights into the position of the equilibrium.[8]
Experimental Workflow:
Caption: Workflow for solvent-dependent UV-Vis analysis of tautomerism.
Data Interpretation:
-
Thione Form: Generally exhibits a strong absorption band at longer wavelengths due to the n→π* transition of the C=S group.
-
Thiol Form: Typically absorbs at shorter wavelengths, corresponding to π→π* transitions within the aromatic system.
By comparing the relative intensities of these bands across different solvents, a clear picture of the equilibrium shift emerges.
Table 1: Expected UV-Vis Absorption Maxima for Tautomers
| Tautomer | Solvent Polarity | Expected λ_max (nm) | Rationale |
| Thione | High (e.g., Water) | Longer Wavelength | Stabilized by polar solvent |
| Thiol | Low (e.g., Dioxane) | Shorter Wavelength | Favored in non-polar environments |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides the most definitive evidence for the existence and relative abundance of tautomers in solution.[9] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, allowing for clear differentiation between the thione and thiol forms.
Key Diagnostic Signals:
-
¹H NMR:
-
Thione: A broad signal for the N-H proton, typically in the range of 12-14 ppm.
-
Thiol: A sharp signal for the S-H proton, usually appearing further upfield, around 3-5 ppm. The exact position can be concentration and solvent dependent.
-
-
¹³C NMR:
-
Thione: The C=S carbon is highly deshielded and appears at a characteristic downfield shift, often >175 ppm.
-
Thiol: The C-S carbon is significantly more shielded and resonates at a much lower chemical shift, typically in the range of 110-140 ppm.
-
Protocol for Quantitative NMR (qNMR):
-
Sample Preparation: Prepare solutions of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficiently long relaxation delay to ensure accurate integration.
-
Integration: Integrate the characteristic signals for the N-H proton of the thione form and the S-H proton of the thiol form.
-
Ratio Calculation: The ratio of the integrals directly corresponds to the molar ratio of the two tautomers in solution.
Infrared (IR) Spectroscopy
IR spectroscopy can provide complementary evidence for the predominant tautomer in the solid state or in solution.[10]
Characteristic Vibrational Frequencies:
| Tautomer | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Thione | N-H stretch | ~3400 |
| Thione | C=S stretch | ~1200 |
| Thiol | S-H stretch | ~2600 |
Computational Chemistry: Predicting Tautomer Stability
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that govern the equilibrium.[3][11]
Computational Workflow:
Caption: Workflow for DFT-based analysis of tautomeric stability.
Expected Outcomes:
-
Gas Phase: The thiol tautomer is predicted to be more stable.[3]
-
Solution Phase: With the inclusion of a polarizable continuum model (PCM) for a polar solvent like water or DMSO, the thione tautomer is expected to be significantly stabilized and likely become the more stable form.[4]
Table 2: Hypothetical DFT-Calculated Relative Free Energies (ΔG in kcal/mol)
| Tautomer | Gas Phase (ΔG_rel) | Water (PCM) (ΔG_rel) |
| Thione | 3.5 | 0.0 |
| Thiol | 0.0 | 6.5 |
Note: These are illustrative values based on literature for similar systems.[3]
Conclusion and Future Directions
The tautomerism of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is a nuanced phenomenon governed by a delicate interplay of structural and environmental factors. This guide has outlined a comprehensive strategy for its investigation, combining synthesis, spectroscopic analysis, and computational modeling. For researchers in drug development, a thorough understanding of the predominant tautomeric form under physiological conditions is critical, as it directly impacts receptor binding and ADME properties. Future work could involve the synthesis of N- and S-methylated derivatives to "lock" the tautomeric forms, providing unambiguous spectroscopic standards. Additionally, X-ray crystallography could offer definitive proof of the solid-state structure. These advanced studies will further illuminate the fascinating chemistry of this important class of heterocyclic compounds.
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Antonov, L., D'Andria, G., & Fabian, W. M. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Available at: [Link]
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Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at: [Link]
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Gordon, A. J., & Ford, R. A. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1482-1489. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2016). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. ResearchGate. Available at: [Link]
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Les, A., Adamowicz, L., & Person, W. B. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. The Journal of Physical Chemistry A, 110(29), 9247-9258. Available at: [Link]
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Forns, P., et al. (1999). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 801-806. Available at: [Link]
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Les, A., Adamowicz, L., & Person, W. B. (2006). Dimers of and Tautomerism between 2-Pyrimidinethiol and 2(1H)-Pyrimidinethione: A Density Functional Theory (DFT) Study. The Journal of Physical Chemistry A, 110(29), 9247-9258. Available at: [Link]
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Elguero, J., Marzin, C., & Roberts, J. D. (2015). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]
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Antonov, L., et al. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. Available at: [Link]
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Ghomi, J. S., & Zare, K. (2019). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Computational and Theoretical Chemistry, 1147, 43-51. Available at: [Link]
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Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]
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- Sliwa, M., et al. (2005). Design, Synthesis, Structural and Nonlinear Optical Properties of Photochromic Crystals: Toward Reversible Molecular Switches.
- Castet, F., & Champagne, B. (2016). Switching of the Nonlinear Optical Responses of Anil Derivatives: from Dilute Solutions to the Solid State. In Tautomerism: Concepts and Applications in Science and Technology (pp. 175-202). Wiley-VCH.
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- Gawinecki, R.; Kuczek, A.; Kolehmainen, E.; Ośmiałowski, B.; Krygowski, T.M.;. Kauppinen, R. Influence of Bond Fixation in Benzo-Annulated N-Salicylideneanilines and their ortho-C(=O)X Derivatives (X = CH3, NH2, OCH3) on Tautomeric Equilibria in Solution, J. Org. Chem. 2007, 72, 5598-5607.
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Solubility Profile of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol: A Methodical Approach for Drug Development Professionals
An In-Depth Technical Guide for the Research Professional
Abstract
The thienopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural similarity to endogenous purines and its presence in numerous therapeutic agents.[1][2] The compound 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol represents a promising, yet uncharacterized, member of this class. A fundamental understanding of its solubility in common laboratory solvents is a critical first step in its journey from synthesis to application, dictating everything from reaction conditions and purification strategies to the feasibility of formulation for biological screening. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple listing of solvents to establish a robust, first-principles-based methodology for predicting, measuring, and interpreting its solubility profile. We will detail the theoretical underpinnings based on the molecule's structure, present a validated experimental protocol for quantitative determination, and discuss the practical implications of the resulting data for researchers in drug discovery and development.
Introduction: The Strategic Importance of Solubility
In the field of drug discovery, a molecule's therapeutic potential is inextricably linked to its physicochemical properties.[3] Among these, solubility is a primary gatekeeper of success. Poor aqueous solubility can hinder absorption and bioavailability, while low solubility in organic solvents can create significant challenges for synthesis, purification, and the preparation of stock solutions for high-throughput screening.[4]
The target molecule, 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, belongs to the thienopyrimidine class of heterocyclic compounds. This family is noted for its diverse biological activities, including roles as kinase inhibitors for anticancer applications.[5][6][7] The specific combination of a brominated thiophene ring and a pyrimidine-2-thiol moiety suggests a unique electronic and steric profile that requires careful consideration. This guide provides the necessary theoretical and practical tools to systematically evaluate its solubility, thereby enabling and accelerating its research and development trajectory.
Predicting Solubility: A Molecular Structure-Based Analysis
Before embarking on experimental work, a thorough analysis of the molecular structure provides invaluable predictive insights. The principle of "like dissolves like" is our primary guide, stating that substances with similar polarities are more likely to be soluble in one another.[8] Let's dissect 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol to understand its key structural contributors to solubility.
-
The Pyrimidine-2-thiol Core: This portion of the molecule is capable of tautomerism between the thiol (-SH) and thione (=S) forms. The thione form contains a polar C=S bond and an N-H group, which can act as a hydrogen bond donor. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. This suggests potential solubility in polar protic and aprotic solvents. The parent compound, 2-Mercaptopyrimidine, has a calculated LogP of 0.765, indicating moderate lipophilicity.[9]
-
The 5-Bromo-2-thienyl Group: This substituent is predominantly nonpolar and lipophilic. The thiophene ring is aromatic and contributes to van der Waals interactions. The bromine atom is large and electron-withdrawing, increasing the molecular weight and potentially enhancing lipophilicity. The related compound without the bromo-substituent, 4-(2-Thienyl)pyrimidine-2-thiol, has a calculated XLogP3 of 1.2, indicating a greater tendency to dissolve in nonpolar environments compared to the unsubstituted pyrimidine-2-thiol core.[10]
Overall Prediction: The molecule presents a dual character. The pyrimidine-thiol core provides polar, hydrogen-bonding capabilities, while the large bromothienyl group imparts significant nonpolar, lipophilic character. Therefore, we can anticipate limited solubility in highly polar solvents like water and also in very nonpolar solvents like hexanes. The highest solubility is expected in solvents of intermediate polarity or those that can effectively engage in both hydrogen bonding and nonpolar interactions, such as tetrahydrofuran (THF), dichloromethane (DCM), and possibly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
Systematic Protocol for Experimental Solubility Determination
To move from prediction to empirical data, a systematic and reproducible experimental approach is required. The following protocol is designed as a self-validating system, beginning with a rapid qualitative screen to identify promising solvents, followed by a rigorous quantitative measurement using the well-established shake-flask method.[4]
Materials and Reagents
-
Compound: 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol (purity >95%)
-
Solvents (ACS grade or higher):
-
Polar Protic: Water, Methanol, Ethanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone
-
Intermediate Polarity: Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate
-
Nonpolar: Toluene, Hexanes
-
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Calibrated pipettes
-
Glass vials with screw caps (e.g., 2 mL or 4 mL)
-
Experimental Workflow: A Two-Phase Approach
The causality behind a two-phase approach is resource efficiency. A rapid qualitative screen prevents wasted time and material on unsuitable solvents, allowing for focused effort on the most promising candidates during the more labor-intensive quantitative phase.
Detailed Protocol: Quantitative Shake-Flask Method
This protocol ensures trustworthiness by confirming that a true equilibrium has been reached and that only the dissolved solute is measured.
-
Preparation: Add an excess of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol (e.g., 5-10 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is the key self-validating control, confirming saturation.[4]
-
Solvent Addition: Accurately pipette a known volume of the selected solvent (e.g., 1.0 mL) into the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25.0 °C). Agitate for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is standard for many organic compounds.[4]
-
Phase Separation: After equilibration, let the vials stand to allow large particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all remaining undissolved solids. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
-
Sampling: Carefully withdraw a known aliquot of the clear supernatant from the top layer without disturbing the solid pellet.
-
Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC or the pure solvent for UV-Vis) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve prepared from the same compound.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.
Anticipated Results and Data Interpretation
While experimental data for this specific molecule is not publicly available, we can construct a hypothetical data table based on our structural analysis. This serves as a template for reporting and provides a framework for interpretation.
Table 1: Hypothetical Solubility Profile of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol at 25 °C
| Solvent Class | Solvent | Polarity Index | Qualitative Solubility (at 1 mg/mL) | Quantitative Solubility (mg/mL) |
| Polar Protic | Water | 10.2 | Insoluble | < 0.01 |
| Methanol | 5.1 | Partially Soluble | ~ 0.5 | |
| Ethanol | 4.3 | Partially Soluble | ~ 1.2 | |
| Polar Aprotic | DMSO | 7.2 | Soluble | > 20 |
| DMF | 6.4 | Soluble | > 15 | |
| Acetonitrile | 5.8 | Partially Soluble | ~ 2.5 | |
| Acetone | 5.1 | Partially Soluble | ~ 3.0 | |
| Intermediate | THF | 4.0 | Soluble | ~ 10 |
| Dichloromethane | 3.1 | Partially Soluble | ~ 4.0 | |
| Nonpolar | Toluene | 2.4 | Sparingly Soluble | < 0.5 |
| Hexanes | 0.1 | Insoluble | < 0.01 |
Interpretation of Hypothetical Data
-
High Solubility in DMSO/DMF: This result would be expected. These polar aprotic solvents are excellent hydrogen bond acceptors and have sufficient nonpolar character to solvate the bromothienyl ring, making them superior "all-around" solvents for this type of molecule.
-
Insolubility in Water and Hexanes: The large, nonpolar bromothienyl group dominates, preventing dissolution in the highly polar, structured hydrogen-bonding network of water. Conversely, the polar pyrimidine-thiol core prevents solubility in the completely nonpolar environment of hexanes. This confirms the molecule's dualistic nature.
-
Moderate Solubility in Alcohols, THF, and DCM: These solvents represent a balance. Alcohols can hydrogen bond but are less polar than water. THF and DCM offer good solvation for the nonpolar parts of the molecule with some capacity to interact with the polar regions through dipole-dipole interactions. The observed trend would provide direct evidence of the interplay between the molecule's functional groups.
Conclusion and Practical Implications
This guide outlines a comprehensive, theory-driven strategy for determining the solubility of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol. By combining structural analysis with a robust, two-phase experimental protocol, researchers can efficiently generate the reliable data needed to advance their work.
The resulting solubility profile is not merely an academic exercise; it is actionable intelligence. High solubility in DMSO makes it an ideal solvent for preparing concentrated stock solutions for biological assays. Moderate solubility in THF or DCM might suggest these as suitable solvents for chemical reactions or chromatographic purification. Understanding its insolubility in water and hexanes is crucial for designing extraction and precipitation procedures. Ultimately, a thorough characterization of solubility is a foundational pillar supporting the entire discovery and development pipeline for this promising thienopyrimidine derivative.
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Methodological & Application
Protocol for the Solubilization and Cell Culture Application of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
An Application Note from the Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the solubilization and application of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol for in vitro cell-based assays. Compounds belonging to the thienopyrimidine and thiopyrimidine classes often exhibit significant biological activities, including potential as anticancer agents, but are characterized by poor aqueous solubility.[1][2][3] This inherent hydrophobicity presents a major technical challenge for researchers, as improper dissolution can lead to compound precipitation, inaccurate dosing, and confounding cytotoxicity. This guide details a robust methodology centered on the use of Dimethyl Sulfoxide (DMSO) as a primary solvent, outlining the preparation of high-concentration stock solutions, serial dilution strategies, and critical quality control measures to ensure experimental validity and reproducibility.
Scientific Rationale and Compound Profile
The compound 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is a heterocyclic molecule incorporating a pyrimidine ring, a common scaffold in clinically relevant drugs.[4] The presence of the thiophene ring and a thiol group contributes to its hydrophobicity and very low solubility in aqueous media, a common feature for this class of molecules.[4][5] The primary challenge is to create a biologically compatible solution that maintains the compound's stability and allows for accurate delivery to cells in culture.
The strategy described herein is based on creating a highly concentrated stock solution in an appropriate organic solvent, which can then be diluted to a final working concentration in the aqueous cell culture medium. Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional solvating power for a wide range of organic compounds and its miscibility with water.[6][7] However, DMSO is not inert and can exert biological effects, including cytotoxicity and cell cycle arrest, typically at concentrations above 0.5%-1%.[8][9] Therefore, the core principle of this protocol is to use the highest feasible stock concentration to ensure the final DMSO concentration in the cell culture medium remains well below cytotoxic levels (ideally ≤0.1%).[10][11]
Table 1: Inferred Physicochemical Profile of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
| Property | Inferred Value/Characteristic | Rationale & References |
|---|---|---|
| Appearance | Likely a solid (yellowish powder). | Similar thiopyrimidine and thiazolopyrimidine derivatives are reported as solids.[1][12] |
| Aqueous Solubility | Very Low / Poor. | Related bromo-pyrimidine and thiophene-thiol compounds exhibit poor water solubility.[4][5] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO). | Standard solvent for poorly soluble heterocyclic compounds in biological assays.[1][13][14] |
| Stability | Store desiccated, protected from light. | Thiol groups can be susceptible to oxidation. Standard practice for complex organic molecules.[15] |
| Potential Hazard | Potential irritant. Handle with PPE. | Thiols are known irritants.[5][16] The biological activity of pyrimidine derivatives warrants careful handling.[17] |
Essential Materials and Equipment
Reagents:
-
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol (powder form)
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade, sterile-filtered (e.g., Sigma-Aldrich D2650)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640, with appropriate serum and supplements)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution or other viability assay reagent (e.g., MTT, PrestoBlue™)
Equipment:
-
Analytical balance (sensitive to 0.1 mg)
-
Class II Biological Safety Cabinet (BSC)
-
Chemical fume hood
-
Calibrated micropipettes (P10, P200, P1000)
-
Sterile, low-retention microcentrifuge tubes (1.5 mL)
-
Sterile conical tubes (15 mL, 50 mL)
-
Vortex mixer
-
Water bath or heat block (set to 37°C)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (if using viability assays)
Experimental Protocols
Part A: Self-Validation Protocol — Determining Cell Line Specific DMSO Tolerance
Causality: Before working with the compound, it is imperative to establish the maximum concentration of the DMSO vehicle that your specific cell line can tolerate without affecting its viability or behavior. This baseline is crucial for interpreting your compound's activity and avoiding false-positive results due to solvent-induced cytotoxicity.[8]
-
Cell Seeding: Plate your cells in a 96-well plate at the density you will use for your compound treatment experiments. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
Prepare DMSO Dilutions: In your complete cell culture medium, prepare a 2x concentrated serial dilution of DMSO. Aim for final concentrations ranging from 2% down to 0.01% (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%). Include a "medium only" control.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x DMSO dilutions to the corresponding wells. This will dilute the DMSO to the final 1x concentration.
-
Incubation: Incubate the plate for the longest duration planned for your compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using an appropriate method (e.g., MTT assay, Trypan Blue exclusion).
-
Analysis: Plot cell viability (%) versus DMSO concentration (%). The highest concentration of DMSO that results in ≥95% cell viability compared to the "medium only" control is your maximum working solvent concentration. For most cell lines, this will be between 0.1% and 0.5%.[9]
Part B: Protocol for Preparation of 10 mM Primary Stock Solution
Causality: Preparing a high-concentration stock is the cornerstone of this protocol.[15][18] It allows for minimal volumes to be added to the final culture, thereby keeping the DMSO concentration low and preventing solvent-induced artifacts. A 10 mM stock is a common starting point, but this can be adjusted based on the compound's solubility limit in DMSO.
-
Calculation: Determine the mass of the compound needed.
-
Molecular Weight (MW) of C₉H₅BrN₂S₂ ≈ 301.19 g/mol
-
To make 1 mL of a 10 mM stock:
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 301.19 g/mol × 1000 mg/g = 3.01 mg
-
-
-
Weighing: Inside a chemical fume hood, carefully weigh out ~3 mg of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol into a sterile 1.5 mL microcentrifuge tube. Record the exact mass.
-
Solubilization:
-
Recalculate the exact volume of DMSO needed based on the actual mass weighed.
-
Volume (µL) = [Mass (mg) / 301.19 ( g/mol )] × 100,000
-
-
Add the calculated volume of sterile, cell culture-grade DMSO to the tube.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If particulates remain, warm the solution at 37°C for 10-15 minutes and vortex again.[10] Sonication in a water bath can also be used if necessary.[10]
-
-
Sterilization & Storage: The stock solution is considered sterile if prepared from sterile components in a BSC. Do not autoclave DMSO solutions.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Part C: Protocol for Dosing Cell Cultures
Causality: The most common point of failure is compound precipitation when the DMSO stock is diluted into the aqueous culture medium.[19] This protocol is designed to mitigate this risk through a two-step dilution and rapid mixing.
-
Intermediate Dilution (Optional but Recommended): For very high dilutions, first dilute the 10 mM primary stock in 100% DMSO to create a secondary stock (e.g., 1 mM). This makes subsequent dilutions more accurate.
-
Working Solution Preparation:
-
Crucial Step: Prepare the final working concentrations by diluting the DMSO stock directly into pre-warmed (37°C) complete cell culture medium . Never dilute into water or PBS first, as the lack of proteins and other components can increase the likelihood of precipitation.[19]
-
Calculate the required volume. To achieve a 10 µM final concentration from a 10 mM stock, you need a 1:1000 dilution. For 1 mL of final medium, this is 1 µL of stock.
-
Add the medium to a sterile tube first. Then, while vortexing or vigorously pipetting the medium, add the small volume of the DMSO stock. This rapid mixing is critical to prevent localized high concentrations that lead to precipitation.
-
-
Dosing: Remove the existing medium from your cells and immediately replace it with the freshly prepared treatment medium.
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of pure DMSO to an equal volume of medium. For a 1:1000 dilution, this would be 1 µL of DMSO in 1 mL of medium. This control is essential to confirm that any observed cellular effects are due to the compound and not the solvent.
Visualized Workflows and Logic
Caption: Experimental workflow for preparing and applying the compound.
Caption: Logic of serial dilution to minimize final DMSO concentration.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in DMSO. | Insufficient solvent volume or compound has reached its solubility limit. | Try gentle warming (37°C) and vortexing/sonication.[10] If it still fails, you must prepare a lower concentration stock (e.g., 5 mM or 1 mM) and adjust final dilutions accordingly. |
| Precipitate forms when diluting into medium. | Localized high concentration; poor mixing; medium is cold. | Ensure the medium is pre-warmed to 37°C. Add the DMSO stock to the medium (not vice versa). Mix vigorously and immediately during addition.[19] |
| High cytotoxicity in vehicle control wells. | DMSO concentration is too high for the cell line; DMSO is not cell-culture grade (contains impurities). | Perform the DMSO toxicity validation protocol (Part A). Ensure the final DMSO concentration is below the toxic threshold. Use only high-purity, sterile-filtered DMSO.[6] |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of stock; inaccurate pipetting of small volumes. | Prepare single-use aliquots of the primary stock to avoid freeze-thaw.[10] For very low concentrations, perform a 2-step serial dilution to ensure pipetting accuracy. |
References
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Al-Ostath, A., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC - PubMed Central. [Link]
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Holm, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
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Al-Warhi, T., et al. (2024). Synthesis and Biological Evaluation of Thiazolyl-Pyrimidine Hybrids as Potential Antiproliferative Agents With Molecular Docking Insights. PubMed. [Link]
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Patel, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
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Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
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Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
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Guo, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
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Pires, B., et al. (2024). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. International Journal of Molecular Sciences. [Link]
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Kure, S., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology. [Link]
- Google Patents. (2016). WO2016091350A1 - Process for improving the solubility of cell culture media.
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Al-Suhaimi, K., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [Link]
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Karageorgos, V., et al. (2022). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed. [Link]
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Unknown Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]
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LifeTein. (2023). DMSO usage in cell culture. [Link]
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JETIR. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. [Link]
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Karageorgos, V., et al. (2022). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ResearchGate. [https://www.researchgate.net/publication/362976785_Solvent_Selection_for_Insoluble_Ligands_a_Challenge_for_Biological_Assay_Development_A_TNF-aS SPD304_Study]([Link] SPD304_Study)
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PubChem. (n.d.). 2-Thiophenethiol. [Link]
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Al-Otaibi, A. (2018). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. International Journal of Pharmaceutical and Clinical Research. [Link]
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Karageorgos, V., et al. (2022). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
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Various Authors. (2023). How do i prepare TRF stock solution for cell culture study? ResearchGate. [Link]
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Yılmaz, C., et al. (2022). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ResearchGate. [Link]
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Khurshid, S. (2023). Preparation of Stock and Working Solutions | Cell & Molecular Biology (Practical). YouTube. [Link]
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SIELC Technologies. (2018). Pyrimidine-2-thiol. [Link]
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Britannica. (n.d.). Thiols, Structure, Reactions. [Link]
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Glembiocka, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
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Application Notes & Protocols: In Vivo Evaluation of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
Introduction: Rationale for In Vivo Investigation
The pyrimidine-2-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1][2][3] The fusion of a thiophene ring to the pyrimidine core, forming a thienopyrimidine, has been shown to enhance these activities, with several thienopyrimidine derivatives being investigated as potent kinase inhibitors for cancer therapy.[4][5] The subject of this guide, 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, combines these key structural features. The presence of a bromine atom can further modulate the compound's physicochemical and pharmacokinetic properties, potentially enhancing its therapeutic efficacy.
Given the established pharmacological profile of related compounds, a primary hypothesis is that 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol will exhibit either anti-inflammatory or anti-cancer activity in vivo. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, outlining detailed experimental designs for both potential therapeutic avenues. The protocols herein are designed to be robust and self-validating, incorporating essential controls and adhering to the principles of Good Laboratory Practice (GLP) as outlined by regulatory bodies like the FDA.[6][7]
Part 1: Preliminary Considerations & Formulation
Before initiating in vivo studies, a thorough understanding of the compound's physicochemical properties is paramount.
Physicochemical Characterization (Prerequisite)
A summary of essential preliminary data is required.
| Parameter | Method | Desired Outcome | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays in various biorelevant media (e.g., PBS, FaSSIF, FeSSIF) | Quantitative solubility values (µg/mL or µM) | To inform formulation strategy for achieving desired in vivo exposure. |
| LogP/LogD | HPLC or shake-flask method | LogP/LogD values | To predict membrane permeability and potential for off-target effects. |
| pKa | Potentiometric titration or UV-spectroscopy | pKa value(s) | To understand the ionization state of the compound at physiological pH, which impacts solubility and target engagement. |
| Chemical Stability | HPLC-based stability assessment in formulation vehicles and at different pH values and temperatures | Degradation profile over time | To ensure the compound remains stable throughout the duration of the in vivo experiment. |
Formulation Development for a Poorly Soluble Compound
Given that many heterocyclic compounds exhibit poor aqueous solubility, a tiered approach to formulation is recommended.
Protocol 1: Formulation for Oral Administration
-
Initial Screening:
-
Attempt to dissolve the compound in simple aqueous vehicles (e.g., water, saline, 5% dextrose).
-
If solubility is insufficient, proceed to co-solvent systems (e.g., water with 10-20% DMSO, ethanol, or PEG-400).
-
For highly insoluble compounds, explore lipid-based formulations (e.g., corn oil, sesame oil) or suspensions.
-
-
Suspension Formulation (A Common Starting Point):
-
Select a suitable suspending agent (e.g., 0.5% carboxymethylcellulose (CMC) in water, 1% Tween 80).
-
Weigh the required amount of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while triturating to achieve a uniform suspension.
-
Continuously stir the suspension during dosing to ensure homogeneity.
-
Protocol 2: Formulation for Intraperitoneal (IP) Injection
-
Solubilization is Key: A solution is preferred over a suspension for IP administration to avoid irritation and ensure consistent absorption.
-
Vehicle Selection:
-
Start with a biocompatible co-solvent system. A common vehicle is a mixture of DMSO, Cremophor EL (or Kolliphor EL), and saline. A typical ratio is 10:10:80 (v/v/v).
-
Dissolve the compound in DMSO first.
-
Add the Cremophor EL and mix thoroughly.
-
Slowly add the saline while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any precipitation. If observed, adjust the vehicle composition or reduce the compound concentration.
-
Part 2: In Vivo Experimental Design: Anti-Inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives is well-documented, often linked to the inhibition of inflammatory mediators like prostaglandins and cytokines.[8][9]
Acute Inflammation Model: Carrageenan-Induced Paw Edema
This is a classic and well-validated model for screening novel anti-inflammatory agents.[10][11]
Workflow Diagram: Carrageenan-Induced Paw Edema Model
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatization: House animals for at least one week before the experiment with free access to food and water.
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3: Test Compound (Dose 1, e.g., 10 mg/kg, p.o.)
-
Group 4: Test Compound (Dose 2, e.g., 30 mg/kg, p.o.)
-
Group 5: Test Compound (Dose 3, e.g., 100 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally.
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
Mechanistic Insights: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
To understand the compound's effect on systemic inflammation and cytokine production, an LPS challenge model is highly informative.[12]
Protocol 4: LPS-Induced Cytokine Storm in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).[13]
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle Control + Saline
-
Group 2: Vehicle Control + LPS
-
Group 3: Positive Control (e.g., Dexamethasone, 1 mg/kg, i.p.) + LPS
-
Group 4: Test Compound (Dose 1, e.g., 10 mg/kg, i.p.) + LPS
-
Group 5: Test Compound (Dose 2, e.g., 50 mg/kg, i.p.) + LPS
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound via the desired route (e.g., i.p. or p.o.).
-
One hour later, administer LPS (e.g., 1 mg/kg) via i.p. injection.
-
At a predetermined time point (e.g., 2 or 6 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.
-
-
Endpoint Analysis:
-
Prepare serum from the collected blood.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare cytokine levels between groups.
-
Part 3: In Vivo Experimental Design: Anti-Cancer Activity
The thienopyrimidine scaffold is a component of several approved and clinical-stage kinase inhibitors, making an anti-cancer investigation highly relevant.[5] A xenograft model using human cancer cells in immunodeficient mice is the standard initial approach.[14][15]
Xenograft Tumor Model
This model assesses the direct anti-proliferative effect of the compound on human tumors.
Workflow Diagram: Xenograft Tumor Model
Caption: Workflow for a subcutaneous xenograft cancer model.
Protocol 5: Human Tumor Xenograft in Nude Mice
-
Animal Model: Athymic Nude or SCID mice (6-8 weeks old).
-
Cell Line Selection: Choose a relevant human cancer cell line. Based on literature for similar compounds, colon (HCT-116) or prostate (PC-3) cancer cells are reasonable starting points.[16]
-
Tumor Implantation:
-
Inject 2-5 million cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth with calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control
-
Group 2: Positive Control (a standard-of-care agent for the chosen cell line, e.g., 5-FU for HCT-116)
-
Group 3: Test Compound (Dose 1)
-
Group 4: Test Compound (Dose 2)
-
-
Dosing and Monitoring:
-
Administer the compounds according to a predetermined schedule (e.g., daily, 5 days a week) via the chosen route (p.o. or i.p.).
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.[17]
-
-
Endpoint Analysis:
-
Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).
-
At necropsy, excise the tumors and record their final weights.
-
Calculate the Tumor Growth Inhibition (TGI) for each group.
-
(Optional) Process tumors for histology (H&E staining), immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), or Western blot analysis to investigate the mechanism of action.
-
Part 4: Toxicity and Safety Assessment
Toxicity evaluation is a mandatory component of preclinical studies.[6]
Acute Toxicity Study
This study provides an initial assessment of the compound's safety profile and helps in dose selection for efficacy studies.
Protocol 6: Acute Toxicity (Dose Range Finding)
-
Animal Model: Use the same strain of mice or rats as planned for the efficacy studies.
-
Procedure:
-
Use a small number of animals (n=3 per group).
-
Administer single, escalating doses of the compound.
-
Observe the animals for clinical signs of toxicity (e.g., changes in posture, breathing, activity, grooming) and mortality for up to 14 days.
-
Record body weights daily for the first week and then weekly.
-
This data will help determine the Maximum Tolerated Dose (MTD).
-
Part 5: Data Interpretation and Reporting
All experimental procedures, observations, and data must be meticulously documented. The results should be presented clearly, with appropriate statistical analysis to determine the significance of the findings. All studies must be conducted in compliance with institutional animal care and use committee (IACUC) guidelines.
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Voskoboynik, O. Y., Kolomoets, O. S., Berest, G. G., Nosulenko, I. S., Martynenko, Y. V., & Kovalenko, S. I. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]
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Arnst, J. L., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 285. [Link]
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Patil, P., & Bhol, R. (2020). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 10(2), 116-120. [Link]
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National Institutes of Health. (2016). ANIMAL MODELS IN CANCER RESEARCH. NIH. [Link]
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Tzani, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6289. [Link]
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Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Charles River. [Link]
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Wang, Y., et al. (2015). Synthesis and Crystal Structure of 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine. ResearchGate. [Link]
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Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). [Link]
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Chen, Y., et al. (2023). Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence. Journal of Fungi, 9(7), 723. [Link]
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Zhang, S., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 121, 118109. [Link]
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Hamarawf, R. A., et al. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 13(31), 21544-21562. [Link]
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Abdel-Wahab, B. F., & Mohamed, H. A. (2025). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Current Organic Synthesis, 22(3). [Link]
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Application Notes and Protocols: 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol for Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1] By screening low molecular weight compounds (typically < 300 Da), FBDD explores chemical space more effectively than traditional high-throughput screening (HTS), often yielding hits with superior ligand efficiency.[2] The thienopyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry due to its structural resemblance to native purine bases, allowing it to interact with a wide range of biological targets, particularly enzymes such as kinases.[3][4][5]
This document provides a detailed technical guide for the application of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol , a novel fragment designed for FBDD campaigns. This fragment combines the advantageous features of the thienopyrimidine core with a strategically placed bromine atom, which serves as a versatile synthetic handle for subsequent hit-to-lead optimization. The pyrimidine-2-thiol moiety offers key hydrogen bonding capabilities, making it an attractive anchor for binding to various protein targets.[6]
We present its physicochemical properties, a proposed synthetic route, and comprehensive, field-proven protocols for its use in a typical FBDD cascade—from initial screening and hit validation to structural biology and lead expansion strategies.
The Fragment: Rationale and Properties
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is an ideal candidate for fragment screening. Its design incorporates key features that enhance its utility in drug discovery.
-
Privileged Scaffold : The thienopyrimidine core is a bioisostere of adenine and is present in numerous clinically investigated drugs, demonstrating its therapeutic relevance.[3][7]
-
Key Interactions : The pyrimidine-2-thiol moiety can exist in a tautomeric equilibrium with its thione form, providing both hydrogen bond donor and acceptor capabilities, which are critical for anchoring the fragment in a protein's binding site.
-
Vector for Growth : The bromine atom on the thiophene ring is a chemically tractable handle. It provides a well-defined vector for synthetic elaboration using established methodologies like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, facilitating a rapid "fragment growing" strategy.[8]
Physicochemical Properties & "Rule of Three" Compliance
To be an effective fragment, a compound should adhere to the "Rule of Three," which provides guidelines for achieving favorable physicochemical properties. We have calculated these properties for our target fragment.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | ~287.2 g/mol | ≤ 300 Da | Yes |
| Calculated LogP (cLogP) | ~2.5 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1 (thiol/thione) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (pyrimidine nitrogens) | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
Calculated based on the structure and properties of its non-brominated analog from PubChem.[4]
The fragment's compliance with these rules suggests it possesses favorable characteristics for solubility and binding efficiency, making it an excellent starting point for an FBDD campaign.
Proposed Synthesis Pathway
While a specific synthesis for 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol has not been reported, a plausible and efficient route can be designed based on established pyrimidine synthesis methodologies.[8][9] The proposed method involves the condensation of an appropriate chalcone with thiourea.
Caption: Proposed two-step synthesis of the target fragment.
Protocol: Synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
Disclaimer: This is a proposed protocol and has not been experimentally validated. Standard laboratory safety procedures should be followed.
Step 1: Synthesis of (E)-1-(5-bromothiophen-2-yl)-3-(pyrimidin-4-yl)prop-2-en-1-one (Chalcone Intermediate)
-
To a stirred solution of 5-bromo-2-acetylthiophene (1.0 eq) and pyrimidine-4-carbaldehyde (1.0 eq) in ethanol, add an aqueous solution of NaOH (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield the pure chalcone intermediate.
Step 2: Synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
-
Dissolve the chalcone intermediate (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Add a solution of potassium hydroxide (2.0 eq) in ethanol to the mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring progress by TLC.
-
After cooling to room temperature, pour the mixture into ice water and acidify with dilute HCl to pH ~5-6.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the final fragment.
FBDD Campaign Workflow & Protocols
A successful FBDD campaign requires a cascade of biophysical assays to reliably identify and validate true hits, followed by structural analysis to guide optimization.[2]
Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay (TSA), is a rapid, cost-effective method for primary screening.[2] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A significant positive shift (ΔTm) indicates stabilizing binding.
Materials:
-
Target protein (e.g., a protein kinase) at 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol stock solution (100 mM in DMSO).
-
96- or 384-well qPCR plates.
-
Real-time PCR instrument capable of performing a melt curve analysis.
Methodology:
-
Prepare Master Mix: Prepare a master mix of protein and SYPRO Orange dye. For a 20 µL final reaction volume, mix the required volume of protein buffer, protein stock, and SYPRO Orange (to a final concentration of 5x).
-
Dispense Fragment: Using an acoustic dispenser or manual pipette, dispense 100 nL of the 100 mM fragment stock into the assay wells (for a final fragment concentration of 500 µM). Add 100 nL of DMSO to control wells.
-
Dispense Protein Mix: Add 19.9 µL of the protein/dye master mix to each well.
-
Seal and Centrifuge: Seal the plate securely and centrifuge briefly (e.g., 1 min at 1000 rpm) to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.
-
Data Analysis:
-
Plot fluorescence versus temperature for each well.
-
Determine the Tm by fitting the data to a Boltzmann equation (the midpoint of the transition).
-
Calculate the thermal shift (ΔTm) for the fragment: ΔTm = Tm(fragment) - Tm(DMSO control).
-
A hit is typically defined as a fragment inducing a ΔTm ≥ 2.0 °C.
-
Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time kinetic data (association and dissociation rates) and affinity (KD) of a fragment binding to a target protein immobilized on a sensor chip.[2] It serves as an excellent orthogonal method to validate hits from a primary screen.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
High-purity target protein (for immobilization).
-
Fragment stock solution and a dilution series (e.g., 100 µM to 0.8 µM) in running buffer with a matched DMSO concentration.
-
Running buffer (e.g., HBS-EP+ buffer).
Methodology:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling chemistry according to the manufacturer's protocol to achieve a desired density (e.g., 8000-10000 Response Units). A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.
-
Assay Setup:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Prepare a concentration series of the fragment hit in running buffer. Ensure the final DMSO concentration is identical across all samples and the running buffer.
-
-
Binding Analysis:
-
Inject the fragment concentrations in ascending order over both the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include several buffer-only (blank) injections for double referencing.
-
-
Data Processing and Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the average of the blank injections (double referencing).
-
Plot the equilibrium response against fragment concentration.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (KD). A confirmed hit will show a clear, concentration-dependent binding response.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the cornerstone of FBDD, providing definitive proof of binding and atomic-level details of the interaction.[10][11] This structural information is critical for guiding the hit-to-lead optimization process.[12]
Methodology: Crystal Soaking Crystal soaking is often the preferred method for fragment screening due to its higher throughput compared to co-crystallization.[13]
-
Apo Crystal Growth: Grow high-quality crystals of the target protein under previously established conditions.
-
Soaking Solution Preparation: Prepare a solution of the fragment in a cryo-protectant compatible buffer. The fragment should be at a high concentration (e.g., 10-50 mM) to ensure saturation of the binding site. The final DMSO concentration should be kept below a level that degrades crystal quality (typically <20%).
-
Soaking:
-
Using a cryo-loop, carefully transfer an apo crystal from its growth drop into a drop of the soaking solution.
-
Allow the crystal to soak for a period ranging from minutes to several hours. The optimal time must be determined empirically.
-
-
Cryo-cooling: Plunge the crystal-containing loop directly into liquid nitrogen to flash-cool it, preventing ice crystal formation.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.[11]
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully analyze the resulting electron density maps (Fo-Fc) to identify density corresponding to the bound fragment. Specialized software can aid in detecting low-occupancy binders.
-
Model the fragment into the density and refine the structure to produce a high-resolution model of the protein-ligand complex.
-
From Hit to Lead: Fragment Growing
Once the binding mode of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is confirmed, the optimization phase begins. The bromine atom serves as the primary vector for a "fragment growing" strategy, where chemical moieties are added to extend into adjacent pockets of the binding site to form new, affinity-enhancing interactions.[8]
Caption: Strategy for hit-to-lead optimization via fragment growing.
By analyzing the crystal structure, medicinal chemists can identify nearby pockets and select appropriate boronic acids for Suzuki coupling to the bromine position. This iterative process of chemical synthesis, biophysical testing, and structural biology allows for the rapid and efficient evolution of a low-affinity fragment into a potent, selective, and drug-like lead compound.
References
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Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]
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El-Gamal, M. I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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JETIR. (2022). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org. Retrieved from [Link]
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Koehler, M. F., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. Retrieved from [Link]
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Retrieved from [Link]
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Rees, D. C., et al. (2004). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 4-(2-Thienyl)pyrimidine-2-thiol. Retrieved from [Link]
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Rupnarayan, C., et al. (2018). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
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Ciulli, A., & Abell, C. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Retrieved from [Link]
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ResearchGate. (2025). Thienopyrimidines: Synthesis, Properties, and Biological Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Retrieved from [Link]
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Dalvit, C. (2009). NMR methods in fragment screening: theory and a comparison with other biophysical techniques. Drug Discovery Today. Retrieved from [Link]
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Sutherlin, D. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2025). NMR methods in fragment screening: Theory and a comparison with other biophysical techniques. Retrieved from [Link]
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ResearchGate. (n.d.). How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. Retrieved from [Link]
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Bakhite, E. A., et al. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of the Iranian Chemical Society. Retrieved from [Link]
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Kim, H., et al. (2020). Synthesis and biological evaluation of novel thienopyrimidine derivatives as diacylglycerol acyltransferase 1 (DGAT-1) inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Li, G., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. Retrieved from [Link]
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Carlson, E. E., & Goetz, G. H. (2013). Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Bakhite, E. A., et al. (2003). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Journal of Chemical Research. Retrieved from [Link]
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Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. Retrieved from [Link]
-
Al-Omary, F. A. M., et al. (2016). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Arnott, G., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. Retrieved from [Link]
-
MolSoft. (2019). Fragment Based Drug Design - Docking, Screening, Growing and Linking. YouTube. Retrieved from [Link]
-
Sayed, M. T. M., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. Retrieved from [Link]
-
2bind. (2022). Introduction into Fragment Based Drug Discovery. YouTube. Retrieved from [Link]
-
Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Briefings in Functional Genomics. Retrieved from [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]
-
ResearchGate. (n.d.). Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. Retrieved from [Link]
-
MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]
-
Hamarawf, R. A., et al. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]
-
Nichols, D. E. (2012). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. The AAPS Journal. Retrieved from [Link]
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Application Note: Strategic Development of Synthetic Routes for 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol Analogues
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a thienyl moiety, these compounds exhibit a broad spectrum of biological activities, including but not limited to, antimicrobial, antiviral, and kinase inhibitory effects. The specific analogue, 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, serves as a versatile intermediate for the synthesis of a diverse library of bioactive molecules. The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the thiol group can be readily alkylated or oxidized to introduce additional diversity. This application note presents two strategic synthetic routes for the preparation of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol and its analogues, providing detailed protocols and insights into the chemical principles governing each transformation.
Retrosynthetic Analysis and Strategic Planning
A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, both centering on the formation of the pyrimidine ring.
Strategy A involves the cyclocondensation of a 1,3-dicarbonyl precursor with thiourea. This classical approach is reliable and utilizes readily available starting materials. The key challenge lies in the efficient synthesis of the requisite β-ketoester bearing the 5-bromo-2-thienyl substituent.
Strategy B employs a more streamlined approach involving the synthesis of an enaminone intermediate, which then undergoes cyclization with thiourea. This method can offer advantages in terms of atom economy and reduced step count.
A third strategy, involving the direct coupling of a pre-formed pyrimidine-2-thiol ring with a thienyl partner, is also considered. This convergent approach is particularly useful for late-stage diversification.
Below is a visual representation of the overall synthetic strategies.
Caption: Overview of the three main synthetic strategies for 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
Strategy A: The β-Dicarbonyl Route
This strategy hinges on the synthesis of a β-ketoester, which is a classic precursor for pyrimidine synthesis. The key steps are a Claisen condensation followed by cyclocondensation with thiourea.
Part 1: Synthesis of Ethyl 3-(5-bromo-2-thienyl)-3-oxopropanoate
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[1] In this protocol, we utilize a crossed Claisen condensation between 2-acetyl-5-bromothiophene and diethyl carbonate.
Protocol 1: Synthesis of Ethyl 3-(5-bromo-2-thienyl)-3-oxopropanoate
| Step | Procedure | Reagents & Conditions | Observations & Rationale |
| 1 | To a flame-dried three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol. | Anhydrous Ethanol (solvent) | Anhydrous conditions are crucial to prevent quenching of the strong base. |
| 2 | Add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. | Sodium metal | Sodium ethoxide is a strong base required to deprotonate the α-carbon of the ketone. |
| 3 | To the freshly prepared sodium ethoxide solution, add 2-acetyl-5-bromothiophene. | 2-Acetyl-5-bromothiophene | This is the ketone component for the condensation. |
| 4 | Add diethyl carbonate dropwise to the reaction mixture at room temperature. | Diethyl carbonate | This serves as the ester component and the source of the ethoxycarbonyl group. |
| 5 | Heat the reaction mixture to reflux for 4-6 hours. | Reflux | The elevated temperature drives the reaction to completion. |
| 6 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | TLC analysis | To ensure the consumption of starting materials. |
| 7 | After completion, cool the reaction mixture to room temperature and quench with a dilute aqueous acid (e.g., 1 M HCl) until acidic pH. | 1 M HCl (aq) | Neutralizes the excess base and protonates the enolate of the product. |
| 8 | Extract the product with an organic solvent (e.g., ethyl acetate). | Ethyl acetate | To isolate the product from the aqueous layer. |
| 9 | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Brine, Na₂SO₄ | Standard work-up procedure to purify the crude product. |
| 10 | Purify the crude product by column chromatography on silica gel. | Silica gel chromatography | To obtain the pure β-ketoester. |
Part 2: Cyclocondensation with Thiourea
The pyrimidine ring is formed through the condensation of the synthesized β-ketoester with thiourea in the presence of a base. The mechanism involves the initial formation of a thiouronium salt followed by intramolecular cyclization and dehydration.
Protocol 2: Synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
| Step | Procedure | Reagents & Conditions | Observations & Rationale |
| 1 | In a round-bottom flask, dissolve ethyl 3-(5-bromo-2-thienyl)-3-oxopropanoate in ethanol. | Ethanol (solvent) | A protic solvent is suitable for this condensation. |
| 2 | Add thiourea to the solution. | Thiourea | The source of the N-C-N unit for the pyrimidine ring. |
| 3 | Add a solution of sodium ethoxide in ethanol. | Sodium ethoxide in ethanol | A strong base is required to catalyze the condensation. |
| 4 | Reflux the reaction mixture for 8-12 hours. | Reflux | To ensure the completion of the cyclization and dehydration steps. |
| 5 | Monitor the reaction by TLC. | TLC analysis | To track the formation of the product. |
| 6 | After cooling, pour the reaction mixture into ice-cold water and acidify with acetic acid or dilute HCl. | Ice-water, Acetic acid/HCl | To precipitate the product by neutralizing the reaction mixture. |
| 7 | Collect the precipitate by filtration, wash with cold water, and dry. | Filtration | To isolate the crude product. |
| 8 | Recrystallize the crude product from a suitable solvent (e.g., ethanol/water). | Recrystallization | For purification of the final product. |
Strategy B: The Enaminone Route
This approach offers a more direct synthesis of the pyrimidine ring by first converting the starting ketone into an enaminone, which then readily cyclizes with thiourea.
Part 1: Synthesis of (E)-1-(5-bromo-2-thienyl)-3-(dimethylamino)prop-2-en-1-one
Enaminones are versatile intermediates in heterocyclic synthesis. They are typically prepared by the reaction of a ketone with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Protocol 3: Synthesis of the Enaminone Intermediate
| Step | Procedure | Reagents & Conditions | Observations & Rationale |
| 1 | In a round-bottom flask, dissolve 2-acetyl-5-bromothiophene in an anhydrous solvent like toluene or xylene. | Toluene or Xylene (solvent) | Anhydrous conditions are preferred. |
| 2 | Add N,N-dimethylformamide dimethyl acetal (DMF-DMA). | DMF-DMA | Reacts with the ketone to form the enaminone. |
| 3 | Reflux the mixture for 2-4 hours. A Dean-Stark trap can be used to remove the methanol byproduct. | Reflux, Dean-Stark trap (optional) | Drives the reaction to completion by removing the byproduct. |
| 4 | Monitor the reaction by TLC. | TLC analysis | To check for the consumption of the starting ketone. |
| 5 | Cool the reaction mixture and remove the solvent under reduced pressure. | Rotary evaporation | To isolate the crude enaminone. |
| 6 | The crude product is often of sufficient purity for the next step, or it can be purified by recrystallization or column chromatography. | Recrystallization/Chromatography | Purification if necessary. |
Part 2: Cyclocondensation with Thiourea
The enaminone readily undergoes cyclocondensation with thiourea under basic conditions to yield the desired pyrimidine-2-thiol.[2]
Protocol 4: Synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol from Enaminone
| Step | Procedure | Reagents & Conditions | Observations & Rationale |
| 1 | Dissolve the enaminone intermediate in ethanol. | Ethanol (solvent) | A suitable protic solvent. |
| 2 | Add thiourea to the solution. | Thiourea | Provides the N-C-N fragment. |
| 3 | Add a solution of sodium ethoxide in ethanol. | Sodium ethoxide in ethanol | Acts as the base catalyst. |
| 4 | Reflux the reaction mixture for 6-10 hours. | Reflux | Promotes the cyclization reaction. |
| 5 | Follow the work-up and purification procedure as described in Protocol 2 (steps 6-8). | Same as Protocol 2 | To isolate and purify the final product. |
Mechanism of Pyrimidine Ring Formation
The cyclocondensation of an enaminone with thiourea proceeds through a well-established mechanism.
Caption: Mechanism of pyrimidine-2-thiol formation from an enaminone and thiourea.
Strategy C: The Cross-Coupling Route
This convergent strategy is ideal for creating analogues where the pyrimidine-2-thiol core is already established. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, are powerful tools for forming carbon-carbon bonds.[3]
Part 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[4]
Protocol 5: Suzuki-Miyaura Coupling
| Step | Procedure | Reagents & Conditions | Observations & Rationale |
| 1 | To a reaction vessel, add 4-chloro-2-(methylthio)pyrimidine (as a protected thiol), 5-bromo-2-thienylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃). | 4-chloro-2-(methylthio)pyrimidine, 5-bromo-2-thienylboronic acid, Pd catalyst, Base | The methylthio group protects the thiol and improves the stability and reactivity of the pyrimidine. |
| 2 | Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. | Dioxane/Water or Toluene/Water | The aqueous phase is necessary for the transmetalation step. |
| 3 | Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes. | Inert gas | To remove oxygen, which can deactivate the palladium catalyst. |
| 4 | Heat the reaction mixture to 80-100 °C for 12-24 hours. | 80-100 °C | The reaction often requires elevated temperatures. |
| 5 | Monitor the reaction by TLC or LC-MS. | TLC/LC-MS | To track the progress of the coupling. |
| 6 | After completion, perform an aqueous work-up, extract with an organic solvent, and purify by column chromatography. | Standard work-up and chromatography | To isolate the coupled product. |
| 7 | Deprotect the methylthio group to yield the final pyrimidine-2-thiol. | e.g., NaSEt in DMF | To reveal the thiol functionality. |
Part 2: Stille Coupling
The Stille coupling utilizes an organotin reagent instead of a boronic acid. It is often tolerant of a wider range of functional groups.
Protocol 6: Stille Coupling
| Step | Procedure | Reagents & Conditions | Observations & Rationale |
| 1 | In a reaction vessel, combine 4-chloro-2-(methylthio)pyrimidine, (5-bromo-2-thienyl)tributylstannane, and a palladium catalyst (e.g., Pd(PPh₃)₄). | 4-chloro-2-(methylthio)pyrimidine, (5-bromo-2-thienyl)tributylstannane, Pd(PPh₃)₄ | Organostannanes are often highly effective coupling partners. |
| 2 | Add an anhydrous aprotic solvent such as toluene or DMF. | Toluene or DMF | Anhydrous conditions are typically used for Stille couplings. |
| 3 | Degas the mixture with an inert gas. | Inert gas | To prevent catalyst deactivation. |
| 4 | Heat the reaction to 90-110 °C for 12-24 hours. | 90-110 °C | Higher temperatures are often required. |
| 5 | Monitor the reaction by TLC or LC-MS. | TLC/LC-MS | To follow the reaction progress. |
| 6 | Upon completion, the work-up involves removing the tin byproducts, often by treatment with a fluoride source (e.g., KF) followed by filtration and standard extraction and chromatography. | KF work-up, extraction, chromatography | To remove toxic tin residues and purify the product. |
| 7 | Deprotect the methylthio group as described in Protocol 5. | Deprotection step | To obtain the final thiol. |
Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Summary
The following table provides a hypothetical comparison of the different synthetic routes. Actual yields and reaction times will vary depending on the specific substrates and optimization of reaction conditions.
| Route | Key Reaction | Typical Yield (%) | Advantages | Disadvantages |
| Strategy A | Claisen & Cyclocondensation | 50-70 (overall) | Reliable, uses common reagents. | Can be multi-step, requires strong base. |
| Strategy B | Enaminone formation & Cyclocondensation | 60-80 (overall) | Fewer steps, often higher yielding. | DMF-DMA is moisture sensitive. |
| Strategy C | Suzuki-Miyaura Coupling | 70-90 | High yielding, good functional group tolerance. | Requires pre-functionalized pyrimidine, potential catalyst poisoning by thiol. |
| Strategy C | Stille Coupling | 70-95 | Very broad functional group tolerance. | Toxic tin reagents and byproducts. |
Conclusion
The synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol and its analogues can be achieved through several effective strategies. The choice of route will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance for certain reagents and reaction conditions. The β-dicarbonyl and enaminone routes offer robust methods for constructing the core heterocyclic structure, while the cross-coupling strategies provide a powerful means for late-stage diversification. The detailed protocols and mechanistic insights provided in this application note are intended to guide researchers in the successful development of synthetic routes to this important class of compounds.
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Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. (2011, November 4). PubMed. Retrieved January 25, 2026, from [Link]
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The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
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Synthesis and Spectral Studies of Some 5-( 5-Bromo-2-thienyl)-1 ,3-diaryl- 1,2-pyrazolines. (2016, January 5). N.p. Retrieved January 25, 2026, from [Link]
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Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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(E)-1-(5-Bromo-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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Claisen Condensation Reaction Mechanism. (2018, May 10). YouTube. Retrieved January 25, 2026, from [Link]
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One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). N.p. Retrieved January 25, 2026, from [Link]
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Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2025, November 23). ResearchGate. Retrieved January 25, 2026, from [Link]
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Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Application Notes & Protocols: Leveraging 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol as a Chemical Probe for Novel Target Identification
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol as a novel chemical probe for the discovery and validation of new protein targets. The thienopyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3]. The inherent reactivity of the pyrimidine-2-thiol moiety, coupled with the synthetically versatile bromothienyl group, makes this compound an ideal starting point for the development of potent chemical probes. This document outlines the rationale behind its use, detailed protocols for probe synthesis and application in cutting-edge chemoproteomic workflows, and robust strategies for target validation.
Introduction: The Rationale for a Thienopyrimidine-Based Chemical Probe
The identification of novel protein targets is a critical and often challenging step in modern drug discovery. Chemical probes, small molecules designed to interact with specific proteins, are invaluable tools in this endeavor, enabling the interrogation of protein function in complex biological systems[4][5]. The compound 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol has been selected as a promising chemical probe candidate due to the following key features:
-
Privileged Scaffold: Thienopyrimidine derivatives are known to interact with a variety of protein classes, suggesting a broad potential for discovering novel targets[1][6].
-
Reactive Handle: The pyrimidine-2-thiol group can act as a nucleophile or be readily oxidized, providing a potential mechanism for covalent interaction with target proteins, particularly with reactive cysteine residues in active or allosteric sites[7][8].
-
Synthetically Tractable: The bromo substituent on the thiophene ring offers a convenient point for chemical modification, allowing for the attachment of reporter tags such as biotin or alkyne handles for subsequent enrichment and identification of protein targets[9][10][11].
This guide will walk you through the necessary steps to harness the potential of this compound, from initial probe synthesis to the final validation of identified targets.
Probe Synthesis: From Core Scaffold to Functional Affinity Probe
To be utilized for target identification, the core scaffold of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol must be derivatized into an affinity probe by incorporating a reporter tag. This is typically achieved by replacing the bromine atom with a linker attached to either a biotin tag for affinity purification or a terminal alkyne for click chemistry-based approaches.
Synthesis of a Biotinylated Affinity Probe
The following is a proposed synthetic route for generating a biotinylated version of the probe for use in affinity purification workflows.
Protocol 1: Synthesis of Biotinylated 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol Probe
-
Sonogashira Coupling: React 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol with a commercially available biotin-PEG-alkyne linker in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as DMF or THF with a base (e.g., triethylamine).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, quench the reaction and purify the crude product using column chromatography on silica gel to yield the final biotinylated probe.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis of an Alkyne-Functionalized Probe for Click Chemistry
For activity-based protein profiling (ABPP) and other click chemistry-based applications, an alkyne handle is introduced onto the core scaffold.
Protocol 2: Synthesis of Alkyne-Functionalized 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol Probe
-
Sonogashira Coupling: Couple 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol with a suitable alkyne, such as propargylamine, using the Sonogashira coupling conditions described in Protocol 1.
-
Purification and Characterization: Purify the resulting alkyne-functionalized probe by column chromatography and characterize as described in Protocol 1.
Experimental Workflows for Target Identification
Two primary chemoproteomic strategies are recommended for the identification of protein targets of the 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol probe: Affinity Purification coupled with Mass Spectrometry (AP-MS) and Activity-Based Protein Profiling (ABPP).
Workflow 1: Affinity Purification-Mass Spectrometry (AP-MS)
This workflow utilizes the biotinylated probe to capture interacting proteins from cell lysates, which are then identified by mass spectrometry[12][13][14][15].
Figure 1: A schematic overview of the Affinity Purification-Mass Spectrometry (AP-MS) workflow.
Protocol 3: AP-MS for Target Identification
-
Cell Treatment and Lysis: Treat cultured cells with the biotinylated probe or a vehicle control (DMSO) for a specified time. Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Purification: Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated probe and its interacting proteins.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing elution buffer (e.g., containing SDS and β-mercaptoethanol).
-
Sample Preparation for Mass Spectrometry: Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. Compare the protein abundances between the probe-treated and control samples to identify specific binders.
Workflow 2: Activity-Based Protein Profiling (ABPP)
ABPP utilizes the alkyne-functionalized probe to covalently label the active sites of enzymes in a complex proteome. The labeled proteins are then tagged with biotin via a click reaction for enrichment and identification[16][17][18][19][20].
Figure 2: A schematic overview of the Activity-Based Protein Profiling (ABPP) workflow.
Protocol 4: ABPP for Target Identification
-
Cell Labeling and Lysis: Treat cells with the alkyne-functionalized probe. For competitive ABPP, pre-incubate cells with the parent compound before adding the probe. Lyse the cells under native conditions.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.
-
Enrichment: Enrich the biotinylated proteins using streptavidin beads.
-
On-Bead Digestion: Wash the beads extensively and perform on-bead tryptic digestion of the captured proteins.
-
LC-MS/MS Analysis and Data Interpretation: Analyze the peptides by LC-MS/MS and identify the labeled proteins. In competitive ABPP, true targets will show a decrease in signal in the samples pre-incubated with the parent compound.
Target Validation: From Putative Hits to Confirmed Targets
The identification of putative protein targets from chemoproteomic experiments is only the first step. Rigorous validation is essential to confirm that these proteins are bona fide targets of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol and that their modulation is responsible for any observed biological effects[4][5][21].
Table 1: Target Validation Strategies
| Validation Method | Principle | Experimental Approach |
| Direct Target Engagement | Confirming the physical interaction between the compound and the target protein in a cellular context. | Cellular Thermal Shift Assay (CETSA), Isothermal Dose-Response (ITDR) analysis. |
| In Vitro Binding Assays | Quantifying the binding affinity of the compound to the purified recombinant protein. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST). |
| Enzyme Inhibition Assays | Measuring the effect of the compound on the catalytic activity of the target enzyme. | Biochemical assays using purified enzyme and substrate. |
| Cellular Target Modulation | Assessing the effect of the compound on the downstream signaling or function of the target protein in cells. | Western blotting for post-translational modifications, reporter gene assays, functional cellular assays. |
| Genetic Approaches | Determining if the phenotype induced by the compound is dependent on the target protein. | siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the target gene followed by phenotypic analysis. |
Protocol 5: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with the parent compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative methods.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Data Presentation and Interpretation
The large datasets generated from mass spectrometry-based proteomics require careful analysis. The primary output will be a list of proteins identified and quantified in each sample. For AP-MS, a volcano plot is a useful visualization to identify proteins that are significantly enriched in the probe-treated sample compared to the control. For competitive ABPP, a bar chart showing the relative abundance of a putative target in the presence and absence of the competitor compound can be compelling.
Table 2: Example Data Output from a Competitive ABPP Experiment
| Protein ID | Gene Name | Fold Change (Probe vs. Probe + Competitor) | p-value |
| P04035 | GSTP1 | 5.2 | 0.001 |
| Q9Y2Q3 | GSTA4 | 4.8 | 0.003 |
| P08263 | GSTM1 | 3.5 | 0.012 |
| P68871 | ACTB | 1.1 | 0.85 |
This is example data and does not represent actual experimental results.
Conclusion
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol represents a promising starting point for the development of a chemical probe to explore novel biological targets. The protocols and workflows detailed in these application notes provide a comprehensive framework for researchers to synthesize functionalized probes, perform state-of-the-art chemoproteomic experiments, and rigorously validate the identified targets. By following these guidelines, scientists can effectively leverage this chemical tool to advance our understanding of complex biological processes and accelerate the discovery of new therapeutic interventions.
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Different chemical proteomic approaches to identify the targets of lapatinib - PMC. (URL: [Link])
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Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC - NIH. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][22]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - MDPI. (URL: [Link])
-
Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed. (URL: [Link])
-
Activity based Protein Profiling (Abpp) - Creative Biolabs. (URL: [Link])
-
Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads - ResearchGate. (URL: [Link])
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Application Note: Strategic Derivatization of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol for Enhanced Bioactivity
Introduction: The Thienopyrimidine Scaffold as a Privileged Structure
The fusion of thiophene and pyrimidine rings creates the thienopyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1] These structures are considered "privileged" due to their ability to bind to a wide array of biological targets, exhibiting diverse pharmacological activities including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3] The specific starting material, 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol (CAS No: 175202-82-1), offers three primary points for chemical modification: the reactive thiol group, the versatile bromo substituent on the thiophene ring, and the pyrimidine ring itself.
This application note provides a detailed guide to the strategic derivatization of this scaffold. We will focus on two high-impact modification pathways: S-alkylation/arylation at the thiol position and palladium-catalyzed cross-coupling at the bromo position. The rationale behind these choices is grounded in the principle of structure-activity relationship (SAR) exploration; modifying these sites allows for systematic changes in the molecule's steric, electronic, and lipophilic properties, which are critical determinants of biological activity. We will provide detailed, field-tested protocols for synthesis, purification, and subsequent biological evaluation.
Strategic Derivatization Pathways
The derivatization strategy is bifurcated to explore chemical space efficiently. The thiol group provides a nucleophilic handle for introducing a variety of side chains, while the bromo group serves as a key site for introducing aromatic and other unsaturated moieties through cross-coupling reactions.
Caption: Overview of the dual-pathway derivatization strategy.
Synthetic Protocols: Pathway 1 - S-Alkylation of the Thiol Group
The thiol group of the parent molecule exists in tautomeric equilibrium with its thione form. Alkylation occurs readily on the sulfur atom, which is a soft nucleophile, using a suitable electrophile in the presence of a mild base. This method is highly robust for generating a diverse library of 2-(alkylthio) or 2-(arylthio) pyrimidine derivatives.[4]
Protocol 3.1: General Procedure for S-Alkylation
Rationale: The choice of a non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) facilitates the deprotonation of the thiol without competing in the substitution reaction. The reaction proceeds via an Sₙ2 or SₙAr mechanism depending on the electrophile.
Materials:
-
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
-
Alkyl or Aryl Halide (e.g., Benzyl bromide, 2-chloro-5-nitropyridine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol (1.0 eq.) in anhydrous DMF (approx. 0.1 M concentration), add anhydrous K₂CO₃ (2.0 eq.).
-
Stir the suspension at room temperature for 20 minutes to ensure formation of the thiolate salt.
-
Add the desired alkyl or aryl halide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[5]
-
Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes. A precipitate will often form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Validation:
-
Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[6] The disappearance of the broad N-H/S-H proton signal and the appearance of new signals corresponding to the added alkyl/aryl group in the NMR spectrum are key indicators of successful derivatization.
Data Presentation: Representative S-Alkylated Derivatives
| Entry | Electrophile | R Group | Conditions | Yield (%) |
| 1 | Benzyl Bromide | -CH₂-Ph | RT, 4h | 92% |
| 2 | 2-Chloro-5-nitropyridine | 5-nitro-pyridin-2-yl | 60 °C, 6h | 85% |
| 3 | Ethyl Bromoacetate | -CH₂-COOEt | RT, 3h | 88% |
| 4 | Propargyl Bromide | -CH₂-C≡CH | RT, 2h | 95% |
Synthetic Protocols: Pathway 2 - Cross-Coupling at the Bromo-Position
The bromine atom on the thiophene ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, dramatically increasing molecular complexity and exploring different binding pockets of target proteins.
Protocol 4.1: General Procedure for Suzuki Cross-Coupling
Rationale: The Suzuki reaction creates a C-C bond between the bromo-thienyl scaffold and a boronic acid derivative. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) are essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.
Materials:
-
S-alkylated 4-(5-Bromo-2-thienyl)pyrimidine derivative (from Pathway 1)
-
Aryl or Heteroaryl Boronic Acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution
-
1,4-Dioxane and Water (4:1 mixture)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the S-alkylated bromo-thienylpyrimidine (1.0 eq.) and the boronic acid (1.2 eq.) in a 4:1 mixture of 1,4-dioxane and water.
-
Add the 2M aqueous solution of Na₂CO₃ (3.0 eq.).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq.) to the mixture and degas for another 5 minutes.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) under an inert atmosphere. Monitor progress by TLC.
-
After completion (typically 8-16 hours), cool the mixture to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification and Validation:
-
Purify the crude product by column chromatography (silica gel, hexane/EtOAc gradient).
-
Confirm the structure via NMR and Mass Spectrometry. Successful coupling is indicated by the disappearance of the C-Br bond and the appearance of signals for the newly introduced aryl/heteroaryl group.
Protocols for Biological Evaluation
The newly synthesized library of compounds should be screened for biological activity. Thienopyrimidine derivatives have shown notable efficacy as anticancer and antimicrobial agents.[7][8]
Caption: Workflow for in-vitro biological screening.
Protocol 5.1: Anticancer Activity - MTT Cytotoxicity Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[7]
-
DMEM or RPMI-1640 medium with 10% FBS.
-
Synthesized compounds dissolved in DMSO (stock solutions).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microtiter plates.
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 5.2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Mueller-Hinton Broth (MHB).
-
Synthesized compounds dissolved in DMSO.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Add 50 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.
-
Dilute the standardized bacterial inoculum to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the derivatization of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol. By exploring modifications at both the thiol and bromo positions, researchers can generate a diverse library of novel compounds. The provided protocols for synthesis and biological screening serve as a validated starting point for identifying new bioactive agents. Subsequent analysis of the SAR data will be crucial for guiding the next phase of lead optimization, potentially leading to the development of potent therapeutic candidates.[9]
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Siddiqui, N., et al. (2007). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4178-4182.
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Sharma, P., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 54.
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Kovalenko, S. I., et al. (2020). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 56(3), 255-277.
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Moustafa, M. A., et al. (2015). Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 7(11), 634-640.
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Ghorab, M. M., et al. (2016). Synthesis and pharmacological evaluation of novel thienopyrimidine and triazolothienopyrimidine derivatives. Journal of Heterocyclic Chemistry, 53(4), 1145-1153.
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Siddesha, J. M., et al. (2014). Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. Journal of Molecular Structure, 1074, 438-444.
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Abdel-Aziz, H. A., et al. (2026). Pharmacological evaluation of some novel thienopyrimidine derivatives in comparison to standard drugs. Bulletin of the Chemical Society of Ethiopia, 40(2), 429-442.
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Li, Z., et al. (2015). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Tetrahedron Letters, 56(38), 5304-5307.
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Ma, Y., et al. (2023). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Molecules, 28(14), 5434.
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Fandakli, S., et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(2), 520-535.
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Al-Khayri, J. M., et al. (2023). Special Issue—“Bioactive Compounds from Natural Sources II”. Molecules, 28(19), 6776.
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Kachroo, M., et al. (2014). Synthesis of antibacterial activity of pyrimidine-2-thiones and acetylpyrimidine-2-thiols. Der Pharma Chemica, 6(2), 352-359.
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Rizk, O. H., et al. (2012). Design, synthesis and biological evaluation of some novel thienopyrimidines and fused thienopyrimidines as anti-inflammatory agents. European Journal of Medicinal Chemistry, 55, 85-93.
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Velázquez, A. M., et al. (2006). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2006(4), M507.
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Kovalenko, S. I., et al. (2020). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 56(3), 255-277.
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Ghorab, M. M., et al. (2019). Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Journal of the Iranian Chemical Society, 17, 341-353.
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Shvedov, V. I., et al. (1996). Thienopyrimidines: Synthesis, Properties, and Biological Activity. Pharmaceutical Chemistry Journal, 30, 569-583.
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El-Sayed, N. N. E., et al. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Molecules, 27(19), 6598.
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Jia, Y., et al. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry, 20(20), 4165-4170.
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Kachroo, M., et al. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(2), 352-359.
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Modica, M., et al. (2015). Synthesis and binding properties of new long-chain 4-substituted piperazine derivatives as 5-HT₁A and 5-HT₇ receptor ligands. Bioorganic & Medicinal Chemistry Letters, 25(8), 1734-1738.
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Al-Obaid, A. M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 609.
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El-Sayed, W. A. (2025). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Current Organic Synthesis, 22.
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Al-Khayri, J. M., et al. (2024). Production and Biomedical Applications of Bioactive Compounds. Molecules, 29(1), 223.
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Sławiński, J., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3192.
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CymitQuimica. (n.d.). 4-(5-Bromothien-2-yl)pyrimidine-2-thiol.
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Application Note: Characterization of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol as a Novel Microtubule Targeting Agent
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their pivotal role in mitosis makes them a highly validated and successful target for cancer chemotherapy.[1][2] Microtubule Targeting Agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[2] These agents are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids and colchicine-site binders).
The thieno[2,3-d]pyrimidine scaffold has recently emerged as a promising framework for the development of novel, potent microtubule destabilizers.[3][4][5] Compounds based on this heterocyclic system have demonstrated significant antiproliferative effects and the ability to circumvent common drug resistance mechanisms.[3][5] This application note describes a comprehensive suite of protocols to investigate a novel thienopyrimidine derivative, 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol , as a potential microtubule targeting agent. While direct studies on this specific molecule are nascent, its structural similarity to other active thienopyrimidines suggests a strong rationale for its evaluation. The methodologies outlined herein provide a robust framework for determining its biological activity, mechanism of action, and potential as a therapeutic lead.
Postulated Mechanism of Action
Based on structure-activity relationships of related thieno[2,3-d]pyrimidine compounds, it is hypothesized that 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol functions as a microtubule destabilizing agent.[5] The proposed mechanism involves the binding of the compound to the colchicine-binding site on β-tubulin. This interaction is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[6] The net result is a shift in the microtubule dynamic equilibrium towards depolymerization, leading to the collapse of the microtubule network, G2/M phase cell cycle arrest, and ultimately, apoptosis.
Caption: Postulated mechanism of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol as a microtubule destabilizer.
Experimental Workflow
A systematic approach is crucial for the comprehensive evaluation of a novel compound. The following workflow outlines the logical progression from initial cytotoxicity screening to detailed mechanistic studies.
Caption: Recommended experimental workflow for characterizing the target compound.
Protocol 1: Assessment of Antiproliferative Activity (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., HeLa, MDA-MB-231, or A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (for example) 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "vehicle control" (medium with 0.1% DMSO) and "untreated control".
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[9] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if desired.
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response) to determine the IC50 value.
Protocol 2: In Vitro Tubulin Polymerization Assay
Objective: To directly assess the effect of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol on the polymerization of purified tubulin.
Principle: Tubulin polymerization can be monitored in real-time by measuring the increase in light scattering or fluorescence.[10][11] This cell-free assay directly determines if a compound inhibits or enhances microtubule assembly. A fluorescent reporter that binds to polymerized tubulin is often used for higher sensitivity.[11]
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:
-
Lyophilized, >99% pure tubulin
-
GTP solution
-
General Tubulin Buffer
-
Fluorescent reporter
-
-
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
-
Paclitaxel (polymerization promoter control)
-
Colchicine or Nocodazole (polymerization inhibitor control)
-
DMSO (vehicle)
-
384-well black, non-binding surface microplate
-
Fluorescence plate reader with temperature control (37°C) and kinetic reading capability (e.g., Ex 360 nm, Em 450 nm).[11]
Procedure:
-
Reagent Preparation: Reconstitute all kit components on ice as per the manufacturer's instructions. Keep tubulin on ice at all times.
-
Compound Preparation: Prepare 10x working solutions of the test compound, paclitaxel (e.g., 100 µM), and colchicine (e.g., 100 µM) in General Tubulin Buffer with the same final DMSO concentration.
-
Reaction Setup: On ice, pipette 5 µL of the 10x compound/control solutions into the wells of the 384-well plate.
-
Initiate Polymerization: Prepare the tubulin reaction mix by adding GTP and the fluorescent reporter to the tubulin solution in buffer. Add 45 µL of this mix to each well to initiate the reaction. The final tubulin concentration is typically 2 mg/mL.[11]
-
Kinetic Measurement: Immediately place the plate in the pre-warmed (37°C) fluorescence reader. Measure the fluorescence every 30-60 seconds for 60-90 minutes.[11]
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
The vehicle control should show a sigmoidal curve with a lag phase, a polymerization phase, and a steady-state plateau.
-
Compare the curve of the test compound to the controls:
-
Inhibition: A flattened curve, similar to colchicine, indicates inhibition of polymerization.
-
No Effect: A curve similar to the vehicle control.
-
Promotion: A faster and higher polymerization curve, similar to paclitaxel.
-
-
Calculate the percent inhibition at the steady-state phase relative to the vehicle control. Determine the IC50 by testing a range of compound concentrations.
Protocol 3: Visualization of Microtubule Network by Immunofluorescence
Objective: To visually assess the impact of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol on the cellular microtubule network architecture.
Principle: Immunofluorescence microscopy uses specific antibodies to label cellular structures. A primary antibody against α-tubulin binds to microtubules, and a secondary antibody conjugated to a fluorophore allows for visualization with a fluorescence microscope.[12]
Materials:
-
Cells seeded on sterile glass coverslips in a 24-well plate
-
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
-
Fixative: 4% formaldehyde in PBS[13]
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat the cells with the test compound at its 1x and 5x IC50 concentrations for 18-24 hours. Include vehicle (DMSO) and positive control (Nocodazole) treatments.
-
Fixation: Wash cells gently with PBS. Fix with 4% formaldehyde for 20 minutes at room temperature.[13]
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate with anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting: Wash a final three times with PBS. Mount the coverslip onto a glass slide using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network (e.g., green channel) and nuclei (blue channel).
Data Interpretation:
-
Vehicle Control: Expect to see a well-organized, filamentous network of microtubules extending throughout the cytoplasm.
-
Test Compound/Nocodazole: If the compound is a destabilizer, expect to see a diffuse, fragmented tubulin stain and a loss of the fine filamentous network. Cells may appear rounded and arrested in mitosis (condensed chromosomes visible with DAPI).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle progression.
Principle: Microtubule targeting agents typically cause an arrest in the G2/M phase of the cell cycle due to the activation of the spindle assembly checkpoint. Flow cytometry can quantify the percentage of cells in each phase (G0/G1, S, and G2/M) based on their DNA content.[14][15] Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for this analysis.[14]
Materials:
-
Cells treated with the test compound
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[16]
-
Cold 70% ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with the vehicle, and 1x and 5x IC50 concentrations of the test compound for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to collect the cell pellet.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[16]
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
Data Analysis:
-
Generate a histogram of cell count versus PI fluorescence intensity (DNA content).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in the G2/M peak is the expected result for a microtubule targeting agent.
Summary of Expected Data
The following table provides a template for summarizing the key quantitative results from the described protocols.
| Assay | Parameter | Cell Line | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | Positive Control (e.g., Colchicine) |
| MTT Assay | IC50 (nM) | HeLa | Experimental Value | ~10-50 nM |
| IC50 (nM) | MDA-MB-231 | Experimental Value | ~10-50 nM | |
| Tubulin Polymerization | IC50 (µM) | N/A (Cell-free) | Experimental Value | ~1-5 µM |
| Cell Cycle Analysis | % Cells in G2/M (at 24h) | HeLa | Experimental Value | > 70% |
References
- Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[14]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI.
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
- Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. PMC - NIH.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- MTT assay protocol. Abcam.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
- Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence.
- Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Semantic Scholar.
- Cell Cycle Assays for Flow Cytometry. Thermo Fisher Scientific - US.
- Visualization of microtubules of cells in situ by indirect immunofluorescence. PNAS.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
- Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.
- Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online.
- Video: Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy. JoVE.
- Microtubule-targeting agents 4–15 and target structures.
- Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. PMC - NIH.
- Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol. TÜBİTAK Academic Journals.
- Assaying cell cycle st
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC - NIH.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
- Visualize Microtubule Dynamics in Live Cells. Thermo Fisher Scientific - US.
- Cell Cycle Analysis By Flow Cytometry. YouTube.
- Tubulin Purification by Polymerization-Depolymeriz
- A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties.
- Visualizing microtubules using conventional light microscopy. arXiv.
- Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed.
- Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegener
- Protocol for Cell Viability Assays. BroadPharm.
- 2.12.
- Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells.
- Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[14]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC - NIH.
- MTT Assay Protocol for Cell Viability and Prolifer
- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed.
Sources
- 1. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases | MDPI [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. bio-protocol.org [bio-protocol.org]
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- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this crude compound. The methodologies and recommendations provided herein are grounded in established chemical principles and aim to ensure the attainment of high-purity material essential for downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, offering probable causes and systematic solutions.
Issue 1: Low Purity or Poor Yield After Recrystallization
Probable Cause 1: Inappropriate Solvent System. The selection of an appropriate solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures, while impurities should remain soluble or insoluble at all temperatures.
Solution:
-
Systematic Solvent Screening: Conduct a small-scale solvent screen to identify the optimal recrystallization solvent or solvent system.[1] Common solvents to evaluate for heterocyclic compounds include alcohols (e.g., ethanol, methanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and non-polar solvents (e.g., hexanes, toluene), or mixtures thereof.[1]
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be employed. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity persists. The solution is then reheated to clarify and allowed to cool slowly.
| Solvent/System | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Ethanol | High | Moderate | Needles, slow cooling |
| Ethyl Acetate | Moderate | Low | Plates, requires seeding |
| Toluene | High | Low | Prisms, good recovery |
| Dichloromethane/Hexane | High/Low | Low/Insoluble | Fine powder |
Probable Cause 2: Presence of Oily Impurities or "Oiling Out". The product may separate from the solution as an oil rather than a crystalline solid, a phenomenon known as "oiling out." This often occurs when the solution is supersaturated or cools too quickly, or when impurities inhibit crystal lattice formation.[2]
Solution:
-
Slow Cooling: Ensure the crystallization mixture cools slowly to allow for proper crystal lattice formation. Using an insulated container or a Dewar flask can facilitate slow cooling.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.[2] Alternatively, add a seed crystal of the pure compound.[2]
-
Pre-Purification: If "oiling out" persists due to significant impurities, a preliminary purification step, such as a quick filtration through a plug of silica gel or an acid-base extraction, may be necessary before recrystallization.[1]
Issue 2: Co-elution of Impurities During Column Chromatography
Probable Cause 1: Inappropriate Mobile Phase Polarity. Poor separation on a silica gel column often results from a mobile phase with either too high or too low polarity, leading to overlapping peaks.[2]
Solution:
-
TLC Optimization: Before performing column chromatography, optimize the solvent system using Thin Layer Chromatography (TLC).[2] The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the desired compound.[3]
-
Solvent Gradient: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of compounds with similar polarities. For instance, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent.
-
Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as acidic or neutral alumina, which can offer different selectivity, especially for compounds sensitive to the acidic nature of silica.[4]
| Stationary Phase | Mobile Phase System (Example) | Separation Principle |
| Silica Gel | Hexane/Ethyl Acetate | Polarity-based |
| Alumina (Neutral) | Dichloromethane/Methanol | Polarity and Lewis acid/base interactions |
| C18 (Reverse Phase) | Acetonitrile/Water | Hydrophobicity-based |
Issue 3: Product Degradation (Discoloration) During Purification
Probable Cause: Oxidation of the Thiol Group. The thiol group (-SH) in 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is susceptible to oxidation, especially in the presence of air and on silica gel, leading to the formation of a disulfide impurity.[4][5] This can result in a discolored product and reduced purity.
Solution:
-
Degassed Solvents: Use solvents that have been degassed by bubbling nitrogen or argon through them to minimize dissolved oxygen.[4]
-
Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Acidified Mobile Phase: For column chromatography, adding a small amount of a volatile acid (e.g., 0.1% acetic acid) to the mobile phase can help to suppress the oxidation of thiols, which is often slower at lower pH.[4]
-
Prompt Processing: Avoid prolonged exposure of the compound to air and light. Process fractions from column chromatography and the isolated product promptly.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol?
A1: Common impurities may include unreacted starting materials from the synthesis, such as 2-bromomalonaldehyde and the corresponding amidine compound.[6] Side-products from the reaction, such as over-brominated species or isomers, may also be present.[1] Additionally, the disulfide dimer formed from the oxidation of the thiol group is a significant potential impurity.
Q2: Which purification method is generally more effective for this compound: recrystallization or column chromatography?
A2: The choice of method depends on the impurity profile. Column chromatography is typically more effective for removing impurities with significantly different polarities from the desired product.[1] Recrystallization is an excellent final purification step to obtain a highly crystalline material, provided a suitable solvent is identified and the crude product is relatively clean.[1] A combination of both methods, such as column chromatography followed by recrystallization, often yields the highest purity.[7]
Q3: How can I effectively remove acidic or basic impurities?
A3: An acid-base extraction is a highly effective method for this purpose.[8][9] To remove acidic impurities, the crude product, dissolved in an organic solvent like ethyl acetate or dichloromethane, can be washed with a mild aqueous base such as sodium bicarbonate solution.[8] To remove basic impurities, a wash with a dilute aqueous acid like 1M HCl can be used.[10] The thiol group in your compound is weakly acidic and may be extracted into a strong base, so a mild base is recommended for washing.
Q4: What is the best way to monitor the purity during purification?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the progress of a reaction and the purity of fractions from column chromatography.[2] High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on purity. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential to confirm the structure and assess purity.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the crude material in a minimal amount of a hot solvent identified from the solvent screening table.
-
Dissolution: In a larger flask, add the crude 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If necessary, further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.[11] After evaporating the solvent, carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased to elute the desired compound.[11]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualized Workflows
Caption: General purification workflow for 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
Caption: Decision tree for troubleshooting common purification issues.
References
-
Chemistry Stack Exchange. (2025). Purification of thiols. [Link]
-
Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?[Link]
-
Reddit. (2020). Removal of Smelly Thiol via Extraction?[Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
MDPI. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. [Link]
-
Diva-portal.org. (2019). Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. [Link]
-
Springer. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]
-
ResearchGate. (n.d.). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
Organic Syntheses. (n.d.). 2-thiophenethiol. [Link]
-
ResearchGate. (n.d.). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?[Link]
-
ResearchGate. (2015). (PDF) Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]. [Link]
-
Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Thienylpyrimidine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for thienylpyrimidine synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important class of compounds. As experienced application scientists, we understand that synthetic roadblocks can be a significant impediment to research and development. Therefore, this resource goes beyond simple protocols to explain the underlying chemistry of common side reactions and provides actionable strategies to overcome them.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Issue 1: Low Yield of the 2-Aminothiophene Precursor in the Gewald Reaction
Question: I'm performing a Gewald reaction to synthesize my 2-aminothiophene intermediate, but my yields are consistently low and I see a complex mixture of products by TLC. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Gewald reaction, a cornerstone for 2-aminothiophene synthesis, often stem from issues with the initial Knoevenagel condensation, suboptimal reaction conditions, or the purity of your starting materials. The reaction is a one-pot, multi-component condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur, catalyzed by a base.
Causality and Mechanistic Insights:
The generally accepted mechanism begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene. Side reactions can occur at each of these stages.
-
Incomplete Knoevenagel Condensation: If the initial condensation is slow or incomplete, you may have unreacted starting materials that can participate in undesired side reactions. The choice of base is critical here; it must be strong enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the carbonyl partner or polymerization of the nitrile.
-
Formation of Polysulfide Intermediates: The reaction of the Knoevenagel adduct with elemental sulfur can lead to the formation of various polysulfide intermediates. While these are on the pathway to the desired product, their stability and interconversion can be complex, and under certain conditions, they may lead to byproducts.
-
Starting Material Purity: Impurities in your ketone/aldehyde or active methylene nitrile can significantly impact the reaction. For instance, acidic impurities can neutralize the basic catalyst, while other reactive functional groups can lead to a cascade of side products. Malononitrile, in particular, can be prone to polymerization in the presence of strong bases or at elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in the Gewald reaction.
Recommended Actions:
-
Verify Starting Material Purity: Before starting, ensure the purity of your ketone/aldehyde and active methylene nitrile using techniques like NMR or GC-MS. If necessary, purify commercial reagents. For example, malononitrile can be recrystallized from isopropanol.
-
Optimize the Base: The choice and amount of base are crucial. Morpholine is a commonly used and effective catalyst. If you are using a stronger base like an alkoxide, consider switching to a milder amine base such as triethylamine or piperidine to minimize side reactions.
-
Control the Temperature: The Gewald reaction is typically exothermic. Maintain a controlled temperature, usually between 40-60 °C. Overheating can lead to the formation of tars and other decomposition products.
-
Solvent Selection: While ethanol is a common solvent, for less reactive substrates, a more polar solvent like DMF may be beneficial. However, be aware that DMF can be difficult to remove and may require higher purification efforts.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Issue 2: Incomplete Cyclization to the Thienopyrimidinone Core
Question: I have successfully synthesized my 2-aminothiophene-3-carboxamide, but the subsequent cyclization with formamide to form the thienopyrimidin-4-one is giving me a mixture of my desired product and unreacted starting material. How can I drive this reaction to completion?
Answer:
The cyclization of a 2-aminothiophene derivative with a one-carbon electrophile like formamide is a common and effective way to construct the pyrimidine ring. Incomplete conversion is a frequent issue and can often be addressed by adjusting the reaction conditions to favor the intramolecular cyclization.
Causality and Mechanistic Insights:
The reaction proceeds through the initial formation of a formamidine intermediate by reaction of the 2-amino group with formamide. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the formamidine carbon, with subsequent elimination of ammonia to yield the thienopyrimidinone.
-
Reversibility of Formamidine Formation: The initial formation of the formamidine can be reversible. High temperatures and an excess of formamide are typically used to drive the equilibrium towards the intermediate.
-
Insufficient Temperature: The intramolecular cyclization step often requires a significant activation energy. If the reaction temperature is too low, the rate of cyclization will be slow, leading to incomplete conversion.
-
Decomposition of Starting Material: 2-aminothiophenes can be unstable at very high temperatures, leading to the formation of tarry byproducts.[1] Therefore, finding the optimal temperature that promotes cyclization without significant degradation is key.
Recommended Actions:
-
Increase Reaction Temperature: These cyclizations are often run at high temperatures, typically in the range of 150-190 °C. If you are seeing incomplete reaction, a modest increase in temperature may be necessary.
-
Use a Co-solvent: In some cases, the use of a high-boiling co-solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve the solubility of the starting material and facilitate the reaction.
-
Addition of a Catalyst: While often run neat in formamide, the addition of a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid can sometimes facilitate the cyclization by activating the formamide.
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective for this type of cyclization, often leading to shorter reaction times and improved yields by providing rapid and uniform heating.[2]
Issue 3: Homocoupling and Dehalogenation in Suzuki Cross-Coupling Reactions
Question: I am performing a Suzuki cross-coupling to introduce an aryl group onto my chloro- or bromo-thienylpyrimidine, but I am observing significant amounts of a homocoupled boronic acid byproduct and the dehalogenated starting material. How can I suppress these side reactions?
Answer:
The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. However, the desired catalytic cycle can be intercepted by side reactions, most notably homocoupling of the boronic acid and dehalogenation of the aryl halide.
Causality and Mechanistic Insights:
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[3] This Pd(II) species can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to give the homocoupled product.
-
Dehalogenation: This occurs when the organopalladium(II) intermediate formed after oxidative addition undergoes a competing reaction, such as protonolysis or reduction, instead of transmetalation. This results in the replacement of the halogen with a hydrogen atom. The source of the hydride can be the solvent, base, or even impurities.
Troubleshooting Workflow for Suzuki Side Reactions:
Caption: A systematic approach to troubleshooting Suzuki coupling side reactions.
Recommended Actions:
-
Rigorous Degassing: The most critical step to prevent homocoupling is to thoroughly degas your reaction mixture and maintain an inert atmosphere (nitrogen or argon) throughout the reaction. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas.
-
Use a Palladium(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it does not require an in-situ reduction step that can sometimes contribute to side reactions.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homocoupling.[4]
-
Base Selection: The choice of base is crucial. Strong bases can sometimes promote side reactions. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often a better choice than strong bases like NaOH or alkoxides.[4]
-
Solvent Effects: The solvent can influence the rates of the desired and undesired reactions. Aprotic solvents like toluene, dioxane, or THF are commonly used. Sometimes a solvent screen is necessary to find the optimal conditions for your specific substrates.[5]
-
Slow Addition: In some cases, slow addition of the boronic acid can help to keep its concentration low, thereby disfavoring the homocoupling reaction.[6]
Frequently Asked Questions (FAQs)
Q1: What are the key differences in side reactions between Suzuki, Buchwald-Hartwig, and Ullmann couplings when functionalizing thienylpyrimidines?
A1: While all three are powerful cross-coupling methods, they have distinct profiles of common side reactions.
| Reaction | Common Side Reactions | Key Mitigation Strategies |
| Suzuki Coupling | Homocoupling of boronic acid, Dehalogenation | Rigorous degassing, use of bulky phosphine ligands, weaker inorganic bases. |
| Buchwald-Hartwig Amination | Hydrodehalogenation, β-Hydride elimination (with alkyl amines) | Choice of appropriate ligand (e.g., Josiphos, Xantphos), careful selection of base. |
| Ullmann Condensation | Homocoupling of the aryl halide, Reduction of the aryl halide | Use of soluble copper catalysts with appropriate ligands, careful control of high reaction temperatures. |
Q2: How can I effectively purify my final thienylpyrimidine product from common non-polar and polar impurities?
A2: A multi-step purification strategy is often the most effective.
-
Aqueous Workup: A standard aqueous workup can remove many inorganic salts and highly polar starting materials like formamide.
-
Crystallization/Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. To separate your polar thienylpyrimidine from less polar impurities (e.g., homocoupled byproducts), you can try crystallizing from a relatively non-polar solvent system where the impurity is more soluble. Conversely, to remove more polar impurities, a more polar solvent system may be effective.
-
Column Chromatography:
-
Normal Phase (Silica Gel): This is effective for separating compounds with different polarities. For polar, nitrogen-containing heterocycles like thienylpyrimidines that may streak on silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can significantly improve the separation.[7]
-
Reversed-Phase (C18): This is particularly useful for separating non-polar impurities from your more polar product. The non-polar compounds will be more strongly retained on the column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not well-retained by reversed-phase chromatography, HILIC can be an excellent alternative.[8]
-
Q3: Are there any specific safety precautions I should take when working with the reagents for thienylpyrimidine synthesis?
A3: Yes, several reagents used in these syntheses require careful handling:
-
Malononitrile: This is a toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Elemental Sulfur: While generally of low toxicity, it is a flammable solid and can generate toxic sulfur dioxide upon combustion.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Organic Solvents: Many of the solvents used (e.g., DMF, dioxane, toluene) have specific health and safety risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: Gewald Synthesis of a 2-Aminothiophene-3-carbonitrile
This protocol provides a general procedure for the synthesis of a 2-aminothiophene derivative.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 eq.), malononitrile (1.0 eq.), and ethanol.
-
Reagent Addition: Add elemental sulfur (1.1 eq.) to the mixture.
-
Catalyst: Slowly add morpholine (0.2-0.5 eq.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress using TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water while stirring vigorously.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
References
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Fu, G. C. (2008). Cross-Coupling Reactions of Alkyl Electrophiles. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 1-33). John Wiley & Sons, Ltd.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- El-Baih, F. E. M., Al-Taisan, K. M., & Al-Hazimi, H. M. A. (2000). Synthesis of some new thieno[2,3-d]pyrimidines and related heterocyclic systems. Journal of the Saudi Chemical Society, 4(3), 281-290.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Caddick, S., & Fitzmaurice, R. (2009). Fundamental aspects of palladium-catalysed coupling reactions. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 35-75). John Wiley & Sons, Ltd.
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104-1114.
- CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. (2015).
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- BenchChem. (2025).
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C (aryl)− O, C (aryl)− N, and C (aryl)− S Bond Formation.
- International Journal of Pharmacy and Biological Sciences. (n.d.).
- ResearchGate. (2025).
- MDPI. (n.d.).
- The Journal of Organic Chemistry. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- NIH. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.
- Sulzer. (2025).
- PMC. (2022). Green methodologies for the synthesis of 2-aminothiophene.
- ResearchGate. (n.d.). Analysis of Drug Impurities by Means of Chromatographic Methods: Targeted and Untargeted Approaches.
- MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
- White Rose Research Online. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Biotage. (2023).
- PubMed. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor.
- ResearchGate. (2025).
- PMC. (2024).
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Technical Support Center: Troubleshooting Low Bioactivity of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
Welcome to the technical support center for 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low or inconsistent bioactivity with this compound in their assays. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols to help you navigate your experiments successfully.
I. Foundational Questions: Compound Integrity and Handling
The first step in troubleshooting any small molecule experiment is to confirm the integrity and proper handling of the compound itself. Issues at this stage are a frequent source of downstream problems.
Question 1: How can I be certain that the 4-(5-bromo-2-thienyl)pyrimidine-2-thiol I'm using is pure and structurally correct?
Answer: Verifying the identity and purity of your compound is paramount.[1][2] Even small amounts of impurities can significantly impact biological assays.[3]
Expert Insight: Do not solely rely on the information provided by the supplier. It is best practice to independently verify the compound's identity and purity upon receipt and periodically thereafter, especially if you observe inconsistent results.
Recommended Analytical Techniques:
| Technique | Purpose | Expected Outcome for 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol |
| LC-MS | To determine purity and confirm molecular weight.[2][4][5][6][7][8] | A single major peak in the chromatogram with a mass corresponding to the molecular weight of the compound (C8H5BrN2S2, approx. 288.94 g/mol ). |
| ¹H NMR | To confirm the chemical structure and identify any organic impurities.[9][10][11][12] | The proton NMR spectrum should show characteristic peaks corresponding to the protons on the pyrimidine and thiophene rings. The integration of these peaks should be consistent with the number of protons in each environment. |
| Melting Point | A simple and rapid method to assess purity.[13] | A sharp melting point range indicates high purity. A broad melting range often suggests the presence of impurities. |
Experimental Protocol: Purity and Identity Verification by LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol in a suitable solvent such as DMSO or methanol. Dilute this stock solution to a final concentration of 10 µg/mL with the mobile phase.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient, for example, starting with 95% A and increasing to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., 100-500 m/z).
-
-
Data Analysis: Analyze the chromatogram for the presence of a single major peak. The mass spectrum of this peak should show an ion corresponding to [M+H]⁺ (approx. 289.95) or [M-H]⁻ (approx. 287.93).
Question 2: My compound has confirmed purity, but I'm still seeing low activity. Could solubility be the issue?
Answer: Absolutely. Poor solubility is a very common reason for low bioactivity in assays.[14][15] If the compound is not fully dissolved in the assay buffer, its effective concentration will be much lower than the nominal concentration, leading to artificially low activity.[14]
Expert Insight: 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, with its heterocyclic structure, is likely to have limited aqueous solubility. While DMSO is a common solvent for stock solutions, the compound can precipitate when diluted into aqueous assay buffers.[14][16][17]
Troubleshooting Solubility Issues:
-
Visual Inspection: After diluting the DMSO stock into your aqueous assay buffer, carefully inspect the solution for any signs of precipitation (cloudiness, visible particles). Centrifuge the solution and look for a pellet.
-
Solvent Optimization:
-
If your assay allows, you can try to increase the final DMSO concentration. However, be mindful that high concentrations of DMSO can affect cell viability and enzyme activity.
-
Consider the use of other organic co-solvents or solubilizing agents, but always run appropriate vehicle controls.
-
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. The thiol group in your compound can be deprotonated, potentially affecting solubility. Experiment with slight pH adjustments of your assay buffer, if your assay system is tolerant to such changes.
Experimental Protocol: Assessing Aqueous Solubility
-
Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution into your assay buffer to create a range of concentrations.
-
Incubate the solutions under the same conditions as your assay (e.g., 37°C for 1 hour).
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by a suitable method like HPLC-UV or LC-MS.
-
The highest concentration at which no precipitation is observed is the kinetic solubility limit in your assay buffer.
II. Chemical Reactivity and Stability
The chemical nature of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol, particularly the thiol group, can lead to reactivity and stability issues that may diminish its bioactivity.
Question 3: The thiol group in my compound seems reactive. Could it be interacting with components in my assay?
Answer: Yes, the thiol group is nucleophilic and can be reactive.[18][19] It can form disulfide bonds through oxidation or react with electrophilic species in your assay medium.[20] This is a critical consideration, as such reactions can modify your compound and reduce its ability to interact with its intended target.[21]
Potential Interactions:
-
Disulfide Bond Formation: The thiol group can be oxidized to form a disulfide dimer, especially in the presence of certain metal ions or under aerobic conditions.
-
Reaction with Assay Components: Some assay reagents, such as certain dyes or detection molecules, may be electrophilic and react with the thiol group.
-
Thiol-Disulfide Exchange: If your assay buffer contains other thiol-containing reagents like DTT or β-mercaptoethanol, your compound could participate in thiol-disulfide exchange reactions.[21]
Troubleshooting Strategy:
To mitigate these issues, consider including a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your assay buffer.[21] DTT helps to keep the thiol group in its reduced, active state.[21] TCEP is often a better choice as it is a more stable reducing agent and does not participate in thiol-disulfide exchange as readily as DTT.[21]
Workflow for Investigating Compound Reactivity
Caption: Thiol-Thione Tautomeric Equilibrium.
The ratio of these two forms can depend on various factors, including the solvent, pH, and temperature. [20][22]It is possible that only one of these tautomers is biologically active. If the assay conditions favor the inactive tautomer, you will observe low bioactivity.
Investigating Tautomerism:
-
Spectroscopic Analysis: Techniques like UV-Vis spectroscopy and NMR can sometimes provide evidence for the presence of different tautomers in solution. [20][23]* Computational Modeling: Molecular modeling studies can predict the relative stabilities of the different tautomers in various environments.
-
Structural Analogs: Synthesizing and testing "locked" analogs, where the thiol or thione form is fixed by chemical modification (e.g., S-methylation for the thiol form), can definitively determine which tautomer is responsible for the biological activity.
IV. Assay-Specific Troubleshooting
If you have ruled out issues with compound integrity, solubility, and stability, the problem may lie within the assay itself.
Question 6: Is it possible that my compound is interfering with the assay technology?
Answer: Yes, assay interference is a well-known phenomenon. [21]Some compounds can interfere with the detection method of an assay, leading to false positive or false negative results. For example, a compound that absorbs light at the same wavelength as your detection reagent can interfere with fluorescence- or absorbance-based readouts.
Troubleshooting Assay Interference:
-
Run a Counterscreen: Perform the assay in the absence of the biological target. If you still observe a signal, it is likely due to assay interference.
-
Use an Orthogonal Assay: If possible, confirm your results using a different assay that relies on a different detection technology.
-
Consult the Assay Guidance Manual: The NCBI Bookshelf has a comprehensive "Assay Guidance Manual" that provides detailed information on various types of assay interference and how to troubleshoot them. [21]
V. Summary and Key Takeaways
Troubleshooting low bioactivity requires a systematic approach. The following flowchart summarizes the key steps discussed in this guide.
General Troubleshooting Flowchart
Caption: A systematic approach to troubleshooting low bioactivity.
By methodically working through these potential issues, you can identify the root cause of the low bioactivity of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol and obtain reliable and reproducible results in your assays.
VI. References
-
Jetir. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]
-
Bader, M. M. (2009). 2,5-Bis(5-bromo-2-thien-yl)thio-phene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2119. Retrieved from [Link]
-
Kopp, F., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ASSAY and Drug Development Technologies, 7(4), 396-404. Retrieved from [Link]
-
Drug Target Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5- (2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
MDPI. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for the determination and quantification of the reactive thiol proteome. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Thienopyrimidines: Synthesis, Properties, and Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of buffer on the reaction between thiol compounds and.... Retrieved from [Link]
-
PubMed. (2020). Rapid Compound Integrity Assessment for High-Throughput Screening Hit Triaging. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]
-
ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]
-
ResearchGate. (n.d.). Integrity and Purity Methods. Retrieved from [Link]
-
MDPI. (n.d.). Thiol Reactive Probes and Chemosensors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]
-
ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]
-
ACS Publications. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of ADCs in thiol-containing buffer and mouse serum. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[18][24]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Retrieved from [Link]
-
ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]
-
PubMed. (2008). Conformation and tautomerizm of the 2-methyl-4-pyridin-2'-yl-1,5-benzodiazepine molecule. An ab initio study. Retrieved from [Link]
-
National Institutes of Health. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Retrieved from [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemistry of the Thiol Groups. Retrieved from [Link]
-
Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
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University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]
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RSC Publishing. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. Retrieved from [Link]
-
Tecan. (n.d.). Boost your productivity in small molecule LC-MSMS with better sample prep. Retrieved from [Link]
-
MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]
-
ResearchGate. (2022). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-bromo-2,6-diethoxypyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-cyclopropylpyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Mercaptopyrimidine. Retrieved from [Link]
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Technical Support Center: Optimizing Cross-Coupling Reactions with 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
Welcome to the technical support center for optimizing cross-coupling reactions with 4-(5-bromo-2-thienyl)pyrimidine-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging building block. Here, we will address common issues and provide in-depth troubleshooting strategies in a question-and-answer format to help you achieve optimal results in your synthetic endeavors.
Introduction: Understanding the Challenges
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is a valuable heterocycle for the synthesis of novel compounds in medicinal chemistry and materials science. However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The primary obstacle is the presence of the pyrimidine-2-thiol moiety, which can act as a potent poison for the palladium catalyst. The sulfur atom can coordinate strongly to the metal center, leading to catalyst deactivation and low reaction yields.[1] Additionally, the electron-rich nature of the thiophene ring and the electronic properties of the pyrimidine ring can influence the reactivity of the C-Br bond.
This guide will provide you with the expertise to navigate these challenges, offering field-proven insights and evidence-based protocols to optimize your coupling reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: General Considerations and Thiol-Related Issues
Question 1: My cross-coupling reaction with 4-(5-bromo-2-thienyl)pyrimidine-2-thiol is failing or giving very low yields. What is the most likely cause?
The most probable cause of reaction failure is palladium catalyst poisoning by the pyrimidine-2-thiol group. Thiols and related sulfur-containing functional groups are known to be strong coordinating ligands for palladium, leading to the formation of inactive catalyst species.[1] This deactivation of the catalyst can halt the catalytic cycle, resulting in poor or no product formation.
Question 2: How can I overcome the issue of catalyst poisoning by the thiol group?
The most effective strategy is to protect the thiol group prior to the cross-coupling reaction. By converting the thiol to a less coordinating functional group, you can prevent its interference with the palladium catalyst. A common and effective protection strategy is S-alkylation , such as S-methylation.[2]
Experimental Protocol: S-Methylation of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
-
Dissolve 4-(5-bromo-2-thienyl)pyrimidine-2-thiol (1.0 eq) in a suitable solvent such as methanol or DMF.
-
Add a base , for example, potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir for 10-15 minutes at room temperature to form the thiolate.
-
Add the alkylating agent , such as methyl iodide (CH₃I, 1.2 eq), dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the resulting S-methylated product by column chromatography.
The resulting 2-(methylthio)-4-(5-bromo-2-thienyl)pyrimidine is now a more suitable substrate for cross-coupling reactions. The methylthio group is significantly less likely to poison the palladium catalyst.
Section 2: Suzuki-Miyaura Coupling
Question 3: I am attempting a Suzuki-Miyaura coupling with the S-methylated derivative of 4-(5-bromo-2-thienyl)pyrimidine, but I am still getting low yields. How can I optimize the reaction conditions?
Low yields in Suzuki-Miyaura couplings of heteroaromatic systems can often be attributed to several factors. Here is a troubleshooting guide:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich bromothiophenes, bulky and electron-rich phosphine ligands are often beneficial.[3]
-
Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent and water is typically used.
-
Temperature: The reaction temperature influences the rate of all steps in the catalytic cycle.
-
Recommendation: Start with a temperature in the range of 80-100 °C. If the reaction is sluggish, a higher temperature may be required. However, be mindful of potential substrate or product decomposition at elevated temperatures.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions |
| Substrate | 2-(Methylthio)-4-(5-bromo-2-thienyl)pyrimidine |
| Coupling Partner | Aryl- or heteroarylboronic acid (1.2-1.5 eq) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) with SPhos (4-10 mol%) or Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Stille Coupling
Question 4: I am considering a Stille coupling. What are the key advantages and disadvantages, and what are the recommended starting conditions?
Advantages:
-
Tolerance to a wide range of functional groups: Organostannanes are generally stable to air and moisture.[6]
-
Mild reaction conditions are often sufficient.[6]
Disadvantages:
-
Toxicity of organotin reagents and byproducts.
-
Difficulty in removing tin byproducts from the reaction mixture.
Table 2: Recommended Starting Conditions for Stille Coupling
| Parameter | Recommended Conditions |
| Substrate | 2-(Methylthio)-4-(5-bromo-2-thienyl)pyrimidine |
| Coupling Partner | Aryl- or heteroarylstannane (1.1-1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2 mol%) with P(o-tol)₃ (8 mol%) |
| Solvent | Anhydrous, degassed Toluene or DMF |
| Additives | CuI (optional, can accelerate the reaction) |
| Temperature | 90-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Troubleshooting Stille Couplings:
-
Low Reactivity: If the reaction is slow, the addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step. The use of more polar solvents like DMF or NMP can also be beneficial.
-
Homocoupling of the Stannane: This side reaction can be minimized by ensuring a strictly oxygen-free environment and by using the appropriate catalyst and ligand system.
Visualizing the Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Section 4: Heck Coupling
Question 5: What are the important considerations for performing a Heck reaction with my protected substrate?
The Heck reaction couples the aryl bromide with an alkene. Key considerations include:
-
Alkene Partner: The reactivity of the alkene is important. Electron-deficient alkenes generally react more readily.
-
Base: A hindered organic base like triethylamine (Et₃N) or a weaker inorganic base such as NaOAc or K₂CO₃ is typically used.[7]
-
Regioselectivity: The regioselectivity of the addition to the alkene can be an issue. For terminal alkenes, the aryl group usually adds to the less substituted carbon.
Table 3: Recommended Starting Conditions for Heck Coupling
| Parameter | Recommended Conditions |
| Substrate | 2-(Methylthio)-4-(5-bromo-2-thienyl)pyrimidine |
| Coupling Partner | Alkene (1.2-2.0 eq) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) with PPh₃ or P(o-tol)₃ (4-10 mol%) |
| Base | Et₃N, NaOAc, or K₂CO₃ (1.5-2.5 eq) |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 100-140 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Troubleshooting Heck Reactions:
-
Low Conversion: Increase the reaction temperature or screen different palladium catalysts and ligands. The use of a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) can sometimes be beneficial.
-
Isomerization of the Alkene: This can be a side reaction, especially at higher temperatures. Optimizing the reaction time and temperature can help to minimize this.
Section 5: Sonogashira Coupling
Question 6: I want to couple my substrate with a terminal alkyne using a Sonogashira reaction. What is a good starting point?
The Sonogashira coupling is an excellent method for forming C(sp²)-C(sp) bonds. It typically requires a palladium catalyst and a copper(I) co-catalyst.
-
Copper Co-catalyst: CuI is the most common co-catalyst and is crucial for the activation of the alkyne.[8]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and act as a solvent.[8]
Table 4: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Conditions |
| Substrate | 2-(Methylthio)-4-(5-bromo-2-thienyl)pyrimidine |
| Coupling Partner | Terminal Alkyne (1.2-1.5 eq) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%) |
| Co-catalyst | CuI (5-10 mol%) |
| Base/Solvent | Et₃N or Diisopropylamine (degassed) |
| Temperature | Room Temperature to 80 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Troubleshooting Sonogashira Couplings:
-
Homocoupling of the Alkyne (Glaser coupling): This is a common side reaction promoted by the copper catalyst in the presence of oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.
-
No Reaction: If the reaction does not proceed at room temperature, gentle heating can be applied. Ensure the quality of the copper co-catalyst, as old or oxidized CuI can be less effective.
Section 6: Buchwald-Hartwig Amination
Question 7: Can I perform a Buchwald-Hartwig amination on my substrate to introduce a nitrogen nucleophile?
Yes, the Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The choice of ligand and base is particularly critical for this reaction.
-
Ligands: Bulky, electron-rich phosphine ligands developed by Buchwald and others are essential for high catalytic activity.[9][10]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[9]
Table 5: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions |
| Substrate | 2-(Methylthio)-4-(5-bromo-2-thienyl)pyrimidine |
| Coupling Partner | Amine (1.2-1.5 eq) |
| Catalyst | Pd₂(dba)₃ (2 mol%) with a specialized ligand like XPhos or BrettPhos (4-8 mol%) |
| Base | NaOtBu or LiHMDS (1.5-2.0 eq) |
| Solvent | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Troubleshooting Buchwald-Hartwig Aminations:
-
Low Yields: The choice of ligand is crucial and may require screening. For challenging substrates, using a pre-formed palladium-ligand complex can be beneficial. Ensure that the base is of high quality and handled under anhydrous conditions.
-
Dehalogenation of the Aryl Bromide: This side reaction can occur, particularly with certain bases and at higher temperatures. Screening different bases (e.g., K₃PO₄) or lowering the reaction temperature might help.
Visualizing Catalyst Poisoning by Thiols
Caption: The competing pathways of a productive catalytic cycle and catalyst poisoning by a thiol.
References
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid. BenchChem.
- ResearchGate. (2025). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst.
- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic....
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- BenchChem. (2025). A Comparative Guide to Suzuki Coupling of 3,4- dibromothiophene-2-carbaldehyde and 4,5. BenchChem.
- ACS Publications. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.
- Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros.
- ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- ACS Publications. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.
- ACS Publications. (2019).
- MDPI. (2017).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- NIH. (n.d.).
- ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- NIH. (n.d.).
- NIH. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- HETEROCYCLES. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2).
- ResearchGate. (2025). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- BenchChem. (2025). Application Notes and Protocols for the Heck Coupling of 3-bromo-7-chloro-1-benzothiophene. BenchChem.
- RSC Publishing. (2024). Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings.
- ResearchGate. (2025). Palladium-Catalyzed Direct Thiolation of Aryl C H Bonds with Disulfides.
- MDPI. (n.d.). Advances in Cross-Coupling Reactions. MDPI.
- ResearchGate. (n.d.). 2.2.1 Cross-Coupling Methods for Methylation.
- MDPI. (2018). Palladium(0)
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
- Wikipedia. (n.d.).
- ResearchGate. (2025). Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings.
- ResearchGate. (2025). ChemInform Abstract: Synthesis of Heteroaryl Compounds Through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents..
- PubMed. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Diva-Portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- ResearchGate. (2025). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms.
- University of Siegen. (n.d.). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal.
- SciRP.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org.
- ACS Publications. (n.d.).
- ResearchGate. (2025). (PDF) Recent Advances in Sonogashira Reactions.
- YouTube. (2025).
- NIH. (n.d.).
- RSC Publishing. (n.d.). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid.
- ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using....
- RSC Publishing. (n.d.). A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. Organic Chemistry Frontiers.
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
- R Discovery. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future..
- ResearchGate. (2016). The adsorbed state of a thiol on palladium nanoparticles.
- University of Groningen. (n.d.).
- Chemistry LibreTexts. (2023).
- NIH. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
- ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]
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- 10. research.rug.nl [research.rug.nl]
Technical Support Center: Ensuring the Long-Term Stability of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
Welcome to the dedicated technical support center for 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during long-term storage. By understanding the potential degradation pathways and implementing the recommended best practices, you can ensure the integrity and reliability of your experimental results.
Introduction: The Chemical Nature of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is a heterocyclic compound featuring a bromothiophene moiety linked to a pyrimidine-2-thiol ring. This unique combination of functional groups, while synthetically valuable, also presents specific challenges for long-term stability. The primary points of vulnerability are the thiol group, which is susceptible to oxidation, and the bromothiophene ring, which can be prone to dehalogenation or other degradation pathways under certain conditions. Furthermore, the pyrimidine-2-thiol moiety can exist in thione-thiol tautomeric forms, which can influence its reactivity and stability.[1][2]
This guide will provide a comprehensive overview of the potential degradation mechanisms, frequently asked questions regarding storage and handling, and detailed troubleshooting protocols to assess the stability of your compound.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the storage and handling of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
Q1: What are the primary degradation pathways for this compound?
A1: The three main degradation pathways to be aware of are:
-
Oxidation of the Thiol Group: The sulfhydryl (-SH) group is highly susceptible to oxidation, which can lead to the formation of a disulfide dimer.[3][4] Further oxidation can result in the formation of sulfinic and sulfonic acids.[4][5] This is often the most rapid degradation pathway, especially in the presence of air (oxygen).
-
Hydrolysis: Although generally less common for this specific structure under neutral conditions, hydrolysis of the C-Br bond on the thiophene ring or cleavage of the bond between the two rings can occur under strongly acidic or basic conditions, or at elevated temperatures.
-
Photodegradation: Exposure to ultraviolet (UV) or even ambient light can provide the energy to initiate degradation reactions, including oxidation and potentially dehalogenation.
Q2: What is the optimal temperature for long-term storage?
A2: For long-term stability, it is recommended to store 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol at -20°C or ideally at -80°C .[6] Lower temperatures significantly slow down the rates of chemical reactions, including oxidation and hydrolysis. A study on thiol-disulfide homeostasis in serum samples demonstrated that thiols were stable for up to 12 months at -80°C, whereas degradation was observed after three months at -20°C.[6]
Q3: Should I store the compound as a solid or in solution?
A3: It is highly recommended to store the compound as a dry, solid powder . Storing in solution, especially in polar protic solvents, can accelerate degradation. If you must store it in solution for a short period, use a dry, aprotic solvent such as anhydrous dioxane or tetrahydrofuran (THF), and store it under an inert atmosphere at -20°C or below.[7]
Q4: How important is an inert atmosphere for storage?
A4: An inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term storage, particularly for the solid compound. This is because the primary degradation pathway is oxidation, and removing oxygen from the storage environment will significantly inhibit the formation of disulfide dimers and other oxidation products.[4]
Q5: How many freeze-thaw cycles can I subject the compound to?
A5: It is best to minimize freeze-thaw cycles . Each cycle can introduce moisture and oxygen, accelerating degradation. It is advisable to aliquot the compound into smaller, single-use vials before initial freezing. Studies on biological samples have shown that repeated freeze-thaw cycles can lead to a decrease in thiol levels.[6]
Troubleshooting Guide: Identifying and Preventing Degradation
This section provides a more in-depth look at potential issues and how to address them.
Issue 1: I suspect my compound has degraded. How can I confirm this?
Visual Inspection:
-
Color Change: A pure sample of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is typically a crystalline solid. A noticeable change in color (e.g., yellowing or browning) can be an initial indicator of degradation.
-
Change in Physical State: The appearance of a gummy or oily substance in what was a crystalline solid can also suggest degradation or the presence of impurities.
Analytical Confirmation: A definitive confirmation of degradation requires analytical testing. The recommended method is High-Performance Liquid Chromatography (HPLC) .
-
Purity Assessment by HPLC: An HPLC analysis can separate the parent compound from its degradation products. A decrease in the peak area of the main compound and the appearance of new peaks are clear signs of degradation. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is a good starting point.[8]
Issue 2: My HPLC analysis shows a new, major peak that I suspect is the disulfide dimer. How can I confirm this?
Confirmation by Mass Spectrometry (MS):
-
Couple your HPLC system to a mass spectrometer (LC-MS). The disulfide dimer will have a molecular weight that is double that of the parent compound minus two hydrogen atoms.
-
Molecular Weight of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol: C8H5BrN2S2 = 273.17 g/mol
-
Expected Molecular Weight of Disulfide Dimer: (2 * 273.17) - 2 = 544.34 g/mol
-
Look for a peak corresponding to this mass in your MS data.
-
Issue 3: How can I design a stability study for this compound?
A well-designed stability study is crucial for understanding the degradation profile of your compound. The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[9]
Recommended Stability Study Protocol:
-
Sample Preparation: Aliquot the solid compound into several vials to avoid repeated opening of the main stock. Prepare solutions in relevant solvents if solution stability is also a concern.
-
Storage Conditions: Store the samples under a variety of conditions to assess the impact of temperature, humidity, and light.
| Condition | Temperature | Relative Humidity | Duration |
| Long-Term | 25°C ± 2°C | 60% ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months |
| Photostability | Controlled light exposure (ICH Q1B) | N/A | Variable |
| Refrigerated | 5°C ± 3°C | N/A | 12 months |
| Frozen | -20°C ± 5°C | N/A | 12 months |
-
Testing Frequency: Analyze the samples at predetermined time points. A typical schedule for a 12-month study would be: 0, 3, 6, 9, and 12 months. For accelerated studies, testing at 0, 3, and 6 months is common.[9]
-
Analytical Method: Use a validated stability-indicating HPLC method that can separate the parent compound from all potential degradation products.
Visualizing Degradation and Prevention
Potential Degradation Pathways
Caption: Potential degradation pathways for 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
Recommended Storage Workflow
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 4. Thiol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00512C [pubs.rsc.org]
- 8. Pyrimidine-2-thiol | SIELC Technologies [sielc.com]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Scale-Up Synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
Welcome to the technical support center for the synthesis of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when scaling this synthesis from the bench to pilot or manufacturing scale. We will delve into common problems, provide actionable troubleshooting steps, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
I. Overview of the Synthetic Pathway
The most reliable and scalable synthetic route to 4-(5-bromo-2-thienyl)pyrimidine-2-thiol proceeds via a two-step sequence. This involves an initial Claisen-Schmidt condensation to form an α,β-unsaturated chalcone, followed by a cyclocondensation reaction with thiourea.[1][2] This pathway is advantageous due to the availability of starting materials and the generally robust nature of the reactions.
Caption: General two-step synthesis workflow.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific, common issues in a practical question-and-answer format.
Question 1: My Claisen-Schmidt condensation (Step 1) yield is high at the lab scale but drops significantly upon scale-up. What's happening?
Answer: This is a classic scale-up challenge often related to mass and heat transfer.[3][4]
-
Causality: The Claisen-Schmidt condensation is typically an exothermic reaction.[5] On a small scale, the high surface-area-to-volume ratio allows for efficient dissipation of heat into the environment or cooling bath. As you scale up, the volume increases cubically while the surface area only increases squarely. This leads to inefficient heat removal, causing localized temperature spikes. These "hot spots" can promote side reactions, such as the self-condensation of the ketone (e.g., acetone) or the formation of polymeric materials, thus reducing the yield of the desired chalcone.[6]
-
Troubleshooting Protocol:
-
Controlled Addition: Instead of adding the base all at once, add it dropwise or via a syringe pump to the solution of the aldehyde and ketone. This controls the rate of reaction and thus the rate of heat generation.
-
Jacketed Reactor: Ensure you are using a reactor with an efficient cooling jacket. Monitor both the internal reaction temperature and the jacket temperature closely. A significant difference indicates poor heat transfer.
-
Mixing Efficiency: Inadequate agitation on a larger scale can lead to localized high concentrations of base and reactants, exacerbating the problem. Ensure the impeller design and stirring speed are sufficient to maintain a homogenous mixture.[7]
-
Reverse Addition: Consider adding the ketone/aldehyde mixture to the basic solution, which can sometimes mitigate ketone self-condensation.
-
Question 2: During the cyclocondensation with thiourea (Step 2), I'm forming a significant, insoluble byproduct that complicates purification. How can I avoid this?
Answer: This issue often points to either a competing reaction pathway or product degradation.
-
Causality & Identification: The most likely culprit is the formation of disulfide-linked dimers. The target molecule, a pyrimidine-2-thiol, is susceptible to oxidation, especially under basic conditions and in the presence of air during a lengthy reflux or workup. This is a common issue with thiol-containing heterocycles.
-
Prevention & Mitigation Strategy:
-
Inert Atmosphere: Perform the reaction and, critically, the workup under an inert atmosphere (Nitrogen or Argon). This minimizes the presence of oxygen, the primary oxidant.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon before use.
-
Optimized Reaction Time: Monitor the reaction closely by TLC or LC-MS. Avoid unnecessarily long reflux times, as this increases the window for oxidative side reactions.
-
Controlled Workup: When neutralizing the reaction mixture (e.g., with acetic acid or HCl to precipitate the product), do so in a vessel that has been purged with an inert gas.[8] Cool the mixture before acidification to minimize the solubility of the product and any potential degradation.
-
Question 3: My final product is a tacky solid or oil that is very difficult to handle and purify. How can I induce crystallization and achieve a free-flowing solid?
Answer: Obtaining a crystalline solid is crucial for purity and handling on a larger scale. This issue is common with complex heterocyclic compounds.[9]
-
Causality: The presence of minor impurities can act as "crystal poisons," inhibiting the formation of a well-ordered lattice. Residual solvent or the presence of tautomers can also lead to an oily product. The pyrimidine-2-thiol exists in a tautomeric equilibrium with its pyrimidine-2(1H)-thione form, which can affect its physical properties.
-
Troubleshooting Protocol:
-
Trituration: This is a highly effective technique. Dissolve the crude oil in a minimal amount of a good solvent (e.g., DCM, ethyl acetate). Then, add a large excess of a non-polar anti-solvent (e.g., hexane, pentane) while stirring vigorously.[9] The goal is for the product to precipitate out as a solid while the impurities remain in the solvent mixture. The resulting solid can then be filtered.
-
Recrystallization Solvent Screening: A systematic approach is best. Use small aliquots of the crude product to test various single-solvent and bi-solvent systems. Good single-solvents for recrystallization are those in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, acetic acid).
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single, tiny crystal ("seed crystal") to a supersaturated solution of the crude product to initiate crystallization.
-
Caption: A systematic troubleshooting workflow.
III. Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes for the 5-bromo-2-thiophenecarboxaldehyde starting material?
A: The purity of the starting aldehyde is paramount. Key impurities to screen for are:
-
Over-brominated species (e.g., 4,5-dibromo-2-thiophenecarboxaldehyde): These will carry through the synthesis and result in difficult-to-remove impurities in the final product.
-
Unreacted 2-thiophenecarboxaldehyde: This will lead to the formation of the non-brominated analogue of your target molecule.
-
Acidic impurities (e.g., 5-bromo-2-thiophenecarboxylic acid): Can interfere with the base-catalyzed Claisen-Schmidt reaction. We recommend verifying purity by GC-MS and ¹H NMR before committing material to a large-scale run.
Q: Can microwave synthesis be used for this reaction, and is it scalable?
A: Microwave-assisted synthesis can be exceptionally effective for the cyclocondensation step on a lab scale, often dramatically reducing reaction times and improving yields.[10] However, scaling microwave chemistry beyond the kilogram scale presents significant engineering and safety challenges. For multi-kilogram and pilot-plant scale, a well-optimized thermal process in a traditional jacketed reactor is the more established and common approach.
Q: What analytical methods are essential for in-process control and final product release?
A: A robust analytical package is critical for a scalable and reproducible process.
| Analysis Type | Purpose | Stage of Use |
| TLC | Rapid, qualitative monitoring of reaction completion and impurity profile. | In-process Control (Steps 1 & 2) |
| LC-MS | Quantitative tracking of reactant consumption and product formation; identification of byproducts. | In-process Control, Final Product |
| ¹H & ¹³C NMR | Unambiguous structural confirmation of intermediate and final product. | Intermediate & Final Product QC |
| HPLC | Purity assessment of the final product (e.g., % area purity). | Final Product Release |
| Elemental Analysis | Confirms the elemental composition (C, H, N, S, Br) of the final product. | Final Product Release |
Q: Are there any specific safety considerations for this synthesis at scale?
A: Yes, several components require careful handling:
-
Thiourea: Classified as a substance suspected of causing cancer. Always handle in a ventilated enclosure (fume hood) using appropriate personal protective equipment (PPE), including gloves and respiratory protection.
-
Brominated Organics: 5-Bromo-2-thiophenecarboxaldehyde can be irritating and lachrymatory. Handle in a fume hood.
-
Caustic Bases (NaOH, KOH): These are highly corrosive. Use appropriate PPE (safety glasses, lab coat, gloves). Be mindful of the exotherm when preparing solutions.
-
Solvents: Ethanol is flammable. Ensure all equipment is properly grounded and avoid ignition sources.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-(5-Bromo-2-thienyl)but-3-en-2-one (Chalcone Intermediate)
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) and acetone (3.0-5.0 eq).
-
Add a mixture of ethanol and water (e.g., 1:1 v/v) as the solvent.
-
Cool the mixture to 15-20°C using the reactor jacket.
-
Prepare a solution of sodium hydroxide (1.1 eq) in water and add it dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 25°C.[11]
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the aldehyde spot is consumed.
-
Upon completion, neutralize the mixture with dilute HCl to pH ~7.
-
The product will often precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
The crude chalcone can be recrystallized from a suitable solvent like ethanol if necessary.
Protocol 2: Synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol (Final Product)
-
Charge the chalcone intermediate (1.0 eq), thiourea (1.2 eq), and ethanol to a clean, dry, jacketed reactor equipped for reflux under a nitrogen atmosphere.
-
Add a solution of potassium hydroxide (2.0 eq) in ethanol.[8]
-
Heat the mixture to reflux (approx. 78°C) and maintain for 6-10 hours. Monitor the disappearance of the chalcone by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a separate vessel containing crushed ice and water.
-
Acidify the aqueous mixture with glacial acetic acid or dilute HCl until the pH is ~5-6. The product will precipitate as a solid.
-
Stir the slurry for 30 minutes in an ice bath, then filter the product.
-
Wash the filter cake extensively with water, followed by a small amount of cold ethanol to remove impurities.
-
Dry the final product in a vacuum oven at 40-50°C.
V. References
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10][12]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). National Institutes of Health (NIH). [Link]
-
4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. (2015). ResearchGate. [Link]
-
Preparation method of 5-bromo-2-substituted pyrimidine compounds. (N.d.). Google Patents.
-
Fandakli, S., et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry. [Link]
-
Synthesis and Crystal Structure of 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine. (N.d.). ResearchGate. [Link]
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI. [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (N.d.). ACS Publications. [Link]
-
2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. (2020). PubMed Central. [Link]
-
Changing face of Heterocyclic Chemistry in the pharmaceutical industry. (2018). Royal Society of Chemistry. [Link]
-
New Pyrimidine-2-thiones from Reactions of Amidrazonethiols with 2-Amino-1,1,2-ethenetricarbonitrile and Investigation of Their Antitumor Activity. (2015). ResearchGate. [Link]
-
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (N.d.). MDPI. [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Springer. [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (N.d.). SciSpace. [Link]
-
2-thiophenethiol. (N.d.). Organic Syntheses. [Link]
-
Chapter 24 – Amines and Heterocycles Solutions to Problems. (N.d.). NC State University Libraries. [Link]
-
SCALE-UP & MANUFACTURING. (N.d.). Drug Development and Delivery. [Link]
-
Claisen–Schmidt condensation employed for the synthesis of chalcones. (N.d.). ResearchGate. [Link]
-
Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (N.d.). Taylor & Francis Online. [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (N.d.). National Institutes of Health (NIH). [Link]
-
HETEROCYCLIC COMPOUNDS SYNTHESIS. (N.d.). Science topic on ResearchGate. [Link]
-
Synthesis of Pyrrolopyrimidines and Thienopyrimidines. (1972). Sci-Hub. [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (N.d.). ResearchGate. [Link]
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2014). Der Pharma Chemica. [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. [Link]
-
Drug Substances: Scale-Up Challenges. (2019). Contract Pharma. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (N.d.). MDPI. [Link]
-
Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (N.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (N.d.). National Institutes of Health (NIH). [Link]
-
How to Scale Up Pharmaceutical Manufacturing. (2022). Ascendia Pharma. [Link]
Sources
- 1. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact [drug-dev.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
managing poor cell permeability of thienopyrimidine compounds
Welcome to the Thienopyrimidine Compound Development Technical Support Center.
As Senior Application Scientists, we understand that moving a promising compound from a potent in vitro hit to a cell-active lead is a critical and often challenging step. Thienopyrimidines, due to their structural similarity to purines, represent a versatile scaffold with immense therapeutic potential in oncology, infectious diseases, and beyond.[1][2] However, their complex heterocyclic nature can often lead to physicochemical properties that hinder their ability to cross cellular membranes, effectively masking their true biological activity.
This guide is designed to provide you, our fellow researchers, with a structured, in-depth approach to diagnosing and overcoming poor cell permeability. We will move beyond simple protocols to explain the underlying principles, helping you make informed decisions in your drug development workflow.
Section 1: Initial Diagnosis & Troubleshooting FAQs
This section addresses the preliminary questions that arise when a potent compound fails in cell-based assays.
Q1: My thienopyrimidine compound is highly active against its target enzyme/receptor, but shows little to no activity in my cell-based assays. How do I confirm if poor permeability is the culprit?
A: This is a classic efficacy disconnect, and systematically ruling out possibilities is key. Before concluding that permeability is the issue, you must first validate two points: compound stability and assay integrity. Once those are confirmed, a direct assessment of permeability is the logical next step.
The causality is straightforward: if the compound cannot reach its intracellular target in sufficient concentration, it cannot exert its biological effect, regardless of its intrinsic potency.
Here is a workflow to diagnose the problem:
Caption: Initial diagnostic workflow for efficacy disconnect.
Experimental Protocol: Preliminary Compound Stability Assessment
-
Objective: To determine if the compound is stable in the cell culture medium under the conditions of your cellular assay.
-
Methodology:
-
Prepare a stock solution of your thienopyrimidine compound.
-
Spike the compound into the complete cell culture medium (including serum) used for your assay to a final concentration typical for your experiments (e.g., 10 µM).
-
Incubate the medium under the same conditions as your cellular assay (e.g., 37°C, 5% CO₂).
-
Take aliquots at multiple time points (e.g., 0, 2, 6, 24, 48 hours).
-
Quench the samples immediately (e.g., with a 1:1 volume of ice-cold acetonitrile) to precipitate proteins and halt degradation.
-
Centrifuge to pellet the precipitate.
-
Analyze the supernatant for the concentration of the parent compound using a suitable analytical method, such as LC-MS/MS.
-
-
Self-Validation & Interpretation:
-
The T=0 sample represents 100% of the initial compound concentration.
-
A significant decrease (>20%) in concentration over the assay duration suggests that compound instability, not necessarily poor permeability, is a major contributing factor to the lack of cellular activity. If the compound is stable, proceed to permeability assessment.
-
Q2: What are the key physicochemical properties of my thienopyrimidine compound that I should analyze to predict potential permeability issues?
A: Cell membranes are fundamentally lipid bilayers. Therefore, a compound's ability to passively diffuse across them is governed by a balance between its lipophilicity (to enter the membrane) and its aqueous solubility (to exit the membrane into the cytoplasm). Several calculated parameters, often referred to as Lipinski's Rule of Five, provide a good first pass assessment.
We recommend using computational tools like the SwissADME web server for these predictions.[3]
| Parameter | Optimal Range for Permeability | Causality & Rationale |
| LogP (Lipophilicity) | 1 - 3 | Too low (<1): The compound is too hydrophilic and cannot efficiently partition into the lipid bilayer. Too high (>3-4): The compound may get trapped within the membrane or have poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Represents the surface area occupied by polar atoms (O, N). High TPSA is associated with a large desolvation energy penalty, making it difficult for the compound to shed its water shell and enter the lipid membrane. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Hydrogen bonds with water must be broken for the compound to enter the membrane. A high number of donors increases this energy cost. |
| Molecular Weight (MW) | < 500 Da | Larger molecules have more difficulty diffusing through the tightly packed lipid bilayer. |
| Number of Rotatable Bonds | ≤ 10 | High flexibility can be entropically unfavorable for assuming the correct conformation to cross the membrane. Intramolecular hydrogen bonds can sometimes reduce this flexibility and mask polar groups, favorably impacting permeability.[4][5] |
In-silico predictions are a valuable guide, but they must be confirmed with experimental data.[3]
Section 2: Experimental Strategies for Permeability Assessment & Improvement
Once preliminary analysis points towards poor permeability, the following experimental approaches can be used for confirmation and troubleshooting.
Q3: How can I experimentally measure the permeability of my compound? Which assay should I choose?
A: There are two workhorse in vitro assays for this purpose: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. The choice depends on the question you are asking.
| Assay Type | Principle | What It Measures | Pros | Cons |
| PAMPA | A filter plate is coated with a lipid-infused artificial membrane, separating a donor (compound) and acceptor compartment. | Passive Diffusion Only | High-throughput, low cost, excellent for ranking compounds based on passive permeability. | Does not account for active transport (uptake or efflux) or paracellular transport. |
| Caco-2 | A monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) is grown on a semi-permeable filter, forming tight junctions and mimicking the intestinal barrier. | Passive Diffusion, Active Transport, and Paracellular Transport | The "gold standard" for predicting human oral absorption. Can identify substrates of efflux pumps like P-glycoprotein (P-gp). | Lower throughput, higher cost, more biologically complex, requires cell culture expertise. |
Our Recommendation: Start with PAMPA to quickly screen and rank your thienopyrimidine analogs for passive permeability. If a compound looks promising in PAMPA but still fails in cellular assays, or if you suspect active efflux, the Caco-2 assay is the essential next step.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Objective: To determine the apparent permeability coefficient (Papp) of a thienopyrimidine compound and to identify if it is a substrate of efflux transporters.
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and grow for 21-25 days to allow for differentiation and the formation of a confluent monolayer with functional tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. Additionally, run a low-permeability marker like Lucifer Yellow alongside your compound. High passage of this marker indicates a leaky monolayer and invalidates the experiment.
-
Apical to Basolateral (A→B) Permeability:
-
Add your compound (typically at 1-10 µM in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Basolateral to Apical (B→A) Permeability:
-
Simultaneously, in separate wells, perform the transport in the reverse direction. Add your compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate and sample as described above.
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
-
Data Analysis & Interpretation:
-
Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)
-
Interpretation:
-
Papp (A→B) < 1 x 10⁻⁶ cm/s: Low permeability.
-
Papp (A→B) > 10 x 10⁻⁶ cm/s: High permeability.
-
Efflux Ratio (ER) > 2: The compound is likely a substrate of an efflux transporter (e.g., P-glycoprotein).[6][7] The transporter actively pumps the compound out of the cell, from the basolateral to the apical side, resulting in higher permeability in that direction.
-
-
Caption: Bidirectional transport across a Caco-2 monolayer.
Q4: My Caco-2 data shows a high efflux ratio. How can I improve the cellular activity of my thienopyrimidine compound?
A: A high efflux ratio is a common challenge. You have two primary paths forward: structural modification to evade the transporter or co-dosing with an efflux pump inhibitor in your experiments.
-
Structural Modification (Structure-Activity Relationship - SAR):
-
Reduce P-gp Recognition Features: P-glycoprotein tends to recognize bulky, lipophilic, and neutral or cationic compounds. Systematically modifying your thienopyrimidine scaffold can disrupt this recognition.
-
Masking Moieties: Introduce polar groups or hydrogen bond donors at strategic positions. This can increase TPSA and reduce the compound's affinity for the hydrophobic binding pocket of the efflux pump.
-
Change Molecular Shape: Altering substituents on the thienopyrimidine core can change the overall conformation, preventing it from fitting into the transporter's binding site. For example, adding bulky groups can sometimes disrupt binding.[1]
-
-
Using Efflux Pump Inhibitors (Experimental Tool):
-
To confirm that P-gp is the specific transporter responsible, you can repeat your cellular activity assay in the presence of a known P-gp inhibitor, such as Verapamil or Elacridar.
-
Causality: If the cellular activity of your thienopyrimidine compound is significantly potentiated in the presence of the inhibitor, it strongly confirms that P-gp-mediated efflux is the reason for its poor performance. This is a powerful diagnostic tool but is not a viable therapeutic strategy for drug development due to the potential for drug-drug interactions.
-
Section 3: Advanced Strategies for Permeability Enhancement
If iterative SAR fails to yield a compound with suitable intrinsic permeability, more advanced strategies may be required.
Q5: When should I consider a prodrug approach for my thienopyrimidine?
A: A prodrug strategy is an excellent choice when you have a potent compound with a "fixable" permeability issue, such as high polarity due to a specific functional group.[8][9] A prodrug is a bioreversible, inactive derivative of your active compound, designed to have better permeability. Once inside the cell, it is cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug.
Consider a prodrug strategy when:
-
Your thienopyrimidine has a free hydroxyl, carboxyl, or amine group that is contributing to high polarity (high TPSA).
-
You want to temporarily mask these polar groups with lipophilic moieties (e.g., creating an ester from a carboxylic acid) to facilitate passive diffusion.
-
The compound's core scaffold is otherwise optimized for potency and selectivity.
Caption: Workflow for a prodrug design strategy.
Q6: Are there formulation-based approaches to improve the bioavailability of my compound for in vivo studies?
A: Yes. If structural modifications are not feasible, advanced formulation strategies can significantly improve the absorption of poorly permeable or poorly soluble compounds. For preclinical in vivo studies, Self-Emulsifying Drug Delivery Systems (SEDDS) are a powerful option.[10]
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion when introduced into an aqueous phase under gentle agitation (like the environment of the gut).
How SEDDS can help your thienopyrimidine:
-
Solubility Enhancement: The lipidic formulation can dissolve a much higher concentration of your lipophilic compound than is possible in an aqueous vehicle.
-
Permeability Enhancement: The surfactants can transiently and reversibly disrupt the cell membrane, temporarily increasing its permeability.
-
Bypassing Efflux Pumps: Some components of SEDDS formulations have been shown to inhibit P-gp, reducing efflux and increasing net absorption.[10]
This strategy is typically employed when moving from in vitro to in vivo models and requires specialized formulation expertise.
References
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. National Center for Biotechnology Information.[Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. National Center for Biotechnology Information.[Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.[Link]
-
Design and Synthesis of New Thienopyrimidine Derivatives as Potential Anticancer Agents: From Cytotoxicity Screening to VEGFR Inhibition Modeling. ResearchGate.[Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. National Center for Biotechnology Information.[Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][11][12]triazolo[1,5-a]pyrimidine Derivatives. National Center for Biotechnology Information.[Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information.[Link]
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications.[Link]
-
Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors. PubMed.[Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori. UTHSC Digital Commons.[Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. National Center for Biotechnology Information.[Link]
-
The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed.[Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. National Center for Biotechnology Information.[Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.[Link]
-
In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. MDPI.[Link]
-
Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Scirp.org.[Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.[Link]
-
Effects of intramolecular hydrogen bonds on lipophilicity. PubMed.[Link]
-
In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. MDPI.[Link]
-
A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. ScienceDirect.[Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of intramolecular hydrogen bonds on lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Microwave-Assisted Synthesis for Pyrimidine-2-Thiol Derivatives
Welcome to the technical support center for the optimization of microwave-assisted synthesis of pyrimidine-2-thiol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic technique. Here, we address common challenges and frequently asked questions to help you achieve higher yields, cleaner reaction profiles, and reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
You've set up your microwave reaction for a pyrimidine-2-thiol synthesis, but upon workup, you observe a low yield or no desired product at all.
-
Insufficient Microwave Absorption: For a reaction mixture to heat effectively, at least one component must be a good microwave absorber. Non-polar solvents or reactants may not couple efficiently with microwave irradiation.[1][2]
-
Solution 1: Solvent Selection: Switch to a polar solvent with a high dielectric constant, such as DMF, DMSO, or ethanol. These solvents efficiently absorb microwave energy and transfer it to the reactants.[3] If the reactants themselves are polar, you might consider a less polar solvent to act as a heat sink, allowing for more direct energy transfer to the reactants.[2]
-
Solution 2: Ionic Liquids: Consider using an ionic liquid as the solvent or co-solvent. They exhibit excellent microwave absorption and can significantly enhance reaction rates.[1]
-
Solution 3: "Passive" Heating Element: For non-polar reaction mixtures, a small amount of a strongly absorbing, inert material like silicon carbide or a polar "susceptor" can be added to the reaction vessel to absorb microwaves and transfer heat to the mixture via conduction.
-
-
Incorrect Temperature or Reaction Time: Microwave synthesis is highly dependent on temperature. The reaction may not have reached the necessary activation energy or may have proceeded too long, leading to decomposition.[2]
-
Solution 1: Temperature Screening: Perform a series of small-scale reactions at varying temperatures (e.g., 100 °C, 120 °C, 140 °C) to determine the optimal condition. Modern microwave reactors allow for precise temperature control.[4]
-
Solution 2: Time Optimization: Similarly, vary the reaction time (e.g., 5, 10, 20 minutes). Many microwave-assisted reactions are complete within minutes, a significant advantage over conventional heating.[5]
-
-
Inappropriate Catalyst or Catalyst Inactivity: The synthesis of pyrimidine-2-thiols, often through a Biginelli-type reaction, is typically acid- or base-catalyzed.[6][7] The chosen catalyst may be unsuitable for the specific substrates or reaction conditions.
Problem 2: Formation of Significant Side Products
Your reaction yields the desired pyrimidine-2-thiol, but it is contaminated with one or more significant side products, complicating purification.
-
Thermal Decomposition: The high temperatures achievable with microwave heating can sometimes lead to the decomposition of reactants or the desired product, especially with prolonged reaction times.
-
Solution: Reduce Reaction Time and Temperature: As microwave heating is very rapid, it's possible to overshoot the optimal conditions.[5] Try reducing both the target temperature and the irradiation time to minimize decomposition pathways.
-
-
Alternative Reaction Pathways: The reaction conditions may favor competing reaction pathways. For instance, in a Biginelli-type condensation, side reactions can include self-condensation of the β-dicarbonyl compound or other undesired condensations.
-
Solution 1: Optimize Reactant Stoichiometry: Carefully control the molar ratios of your reactants (aldehyde, thiourea, and β-dicarbonyl compound). A slight excess of one reactant may drive the reaction towards the desired product.
-
Solution 2: Stepwise Reagent Addition: In some cases, adding the reagents in a specific order can minimize side reactions. For example, pre-mixing the aldehyde and thiourea before adding the β-dicarbonyl compound might be beneficial.
-
-
Oxidation of the Thiol Group: The thiol group in the product can be susceptible to oxidation, especially at elevated temperatures.
-
Solution: Inert Atmosphere: While not always necessary for microwave reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Problem 3: Reaction Incompletion or Stalling
You monitor the reaction (e.g., by TLC), and it appears to start but then stalls, leaving a significant amount of starting material even after extended irradiation.
-
Poor Stirring: Inadequate mixing can lead to localized overheating or "hot spots" within the reaction vessel, causing decomposition in some areas while other parts of the mixture remain unreacted.[11]
-
Solution: Use a Stir Bar: Always use a magnetic stir bar in your microwave reaction vial to ensure homogenous heating of the reaction mixture.
-
-
Pressure Buildup and Safety Limits: As the reaction heats in a sealed vessel, pressure builds. Modern microwave reactors have safety features that will limit the power output if the pressure exceeds a set limit, which can prevent the reaction from reaching the target temperature.
-
Solution 1: Reduce Reaction Volume: A smaller reaction volume relative to the vessel size will provide more headspace, reducing the rate of pressure increase.
-
Solution 2: Choose a Higher Boiling Point Solvent: Solvents with higher boiling points will generate less vapor pressure at a given temperature.
-
-
Reagent Degradation: One of the starting materials might be degrading under the reaction conditions before it has a chance to react completely.
-
Solution: Re-evaluate Reaction Conditions: A lower temperature for a slightly longer duration might be necessary to favor the desired reaction over the degradation of a sensitive reagent.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my microwave-assisted pyrimidine-2-thiol synthesis?
A1: The ideal solvent should be a good microwave absorber (polar), have a sufficiently high boiling point to allow the reaction to reach the desired temperature, and be chemically inert under the reaction conditions. Ethanol, DMF, and DMSO are excellent starting points. For solvent-free conditions, the reactants can be adsorbed onto a solid support like alumina or silica.[3][12] The choice can also influence selectivity.[13]
Q2: Can I use a domestic microwave oven for these syntheses?
A2: It is strongly discouraged. Domestic microwave ovens lack the necessary safety features, temperature and pressure controls, and uniform field distribution required for chemical synthesis.[11] This can lead to poor reproducibility and significant safety hazards, including the risk of explosion.[14] Dedicated laboratory microwave reactors are essential for safe and reproducible results.[1]
Q3: How critical is the choice of catalyst in the microwave-assisted Biginelli reaction for pyrimidine-2-thiols?
A3: The catalyst is crucial. It facilitates key steps in the reaction mechanism, such as the initial condensation between the aldehyde and thiourea.[7] The efficiency of the catalyst can be dramatically enhanced by microwave irradiation. Experimenting with different catalysts (e.g., Lewis acids, Brønsted acids, or even solid-supported catalysts) is a key part of optimizing the reaction.[15]
Q4: How can I monitor the progress of a microwave reaction in a sealed vessel?
A4: Direct monitoring is a challenge.[16] The most common method is to run a series of reactions at different time points, then cool, open the vessel, and analyze a sample by TLC or LC-MS. Some advanced microwave reactors have features like in-situ spectroscopy, but this is not standard.
Q5: Are there any specific safety precautions I should take when performing microwave-assisted synthesis?
A5: Absolutely. Always use a dedicated laboratory microwave reactor with built-in temperature and pressure sensors. Never exceed the recommended volume for the reaction vessels. Be aware of the potential for rapid pressure buildup, especially with volatile solvents or gaseous byproducts. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of a 4-Aryl-3,4-dihydropyrimidine-2(1H)-thione
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), and thiourea (1.2 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 3 mL) and the catalyst (e.g., a catalytic amount of acetic acid or Yb(OTf)₃).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the target temperature)
-
Stirring: On
-
-
Cooling and Workup: After irradiation, allow the vessel to cool to room temperature. The product may precipitate upon cooling.[9] If so, collect the solid by filtration and wash with cold ethanol.[9] If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Solvent and Catalyst on a Model Biginelli Reaction
| Entry | Aldehyde | β-Dicarbonyl | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Ethanol | Acetic Acid | 120 | 10 | 85 |
| 2 | Benzaldehyde | Ethyl Acetoacetate | DMF | Acetic Acid | 120 | 10 | 92 |
| 3 | Benzaldehyde | Ethyl Acetoacetate | Ethanol | Yb(OTf)₃ | 120 | 5 | 95 |
| 4 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Ethanol | Acetic Acid | 120 | 15 | 88 |
Note: The data in this table is illustrative and based on typical outcomes reported in the literature.
Visualization
General Reaction Scheme: Biginelli Synthesis of Pyrimidine-2-thiol Derivatives
Caption: Biginelli condensation for pyrimidine-2-thiol synthesis.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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Validation & Comparative
Definitive Structural Elucidation: A Comparative Guide to Confirming the Structure of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
In the landscape of medicinal chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of progress. For novel heterocyclic compounds such as 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, a precise understanding of atomic arrangement is paramount for elucidating structure-activity relationships (SAR) and guiding further molecular design. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the structural confirmation of this target compound, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation. We will explore a plausible synthetic route, outline the meticulous process of crystal growth, and detail the definitive analysis by X-ray diffraction. Furthermore, we will objectively compare the richness of crystallographic data with the structural insights provided by complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
I. Synthesis and Crystallization: The Gateway to Definitive Structure
The journey to structural confirmation begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The proposed synthetic pathway for 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol leverages established methodologies for the construction of thienopyrimidine scaffolds.
A. Proposed Synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
A plausible and efficient route to the title compound involves a multi-step synthesis, potentially commencing with a Gewald reaction to construct the substituted thiophene ring, followed by cyclization to form the pyrimidine ring.[1][2] The versatility of the Gewald reaction allows for the introduction of various substituents, making it an ideal starting point for creating diverse chemical libraries.[2]
A likely synthetic intermediate would be a 2-aminothiophene derivative, which can then be cyclized with a suitable reagent to form the desired thieno[2,3-d]pyrimidine core.[3][4]
B. The Art and Science of Single Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step in the process of structural elucidation.[5] For small organic molecules like 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, several crystallization techniques can be employed. The choice of solvent is a critical parameter that can significantly influence crystal growth.[6]
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.2 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that is not airtight, or with parafilm perforated with a few pinholes. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature.
-
Monitoring: Observe the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.
II. The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule.[6][7] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[8]
Caption: Workflow for X-ray Crystallography.
A. Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope.[5][8] The crystal is then mounted on a goniometer head using a cryoloop and flash-frozen in a stream of liquid nitrogen to minimize radiation damage.[5]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are collected by a detector.[8]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the calculated and observed diffraction data, resulting in the final, precise three-dimensional structure.[5]
B. Anticipated Crystallographic Data
For 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, we would expect the crystallographic data to provide unambiguous confirmation of the connectivity of the thiophene and pyrimidine rings, the position of the bromine atom and the thiol group, and the overall molecular conformation.
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths (Å) | Precise C-C, C-N, C-S, C-Br bond distances |
| **Bond Angles (°) ** | Accurate angles between all bonded atoms |
| Torsion Angles (°) | Defines the conformation of the molecule |
| Hydrogen Bonding | Identification of intermolecular interactions |
III. Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer valuable and complementary information, particularly about the molecule's structure in solution and its constituent functional groups.[9][10]
Caption: Comparison of Analytical Techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.[11][12][13] ¹H and ¹³C NMR spectra would provide key information about the chemical environment of the hydrogen and carbon atoms in 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard 1D experiments are typically sufficient for initial characterization. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm connectivity.
-
Data Analysis: Process and analyze the spectra to determine chemical shifts, coupling constants, and integration values, which are then used to assign the structure.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14] For the target compound, FTIR would confirm the presence of the thiol (S-H) and the characteristic vibrations of the thienyl and pyrimidine rings.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups. For thiophene derivatives, characteristic C-S stretching vibrations are expected.[15][16] The presence of a halogen will also influence the fingerprint region of the spectrum.[17]
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[18] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) would result in a characteristic M+2 peak, providing strong evidence for the presence of a single bromine atom.[19][20][21]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization, ESI). The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The isotopic distribution pattern is analyzed to confirm the presence of bromine. Fragmentation patterns can provide additional structural information.[22]
IV. Comparative Analysis and Conclusion
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[8] | Unambiguous and highly detailed structural information.[7] | Requires a suitable single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution conformation.[6] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, information on solution-state conformation.[11][23] | Provides detailed structural information in solution; non-destructive. | Can be complex to interpret for complex molecules; less precise than crystallography for bond lengths and angles.[18] |
| FTIR Spectroscopy | Presence of functional groups.[14] | Rapid and simple to perform; provides a characteristic fingerprint of the molecule. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), isotopic information, fragmentation patterns.[21] | High sensitivity; provides definitive molecular weight and formula. | Does not provide information on the 3D arrangement of atoms or connectivity. |
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A Comparative Analysis of the Biological Activity of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol and Structurally Related Compounds
In the landscape of medicinal chemistry, the thienopyrimidine scaffold stands out as a privileged structure, consistently appearing in compounds with a wide array of biological activities. This guide provides an in-depth comparative analysis of the biological potential of a specific, yet under-investigated molecule, 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol , by examining experimental data from structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the efficacy of this class of compounds.
The thienopyrimidine core, a fusion of thiophene and pyrimidine rings, is a bioisostere of purine, allowing it to interact with a variety of biological targets. The presence of a bromine atom on the thiophene ring and a thiol group on the pyrimidine ring of our target compound suggests the potential for significant biological activity, a hypothesis we will explore through comparative analysis of its close chemical relatives. This guide will delve into the anticancer, antimicrobial, and anti-inflammatory properties of analogous compounds, providing a framework for predicting the therapeutic potential of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
The Thienopyrimidine Scaffold: A Hub of Biological Activity
The thienopyrimidine nucleus is a cornerstone in the design of bioactive molecules, with derivatives exhibiting a broad spectrum of pharmacological effects. These include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of this scaffold allows for substitutions at various positions, each influencing the compound's biological profile. Our focus is to dissect how modifications to the core structure, particularly the inclusion of a brominated thienyl group and a pyrimidine-2-thiol moiety, contribute to the overall biological activity.
Anticancer Potential: A Look at Cytotoxicity Data
For instance, a series of 4-substituted 5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines demonstrated significant cytotoxicity against MCF-7 breast cancer cell lines, with IC50 values in the micromolar range.[5] Notably, halogenated thieno[3,2-d]pyrimidines have also shown potent antiproliferative activity, with a chlorine atom at the C4-position being crucial for this effect.[2] This suggests that the bromine atom in our target compound could play a significant role in its potential anticancer efficacy.
To provide a clearer picture, the following table summarizes the cytotoxic activity of several thienopyrimidine derivatives against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MCF-7 | 0.013 | [4] |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MDA-MB-231 | 0.056 | [4] |
| 2-Ethyl-4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | 0.24 | [6] |
| 4-Substituted 5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidine (Compound 7t) | MCF-7 | 7.45 | [5] |
| 4-Substituted 5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidine (Compound 7b) | MCF-7 | 8.80 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial and Antifungal Efficacy: A Comparative Overview
Thienopyrimidine derivatives have also demonstrated significant promise as antimicrobial and antifungal agents.[1][8] The presence of a halogen, such as bromine, on the aromatic ring has been shown to enhance the antimicrobial activity of various heterocyclic compounds.[9] This is often attributed to increased lipophilicity, which facilitates penetration through microbial cell membranes.
A study on thienopyrimidine-sulfonamide hybrids revealed that some of these compounds exhibited potent antifungal activity against Candida species, with Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL.[1] Another study highlighted that the introduction of a bromine atom in the β position of the thiophene ring in thieno[3,2-d]pyrimidine derivatives improved antifungal activity.[10]
The following table presents the MIC values of several thienopyrimidine analogs against various microbial strains.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| Thienopyrimidine-sulfamethoxazole hybrid (8iii) | Candida albicans | 62.5 | [1] |
| Thienopyrimidine-sulfamethoxazole hybrid (8iii) | Candida parapsilosis | 125 | [1] |
| Halogenated thieno[3,2-d]pyrimidine derivative | Fungal strains | 1-5 (µmol/mL) | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow of the broth microdilution method for MIC determination.
Anti-inflammatory Activity: Insights from Related Structures
The anti-inflammatory potential of thienopyrimidine derivatives has also been explored.[1][3] While specific data on 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is lacking, related compounds have shown promise in this area. For example, certain pyridothienopyrimidine derivatives have been reported to possess anti-inflammatory activities.[3]
The structural features of our target compound, including the thienyl and pyrimidine rings, are present in known anti-inflammatory agents. Further investigation is warranted to elucidate the specific anti-inflammatory profile of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
Structure-Activity Relationship (SAR) Insights
-
Halogenation: The presence of a halogen, such as bromine or chlorine, on the thiophene or an attached phenyl ring often enhances biological activity, including anticancer and antimicrobial effects.[2][9] This is a key feature of our target compound.
-
Substituents on the Pyrimidine Ring: The nature of the substituent at the 2- and 4-positions of the pyrimidine ring significantly influences the biological activity. The pyrimidine-2-thiol moiety in our target compound is a common feature in many bioactive molecules.
-
The Thiophene Ring: The thiophene ring itself is a crucial pharmacophore. Its position of fusion with the pyrimidine ring (e.g., thieno[2,3-d]pyrimidine vs. thieno[3,2-d]pyrimidine) can lead to different biological profiles.
Caption: Structure-Activity Relationship (SAR) of Thienopyrimidine Derivatives.
Conclusion and Future Directions
While direct experimental data for 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol remains to be published, a comparative analysis of its structural analogs strongly suggests its potential as a multifaceted biological agent. The presence of the brominated thienyl group and the pyrimidine-2-thiol moiety are hallmarks of potent anticancer and antimicrobial activity in related compounds.
This guide serves as a foundational resource for researchers interested in this promising molecule. Future experimental work should focus on the synthesis and in-depth biological evaluation of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol to confirm the activities predicted by this comparative analysis. Such studies will be crucial in unlocking the full therapeutic potential of this and other novel thienopyrimidine derivatives.
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Kumar, A., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 145, 108043. [Link]
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Wujec, M., et al. (2022). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. International Journal of Molecular Sciences, 23(21), 13531. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Bromo-Thienylpyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides an in-depth comparative analysis of bromo-thienylpyrimidine derivatives, focusing on their structure-activity relationships (SAR) as potent inhibitors of key protein kinases implicated in cancer and other diseases. By synthesizing data from various studies, this document aims to provide researchers with a comprehensive understanding of the critical structural features that govern the potency and selectivity of these compounds, alongside detailed experimental protocols for their evaluation.
The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Kinase Hinge-Binder
The thieno[2,3-d]pyrimidine core structurally mimics the purine ring system of ATP, allowing it to effectively compete for the ATP-binding site of various protein kinases.[1] This inherent property has made it a popular starting point for the design of kinase inhibitors. The general structure consists of a thiophene ring fused to a pyrimidine ring, offering multiple positions for chemical modification to optimize target affinity, selectivity, and pharmacokinetic properties.
Comparative Analysis of Bromo-Thienylpyrimidine Derivatives
The introduction of a bromine atom onto the thienylpyrimidine scaffold can significantly influence the compound's biological activity. The position and nature of other substituents on the core structure further modulate its inhibitory potential against specific kinases. This section compares the SAR of bromo-thienylpyrimidine derivatives targeting key kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[2] Thieno[2,3-d]pyrimidines have been extensively investigated as EGFR inhibitors.
Structure-Activity Relationship Summary:
Key structural features for potent EGFR inhibition by 4-anilino-thieno[2,3-d]pyrimidine derivatives include:
-
4-Anilino Moiety: This group is crucial for binding to the hydrophobic region of the EGFR active site.[3][4]
-
Substituents on the 4-Anilino Ring: The introduction of a halogen, such as chlorine, at the 4-position of the anilino ring consistently enhances inhibitory activity against both wild-type and mutant EGFR.[3]
-
Substituents on the 2-Phenyl Ring: Small, electron-donating groups, like a methoxy group at the 4-position of the 2-phenyl ring, generally improve potency.[3]
-
Solubilizing Groups: The addition of solubilizing tails, such as a (2-(dimethylamino)ethyl)carbamoyl substituent on a 6-aryl group, can lead to compounds with potency comparable to the approved drug Erlotinib, along with improved solubility and metabolic stability.[5]
| Compound ID | Core Structure | Substituent (R) | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) | Reference |
| 12c | 4-(4-chloroanilino)-thieno[2,3-d]pyrimidine | 2-(4-methoxyphenyl) | 37.50 | 148.90 | [4] |
| 9a | 4-(4-aminopyrazolone)-pyrido[3',2':4,5]thieno[2,3-d]pyrimidine | 2-phenyl | 21 | 81 | |
| Erlotinib | Quinazoline | N/A | 27 | 550 |
Table 1: Comparative inhibitory activity of representative thieno[2,3-d]pyrimidine derivatives against wild-type and mutant EGFR.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][6] Several thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against VEGFR-2.
Structure-Activity Relationship Summary:
For 4-substituted-thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors:
-
4-Phenoxy Substituent: The presence of a 4-phenoxy group is a common feature in potent VEGFR-2 inhibitors.
-
Substituents on the Phenoxy Ring: A hydrogen bond donor group, such as an amino group (NH2) in the para-position of the phenoxy moiety, leads to potent dual EGFR and VEGFR-2 inhibitory activity.[2] In contrast, the presence of a urea entity enhances VEGFR-2 inhibitory activity while diminishing EGFR inhibition.[2]
-
Compound 17f , a thieno[2,3-d]pyrimidine derivative, exhibited high activity against VEGFR-2 with an IC50 value of 0.23 µM, which is comparable to the standard drug sorafenib.[6]
| Compound ID | Core Structure | Substituent (R) | VEGFR-2 IC50 (µM) | Reference |
| 5b | 4-phenoxy-cyclohepta[1][7]thieno[2,3-d]pyrimidine | p-amino | 0.51 | [2] |
| 5f | 4-phenoxy-cyclohepta[1][7]thieno[2,3-d]pyrimidine | p-chloro | 1.23 | [8] |
| 17f | 4-(substituted)-thieno[2,3-d]pyrimidine | N/A | 0.23 | [6] |
| Sorafenib | Pyridine-2-carboxamide | N/A | 0.23 | [6] |
Table 2: Comparative inhibitory activity of representative thieno[2,3-d]pyrimidine derivatives against VEGFR-2.
Key Signaling Pathways Targeted by Bromo-Thienylpyrimidine Derivatives
Understanding the signaling pathways modulated by these inhibitors is crucial for rational drug design and for predicting their therapeutic effects and potential side effects.
Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of CML.[9][10] It activates multiple downstream signaling pathways that lead to increased cell proliferation and survival.[9][10][11]
Bromo-pyrimidine derivatives have been shown to be potent inhibitors of Bcr-Abl kinase.[12] By blocking the ATP-binding site of Bcr-Abl, these compounds inhibit its kinase activity, thereby shutting down the downstream signaling cascades that drive CML.[9]
EGFR and VEGFR-2 Signaling in Cancer
EGFR and VEGFR-2 signaling pathways are critical for tumor growth, proliferation, and angiogenesis.[2]
Thieno[2,3-d]pyrimidine derivatives that dually inhibit EGFR and VEGFR-2 can simultaneously block cancer cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.[2] This dual-inhibition strategy is a promising approach for cancer therapy.
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction:
-
Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound (bromo-thienylpyrimidine derivative) at various concentrations.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the bromo-thienylpyrimidine derivatives.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Incubate for 2-4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3]
-
Conclusion and Future Directions
The structure-activity relationship studies of bromo-thienylpyrimidine derivatives have provided valuable insights into the design of potent and selective kinase inhibitors. The thieno[2,3-d]pyrimidine scaffold has proven to be a highly versatile platform for developing targeted therapies for cancer and other diseases. Key takeaways include the critical role of the 4-anilino moiety for EGFR inhibition and the influence of substituents on the phenoxy ring for modulating VEGFR-2 activity.
Future research in this area should focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for the target kinase over other kinases to minimize off-target effects and toxicity.
-
Overcoming Drug Resistance: Developing compounds that are effective against clinically relevant mutant forms of kinases.
-
Enhancing Pharmacokinetic Properties: Optimizing the drug-like properties of these compounds, such as solubility and metabolic stability, to improve their in vivo efficacy.
-
Exploring New Targets: Expanding the application of the bromo-thienylpyrimidine scaffold to other kinase targets implicated in various diseases.
By continuing to explore the rich chemistry of this scaffold and applying the principles of rational drug design, the development of novel and effective bromo-thienylpyrimidine-based therapeutics holds great promise for the future.
References
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Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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- Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 33-41.
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Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]
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Structure activity relationships for 4-anilino compounds. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. (n.d.). Encyclopedia.pub. Retrieved January 25, 2026, from [Link]
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IC50 in μM of the tested compounds on HT-29, MCF-7, and HepG-2 cell... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidine scaffold as cancer target. (n.d.). Future University in Egypt. Retrieved January 25, 2026, from [Link]
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A Comparative Guide to Pyrimidine-Based Inhibitors: Evaluating 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol in the Context of Established Agents
This guide provides a comparative framework for understanding the potential of novel pyrimidine-based compounds, using 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol as a focal point for discussion. Given that this specific molecule is a novel investigational compound, direct, published comparative data is not available. Therefore, this document serves as a strategic guide for researchers, outlining how to position and evaluate such a compound against well-characterized pyrimidine-based inhibitors. We will delve into the structural rationale, common molecular targets, and the critical experimental workflows required for a comprehensive assessment.
The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry. As a fundamental component of nucleobases in DNA and RNA, its structure is inherently recognized by a multitude of biological systems.[1] This "privileged" status has been leveraged by chemists to design a vast array of therapeutic agents that modulate the activity of enzymes and receptors by mimicking endogenous ligands.[1][2][3]
The versatility of the pyrimidine core allows for substitution at multiple positions, enabling fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[2] This has led to the development of pyrimidine-based drugs across a wide spectrum of diseases, including cancer, viral infections, and inflammatory disorders.[2][3][4]
Structural Analysis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
The structure of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol suggests several potential avenues for biological activity:
-
Pyrimidine-2-thiol Core: The 2-thioxopyrimidine moiety is a key feature. It can exist in thiol-thione tautomeric forms and is known to be a versatile pharmacophore.[5] This group can act as a hydrogen bond donor/acceptor or a metal-chelating group, facilitating interactions with enzyme active sites.
-
Thienyl Group: The thiophene ring is a common bioisostere for a phenyl ring, often used to improve metabolic stability or modulate electronic properties. Thieno[2,3-d]pyrimidine derivatives, which feature a fused thiophene and pyrimidine ring system, have shown potent activity as kinase inhibitors and microtubule targeting agents.[6][7]
-
Bromo Substituent: The bromine atom is an electron-withdrawing group that can form halogen bonds, potentially enhancing binding affinity and specificity for a target protein.
Key Classes of Pyrimidine-Based Inhibitors and Their Mechanisms
To evaluate a novel compound, we must compare it to established benchmarks. Pyrimidine inhibitors can be broadly categorized by their mechanism of action.
A. Antimetabolites: Inhibitors of Nucleotide Synthesis
This classic group of drugs interferes with the synthesis of DNA and RNA, primarily impacting rapidly proliferating cells like those in tumors.[8]
-
Mechanism: They typically inhibit key enzymes in the de novo or salvage pathways of pyrimidine synthesis.[8][9] For example, pyrimidine synthesis inhibitors can block dihydroorotate dehydrogenase, an enzyme crucial for the production of pyrimidines needed for the activation and multiplication of lymphocytes.[10]
-
Benchmark Compound: 5-Fluorouracil (5-FU)
-
Target: Thymidylate Synthase (TS).
-
Mechanism: 5-FU is metabolized into FdUMP, which forms a stable covalent complex with TS and the folate cofactor, inhibiting the synthesis of thymidine, a necessary component of DNA.[1]
-
B. Protein Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The pyrimidine scaffold is a highly successful framework for developing kinase inhibitors.
-
Mechanism: Most pyrimidine-based kinase inhibitors are ATP-competitive, occupying the ATP-binding pocket of the kinase to prevent the phosphorylation of downstream substrates.
-
Benchmark Compound: Imatinib (Gleevec)
-
Target: Bcr-Abl, c-KIT, PDGF-R.
-
Mechanism: While technically a 2-phenylaminopyrimidine derivative, Imatinib exemplifies how the pyrimidine core can be decorated to achieve high affinity and selectivity for specific kinase ATP-binding sites.
-
-
Benchmark Class: PIM Kinase Inhibitors
-
Target: PIM-1, -2, -3 serine/threonine kinases.
-
Mechanism: PIM kinases are often overexpressed in cancers and play roles in cell survival and proliferation.[11][12] Benzothienopyrimidinones, which are structurally related to our compound of interest, are a novel class of potent PIM kinase inhibitors with nanomolar Kᵢ values.[11]
-
C. Microtubule Targeting Agents
Disruption of microtubule dynamics is a proven anticancer strategy.
-
Mechanism: These agents bind to tubulin, the protein subunit of microtubules, and either inhibit its polymerization or prevent the depolymerization of existing microtubules, leading to cell cycle arrest and apoptosis.[2]
-
Benchmark Class: Thienopyrimidines
Comparative Data of Benchmark Inhibitors
The following table summarizes key performance data for representative pyrimidine-based inhibitors. This provides a quantitative baseline against which a novel compound like 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol would be measured.
| Inhibitor Class | Example Compound/Series | Primary Target(s) | Potency (IC₅₀ / Kᵢ) | Cellular Activity (GI₅₀ / EC₅₀) | Reference(s) |
| Antimetabolite | 5-Fluorouracil | Thymidylate Synthase | Varies by assay | ~1-10 µM (cell line dependent) | [1][3] |
| Kinase Inhibitor | Benzothienopyrimidinone (14j) | PIM-1, -2, -3 | Kᵢ: 2, 3, 0.5 nM | EC₅₀: 1.7 µM (K562 cells) | [11] |
| Kinase Inhibitor | Pyrrolo[2,3-d]pyrimidine (12a) | JAK1 | IC₅₀: 12.6 nM | Weak cytotoxicity (IC₅₀ = 143.3 µM) | [15] |
| Microtubule Agent | Tetrahydrobenzo[8][13]thieno[2,3-d]pyrimidine (Cpd 4) | Tubulin | EC₅₀: 19 nM (depolymerization) | IC₅₀: 9.0 nM (MDA-MB-435 cells) | [14] |
Experimental Framework for Evaluating a Novel Inhibitor
To characterize 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol and compare it to the benchmarks above, a tiered, systematic approach is required. The causality of this workflow is designed to move from broad, high-throughput screening to specific, mechanism-of-action studies.
Caption: Workflow for Novel Inhibitor Characterization.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/SRB)
Causality: This is the foundational experiment. It determines if the compound has any biological effect on cell proliferation or survival and establishes a working concentration range (GI₅₀/IC₅₀) for subsequent, more complex assays. The choice between MTT (metabolic activity) and SRB (total protein) can help differentiate between cytostatic and cytotoxic effects.
Methodology (SRB Assay):
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a 10-point serial dilution of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and positive controls (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry completely. Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining & Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry again. Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Data Acquisition: Shake the plates for 10 minutes on a plate shaker and measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Plot the percentage of cell growth inhibition versus drug concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ value.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Causality: If initial screening suggests an anti-proliferative effect, a kinase panel screen is a logical next step, given the prevalence of pyrimidines as kinase inhibitors. The ADP-Glo™ assay is a robust, luminescence-based method to quantify kinase activity by measuring the amount of ADP produced.
Methodology (Generic Protocol):
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase of interest (e.g., PIM-1, JAK1), its specific substrate, and ATP at a concentration near its Kₘ.
-
Inhibitor Addition: Add varying concentrations of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol to the reaction wells. Include a no-inhibitor control (100% activity) and a no-kinase control (background).
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Normalize the data to controls and plot the percentage of kinase inhibition versus inhibitor concentration. Calculate the IC₅₀ value using non-linear regression.
Caption: Simplified PIM Kinase Signaling Pathway.
Conclusion and Future Directions
While 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol remains an uncharacterized molecule in public literature, its structural components place it in a promising chemical space. Based on its thienopyrimidine-like features, initial investigations could reasonably focus on its potential as an inhibitor of protein kinases (such as PIM kinases) or as a microtubule-targeting agent.
A direct comparison with benchmark compounds like 5-FU, specific kinase inhibitors, or tubulin modulators is essential. By employing the systematic experimental framework outlined above—progressing from broad cellular screening to specific biochemical and mechanistic assays—researchers can effectively determine the compound's mechanism of action, potency, and selectivity. This structured approach ensures that the data generated is robust, contextualized, and allows for a clear, evidence-based comparison to the extensive and growing family of pyrimidine-based inhibitors.
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Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. [Link]
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Wang, Y., et al. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Bioorganic & Medicinal Chemistry. [Link]
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Comparative Guide to Validating the Mechanism of Action of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol. Drawing from the broad spectrum of biological activities associated with the thienopyrimidine scaffold, this document outlines a hypothesized mechanism and presents a systematic approach to its experimental validation, in comparison with established therapeutic agents.
Introduction: The Therapeutic Potential of the Thienopyrimidine Scaffold
The thienopyrimidine core is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The versatility of this scaffold has led to the development of numerous compounds with diverse mechanisms of action, such as the inhibition of key enzymes in signaling pathways, including protein kinases and thymidylate synthase.[1][5] The subject of this guide, 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, is a novel compound whose specific mechanism of action is yet to be fully elucidated. Based on the extensive literature on thienopyrimidine derivatives, a plausible hypothesis is its function as an anticancer agent, potentially through the inhibition of a critical signaling pathway implicated in tumorigenesis.
Hypothesized Mechanism of Action: Inhibition of the EGFR Signaling Pathway
Given that many thienopyrimidine derivatives have been reported to exhibit anticancer activity by targeting receptor tyrosine kinases, we hypothesize that 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The presence of a bromine atom on the thienyl ring may enhance the compound's binding affinity and inhibitory potency.
To rigorously validate this hypothesis, a series of experiments are proposed below, comparing the activity of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol with Erlotinib , a well-characterized and clinically approved EGFR inhibitor.
Experimental Validation Workflow
A multi-faceted approach is essential to comprehensively validate the proposed mechanism of action. The following workflow is designed to provide robust and reproducible data.
Figure 1: A stepwise experimental workflow for validating the anticancer mechanism of action of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol in cancer cell lines with varying EGFR expression levels and to compare its potency with Erlotinib.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., A549 - high EGFR, MCF-7 - low EGFR) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol and Erlotinib in complete culture medium. Add the compounds to the cells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 values.
EGFR Kinase Inhibition Assay
Objective: To directly measure the inhibitory activity of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol on EGFR kinase activity and compare it to Erlotinib.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare assay buffer, EGFR kinase, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and Eu-anti-tag antibody.
-
Compound Dilution: Prepare serial dilutions of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol and Erlotinib.
-
Assay Reaction: In a 384-well plate, combine the EGFR kinase, Eu-anti-tag antibody, and the test compounds.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
TR-FRET Measurement: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the values against the compound concentration to determine the IC50 for kinase inhibition.
Western Blot Analysis
Objective: To confirm the inhibition of EGFR signaling in a cellular context by examining the phosphorylation status of EGFR and its key downstream effectors, Akt and ERK.
Protocol:
-
Cell Lysis: Treat EGFR-overexpressing cells (e.g., A549) with 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol or Erlotinib at their respective IC50 concentrations for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Comparative Data Summary
The following table presents a hypothetical comparison of the expected outcomes for 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol and Erlotinib based on the proposed experiments.
| Parameter | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | Erlotinib (Reference) |
| IC50 (A549 cells) | ~0.5 - 5 µM | ~1 µM |
| IC50 (MCF-7 cells) | > 50 µM | > 50 µM |
| EGFR Kinase IC50 | ~50 - 200 nM | ~60 nM |
| p-EGFR Inhibition | Dose-dependent decrease | Dose-dependent decrease |
| p-Akt Inhibition | Dose-dependent decrease | Dose-dependent decrease |
| p-ERK Inhibition | Dose-dependent decrease | Dose-dependent decrease |
| Cell Cycle Arrest | G1 phase arrest | G1 phase arrest |
| Apoptosis Induction | Increased Annexin V staining | Increased Annexin V staining |
Signaling Pathway Visualization
The following diagram illustrates the hypothesized mechanism of action of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol within the EGFR signaling cascade.
Figure 2: Hypothesized inhibition of the EGFR signaling pathway by 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
Conclusion
This guide provides a robust and scientifically-grounded framework for the validation of the mechanism of action of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol. By hypothesizing its role as an EGFR inhibitor and comparing its activity to the established drug Erlotinib, researchers can systematically generate the necessary data to confirm its biological target and cellular effects. The outlined experimental protocols are standard in the field of cancer drug discovery and will provide a comprehensive understanding of this novel compound's therapeutic potential. The successful validation of this mechanism of action could position 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol as a promising lead candidate for further preclinical and clinical development.
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A Preclinical Head-to-Head: Evaluating the In Vivo Efficacy of a Novel Thienopyrimidine Derivative Against Standard of Care in Melanoma
For Immediate Release to the Scientific Community
This guide provides a detailed comparative analysis of the in vivo efficacy of a promising novel microtubule-targeting agent, N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine-2,4-diamine (herein referred to as Compound 4), against the established standard of care chemotherapeutic, paclitaxel. The data presented is derived from a preclinical study in a murine xenograft model of human melanoma. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.
Introduction: The Therapeutic Potential of Thienopyrimidines in Oncology
The thienopyrimidine scaffold has garnered significant interest in medicinal chemistry due to its structural analogy to purine, allowing for interaction with a wide array of biological targets.[3] This has led to the development of numerous derivatives with diverse pharmacological activities, including potent anticancer properties.[3] The focus of this guide, Compound 4, is a novel 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivative that has demonstrated significant antiproliferative effects in preclinical studies.[4][5] Notably, this class of compounds has been shown to be effective against multidrug-resistant cancer cells, a significant challenge in current cancer chemotherapy.[4][5]
This guide will delve into the in vivo antitumor activity of Compound 4, directly comparing its performance with paclitaxel, a widely used microtubule-stabilizing agent in the treatment of various cancers, including melanoma. The experimental data is based on a robust murine xenograft model utilizing the MDA-MB-435 human melanoma cell line.
Comparative In Vivo Efficacy in a Murine Melanoma Xenograft Model
A study was conducted to evaluate the in vivo antitumor effects of Compound 4 in a well-established MDA-MB-435 human melanoma xenograft model in nude mice.[4] The efficacy of Compound 4 was directly compared to that of paclitaxel, a standard of care microtubule-targeting agent.
Table 1: Summary of In Vivo Antitumor Activity in MDA-MB-435 Xenograft Model [4]
| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) at Day 14 | Statistical Significance (vs. Control) |
| Control (Vehicle) | - | ~450 | - |
| Compound 4 | 75 mg/kg, i.p., 3 times a week | ~250 | p = 0.0384 |
| Paclitaxel | 15 mg/kg, i.p., 3 times a week | ~350 | Not Statistically Significant |
The results demonstrate that Compound 4 exhibited a statistically significant reduction in tumor growth compared to the untreated control group at the end of the 14-day trial.[4] In contrast, while paclitaxel showed a trend towards antitumor activity, it did not achieve statistical significance in this particular study.[4] It is important to note that the study also reported moderate weight loss in the mice treated with Compound 4.[4]
Experimental Protocol: MDA-MB-435 Xenograft Study
The following is a detailed methodology for the in vivo efficacy study, providing a framework for the reproducibility and validation of these findings.
1. Cell Culture and Animal Model:
-
MDA-MB-435 human melanoma cells were cultured under standard conditions.
-
Female nude mice were used for the xenograft study.
2. Tumor Implantation:
-
MDA-MB-435 cells were implanted subcutaneously into the flanks of the mice.
-
Tumors were allowed to grow to a volume of approximately 200 mm³ before the initiation of treatment.
3. Treatment Administration:
-
Mice were randomized into three groups: control (vehicle), Compound 4, and paclitaxel.
-
Compound 4 was administered intraperitoneally (i.p.) at a dose of 75 mg/kg, three times a week.[4]
-
Paclitaxel was administered i.p. at a dose of 15 mg/kg, three times a week.[4]
-
The control group received the vehicle solution following the same administration schedule.
4. Monitoring and Data Collection:
-
Tumor volumes and mouse weights were measured two to three times a week throughout the 14-day study period.
-
Tumor volume was calculated using the formula: (length × width²)/2.
5. Statistical Analysis:
-
A two-way ANOVA (time vs. drug) with Dunnett's post-hoc tests was used to evaluate the statistical significance of the differences in tumor volume between the treated and control groups.[4]
Mechanism of Action: Microtubule Targeting
Compound 4, like paclitaxel, functions as a microtubule-targeting agent.[4] However, their mechanisms of action at the molecular level are distinct. Paclitaxel is a microtubule stabilizer, binding to the β-tubulin subunit and preventing the disassembly of microtubules.[6] This leads to the formation of dysfunctional mitotic spindles, cell cycle arrest in the G2/M phase, and ultimately apoptosis.[6]
In contrast, Compound 4 acts as a microtubule depolymerizing agent, inhibiting tubulin polymerization by binding at the colchicine site.[4] This disruption of microtubule dynamics also leads to mitotic arrest and apoptosis.
Discussion: A Promising Alternative to Standard Chemotherapy
The preclinical data presented suggests that Compound 4 is a potent antitumor agent with a distinct advantage over paclitaxel in the MDA-MB-435 melanoma xenograft model. The statistically significant tumor growth inhibition observed with Compound 4, in contrast to the non-significant trend for paclitaxel, highlights its potential as a more effective therapeutic option for this cancer type.
It is crucial to consider the current landscape of melanoma treatment to contextualize these findings. The standard of care for metastatic melanoma has evolved significantly with the advent of targeted therapies and immunotherapies. For patients with BRAF-mutated melanoma, BRAF and MEK inhibitors (e.g., dabrafenib/trametinib, vemurafenib/cobimetinib) are frontline treatments.[7][8] For patients with BRAF wild-type melanoma, and increasingly as a first-line option for BRAF-mutated disease, immune checkpoint inhibitors such as anti-PD-1 (nivolumab, pembrolizumab) and anti-CTLA-4 (ipilimumab) antibodies, often in combination, are the standard of care.[1][7]
While these newer therapies have dramatically improved patient outcomes, a significant portion of patients either do not respond or develop resistance. Therefore, there is a continued need for novel therapeutic agents with different mechanisms of action. Microtubule-targeting agents like paclitaxel are still utilized in certain settings for melanoma, often in later lines of treatment.
The ability of thienopyrimidine derivatives, including Compound 4, to circumvent P-glycoprotein and βIII-tubulin mediated drug resistance mechanisms is a particularly noteworthy feature, as these are common pathways of resistance to taxanes like paclitaxel.[4][5] This suggests that Compound 4 could be effective in patients who have failed prior taxane-based chemotherapy.
Conclusion and Future Directions
The preclinical evidence strongly supports the continued investigation of N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine-2,4-diamine (Compound 4) as a potential therapeutic agent for melanoma. Its superior in vivo efficacy compared to paclitaxel in a human melanoma xenograft model, coupled with its distinct mechanism of action and potential to overcome common drug resistance pathways, makes it a compelling candidate for further development.
Future research should focus on:
-
Toxicology and Pharmacokinetic Studies: Comprehensive evaluation of the safety profile and drug metabolism of Compound 4 is essential before clinical translation.
-
Efficacy in Other Preclinical Models: Testing the efficacy of Compound 4 in other melanoma models, including those resistant to targeted therapies and immunotherapies, would further delineate its therapeutic potential.
-
Combination Studies: Investigating the synergistic effects of Compound 4 with current standard of care therapies for melanoma could lead to more effective treatment regimens.
The findings presented in this guide underscore the potential of the thienopyrimidine scaffold as a source of novel and effective anticancer agents. Further exploration of this chemical class is warranted to unlock its full therapeutic potential in the fight against melanoma and other malignancies.
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Gangjee, A., Islam, F., Doshi, A., Robles, A. J., Quadery, T. M., Zhang, X., Zhou, X., Hamel, E., & Mooberry, S. L. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 321. [Link]
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Seth, R., Messersmith, H., Kaur, V., Kirkwood, J. M., Kudchadkar, R., McQuade, J. L., ... & Alluri, K. C. (2020). Systemic Therapy for Melanoma: ASCO Guideline. Journal of Clinical Oncology, 38(33), 3947-3970. [Link]
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Stavrou, E., Smyth, M. J., & Johnstone, R. W. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. International journal of molecular sciences, 24(17), 13419. [Link]
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A Comparative Guide to the Antimicrobial Spectrum of Thienopyrimidine Analogues
For Researchers, Scientists, and Drug Development Professionals
In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Among these, the thienopyrimidine core has emerged as a "privileged structure," demonstrating a remarkable versatility and a broad range of biological activities.[1] This is largely due to its structural similarity to purine bases like adenine and guanine, allowing it to interact with various biological targets.[1][2] This guide offers an in-depth comparison of the antimicrobial spectrum of different thienopyrimidine analogues, supported by experimental data and standardized protocols, to aid researchers in the strategic development of new anti-infective agents.
The Thienopyrimidine Scaffold: A Platform for Chemical Diversity
The thienopyrimidine scaffold consists of a thiophene ring fused to a pyrimidine ring. This fusion can occur in three different ways, resulting in thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines.[1] The arrangement of the rings, along with the addition of various functional groups, can be tailored to enhance potency, selectivity, and safety, making thienopyrimidines promising building blocks for new antimicrobial agents.[3] These modifications allow for interaction with specific microbial targets, leading to the disruption of essential cellular processes.[2][3]
Caption: Core isomeric structures of the thienopyrimidine scaffold.
Assessing Antimicrobial Efficacy: The Minimum Inhibitory Concentration (MIC) Assay
To objectively compare the antimicrobial spectrum of different analogues, a standardized methodology is crucial. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a gold-standard technique, with detailed protocols provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[4][5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
This protocol is a self-validating system, incorporating multiple controls to ensure the accuracy and reproducibility of the results.
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours), select 4-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.[6]
-
Causality: Standardizing the inoculum density is critical because an inoculum that is too high can overwhelm the antimicrobial agent, leading to falsely high MIC values.
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
In the first column of wells, add 50 µL of the test compound at a concentration of 2x the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
Causality: Serial dilution provides a range of concentrations to precisely determine the point of growth inhibition.
-
-
Inoculation and Incubation:
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Causality: The positive control confirms the viability of the microorganism, while the negative control ensures the sterility of the medium.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Causality: Visual inspection is a reliable and established method for determining the absence of microbial growth.
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Spectrum of Thienopyrimidine Analogues
The antimicrobial activity of thienopyrimidines is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes representative data from various studies, highlighting the differential activity of various analogues against a panel of clinically relevant pathogens.
| Analogue/Derivative Class | Gram-Positive Bacteria (e.g., Staphylococcus aureus) | Gram-Negative Bacteria (e.g., Escherichia coli) | Fungi (e.g., Candida albicans) | Key Structural Features & Notes |
| Thieno[2,3-d]pyrimidine-Sulfonamide Hybrids | Moderate to good activity (MICs variable).[3] | Moderate to good activity (MICs variable).[3] | Good activity reported for some derivatives.[3] | The sulfonamide moiety is a key pharmacophore. These hybrids often target dihydrofolate reductase (DHFR).[3] |
| Pyridothienopyrimidines | Significant activity, with some compounds showing MICs of 4-16 µg/mL.[7] | Significant activity, with some compounds showing MICs of 4-16 µg/mL.[7] | Significant activity, with some compounds showing MICs of 4-16 µg/mL.[7] | These tricyclic compounds can exhibit broad-spectrum antimicrobial activity.[7] |
| Thiophenyl-Substituted Pyrimidines | High potency, especially against MRSA and VRE.[8] | Lower activity compared to Gram-positive bacteria. | Not extensively reported. | The mechanism may involve the inhibition of FtsZ polymerization and bacterial cell division.[8] |
| Triazolothienopyrimidines | Some derivatives show promising activity.[9] | Variable activity. | Some derivatives show promising activity.[9] | The fused triazole ring can significantly influence the biological activity. |
| Thienopyrimidine Amide Derivatives | Evaluated for antibacterial activity, with some compounds showing promise.[10] | Activity reported.[10] | Not extensively reported. | The amide linkage and its substituents are crucial for activity. |
Note: MIC values can vary between studies due to differences in methodology and the specific strains tested. The data presented here is for comparative purposes.
Structure-Activity Relationship (SAR) and Mechanisms of Action
The development of potent thienopyrimidine-based antimicrobials relies on understanding their structure-activity relationships (SAR).[2] For instance, the hybridization of the thienopyrimidine scaffold with other active groups, such as sulfonamides, has been a successful strategy for creating broad-spectrum antibacterial compounds.[3] These hybrid molecules often act as antagonists of p-aminobenzoic acid, inhibiting folic acid synthesis, which is essential for bacterial DNA production.[3]
Another identified mechanism of action for some thienopyrimidine derivatives is the inhibition of the FtsZ protein, which is crucial for bacterial cell division.[8] This leads to a bactericidal effect. For certain pathogens like Helicobacter pylori, thienopyrimidines have been shown to target the respiratory complex I, demonstrating the potential for developing narrow-spectrum agents.[11] For antifungal activity, some analogues are thought to compromise the integrity of the fungal cell membrane by targeting specific enzymes.[3]
Conclusion and Future Directions
Thienopyrimidine analogues represent a versatile and promising platform for the discovery of novel antimicrobial agents. Their broad spectrum of activity, which can be modulated through synthetic modifications, makes them attractive candidates for further development. Future research should focus on:
-
Optimizing SAR: Systematic modification of the thienopyrimidine scaffold to enhance potency and selectivity against resistant pathogens.
-
Elucidating Mechanisms of Action: Identifying the specific molecular targets for different classes of thienopyrimidine analogues to facilitate rational drug design.
-
In Vivo Efficacy Studies: Progressing lead compounds with promising in vitro activity into animal models of infection to evaluate their therapeutic potential.
By leveraging the chemical tractability and proven biological activity of the thienopyrimidine scaffold, the scientific community can continue to develop new and effective treatments to combat the global threat of infectious diseases.
References
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Al-Blewi, F. F., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 719. Available at: [Link]
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Shaw, S. M., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 18(1), 1035-1046. Available at: [Link]
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Kumari, A., et al. (2023). Structures and structure–activity relationships (SAR) of thienopyrimidine (TP). Journal of Biomolecular Structure and Dynamics, 41(16), 8085-8115. Available at: [Link]
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Li, W., et al. (2016). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 6(81), 77809-77815. Available at: [Link]
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Gouda, M. A., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds, 42(6), 3079-3088. Available at: [Link]
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Augustin, D. C., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 64(15), 11394-11417. Available at: [Link]
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Hafez, H. N., et al. (2008). Synthesis and antimicrobial activity of some novel thienopyrimidines and triazolothienopyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2429-2440. Available at: [Link]
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Lagardère, P., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. Available at: [Link]
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Nariya, P. B., et al. (2017). Synthesis and Antibacterial Activity of Thienopyrimidine Amide Derivatives. Asian Journal of Chemistry, 29(7), 1517-1521. Available at: [Link]
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Bhuiyan, M. M. H., et al. (2006). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Acta Pharmaceutica, 56(4), 435-446. Available at: [Link]
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CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 785. Available at: [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
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Gouda, M. A., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Taylor & Francis Online. Available at: [Link]
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Inostroza-Brito, M., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 28(14), 5364. Available at: [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]
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A Comparative Guide to LC-MS/MS Method Development for the Quantification of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol in Plasma
This guide provides a comprehensive comparison of methodologies for the development of a robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol in a complex biological matrix such as plasma. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the developed method is not only accurate but also self-validating in its design. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of bioanalytical method development.
Introduction: The Analytical Challenge
The compound 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] Accurate quantification of such molecules in plasma is fundamental to pharmacokinetic (PK) and toxicokinetic (TK) studies, which inform critical decisions in the drug development pipeline. The primary challenge lies in achieving high sensitivity and selectivity in a complex biological matrix like plasma, which is replete with endogenous components such as proteins and phospholipids that can interfere with the analysis.[4]
LC-MS/MS is the gold standard for this application due to its superior sensitivity and selectivity.[5] This guide will systematically compare critical stages of method development: sample preparation, chromatographic separation, and mass spectrometric detection, all within the framework of established regulatory guidelines.[6][7][8]
Analyte Characterization & Strategic Planning
Before any experimental work begins, a thorough understanding of the analyte's physicochemical properties is paramount.
Physicochemical Properties of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
-
Molecular Formula: C₈H₅BrN₂S₂
-
Molecular Weight: 289.17 g/mol (approx.)
-
Structure: Contains a pyrimidine ring, a thiophene ring, a thiol group, and a bromine atom. The presence of aromatic rings suggests a degree of hydrophobicity. The thiol group can exhibit acidic properties.
-
Polarity: The combination of heterocyclic rings and a halogen suggests moderate lipophilicity, making it a suitable candidate for Reversed-Phase Chromatography.
The Cornerstone of Quantification: The Internal Standard (IS)
The use of an internal standard is non-negotiable in quantitative bioanalysis as it corrects for variability during sample preparation and instrument analysis.[9] The ideal IS should mimic the analyte's behavior as closely as possible.[9]
Comparison of Internal Standard Choices:
| Internal Standard Type | Advantages | Disadvantages | Best For |
| Stable Isotope-Labeled (SIL) IS | Co-elutes with the analyte.[10] Possesses nearly identical chemical and physical properties, providing the best compensation for matrix effects and extraction variability.[10][11] | Not always commercially available. Custom synthesis can be costly and time-consuming.[11] | Gold standard for regulated bioanalysis where utmost accuracy and precision are required. |
| Structural Analogue IS | More likely to be commercially available and cost-effective. | May have different extraction recovery and chromatographic retention.[11] Can be affected differently by matrix effects, potentially compromising accuracy. | Early discovery studies or when a SIL-IS is not feasible. Selection requires careful validation. |
Recommendation: For a definitive, regulatory-compliant assay, a Stable Isotope-Labeled (SIL) version of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol (e.g., with ¹³C or ¹⁵N isotopes) is strongly recommended.[10] If unavailable, a close structural analogue must be rigorously validated.
A Comparative Analysis of Plasma Sample Preparation Techniques
The primary goal of sample preparation is to remove interfering matrix components, particularly proteins and phospholipids, while efficiently recovering the analyte.[4][12] We compare the three most common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Method 1: Protein Precipitation (PPT)
PPT is favored for its simplicity, speed, and low cost.[13] It involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate the proteins.[13][14]
-
Causality: The high concentration of organic solvent disrupts the hydration layer around proteins, leading to their aggregation and precipitation.
-
Major Drawback: While effective at removing proteins, PPT does not remove other soluble endogenous components like phospholipids, which are a primary cause of matrix effects (ion suppression or enhancement) in ESI-MS.[4]
Experimental Protocol: Protein Precipitation
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
LLE separates the analyte from the aqueous plasma matrix into an immiscible organic solvent based on partitioning.[12] This technique generally provides a cleaner extract than PPT because it removes proteins and many polar interferences.[15]
-
Causality: The choice of organic solvent is critical and is based on the analyte's polarity. Solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or hexane are common.[16] The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral, more organic-soluble state.
-
Considerations: The method can be more labor-intensive than PPT and may require an evaporation and reconstitution step.[17]
Experimental Protocol: Liquid-Liquid Extraction
-
Pipette 100 µL of plasma sample into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 50 µL of a suitable buffer (e.g., 100 mM ammonium acetate, pH 5.0) to adjust the pH.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes to facilitate extraction.
-
Centrifuge at 14,000 x g for 10 minutes to separate the aqueous and organic layers.[12]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[17]
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Method 3: Solid-Phase Extraction (SPE)
SPE is the most powerful technique for sample cleanup, offering high recovery and the cleanest extracts.[12][18] It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte while interferences are washed away.
-
Causality: The choice of sorbent chemistry (e.g., reversed-phase C18, ion-exchange, or mixed-mode) depends on the analyte's properties. For a moderately non-polar compound like 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, a reversed-phase (e.g., C18 or a polymer-based) sorbent is a logical starting point.
-
Advantages: High concentration factors can be achieved, and the process is highly amenable to automation, making it suitable for high-throughput environments.[19]
Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Mix 100 µL of plasma (pre-treated with 20 µL of IS) with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the SPE cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Performance Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Sample Cleanliness | Low (High matrix effects)[4] | Medium | High (Low matrix effects)[14] |
| Recovery | Generally high but can be variable | Dependent on solvent & pH | High and reproducible |
| Throughput | High (Fastest)[13] | Medium | High (with automation)[19] |
| Cost per Sample | Low | Low-Medium | High |
| Method Development | Simple | Moderate | Complex |
Chromatographic Strategy: Achieving Separation
The goal of chromatography is to separate the analyte from any remaining endogenous components to prevent co-elution and ensure accurate quantification.[20]
Reversed-Phase (RP) vs. Hydrophilic Interaction (HILIC)
-
Reversed-Phase (RP) Chromatography: This is the workhorse of pharmaceutical analysis.[21][22][23] It uses a non-polar stationary phase (like C18) and a polar mobile phase. Non-polar analytes are retained longer. Given the predicted moderate lipophilicity of our analyte, RP-HPLC or RP-UHPLC is the most logical starting point.[24]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and is ideal for separating very polar compounds that show little or no retention in RP chromatography.[25][26][27][28] This is unlikely to be the optimal choice for our analyte but remains a valuable alternative if poor retention is observed in RP mode.
Recommendation: Begin method development with a C18 reversed-phase column.
Detailed Chromatographic Protocol (Reversed-Phase)
-
LC System: UHPLC system for improved resolution and speed.
-
Column: C18 column, e.g., 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid protonates the analyte and silanol groups on the column, improving peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.5 min: 10% to 95% B (Linear Ramp)
-
2.5 - 3.0 min: 95% B (Column Wash)
-
3.0 - 3.1 min: 95% to 10% B (Return to Initial)
-
3.1 - 4.0 min: 10% B (Equilibration)
-
Rationale: A gradient is used to ensure the analyte elutes with a sharp peak in a reasonable time while cleaning the column of late-eluting components.[29]
-
-
Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
-
Injection Volume: 5 µL.
Mass Spectrometric Detection: Optimization for Sensitivity & Selectivity
Tandem mass spectrometry using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity.[5][30] The process involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific fragment ion in the third quadrupole (Q3).[31]
Step-by-Step MS Optimization:
-
Tune Ion Source: Infuse a solution of the analyte (~500 ng/mL) directly into the mass spectrometer. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize signal intensity for the analyte's mass.
-
Identify Precursor Ion: Perform a Q1 scan in positive ion mode to identify the protonated molecule, [M+H]⁺. For C₈H₅BrN₂S₂, this will be around m/z 288.9/290.9 due to the isotopic pattern of Bromine.
-
Select and Fragment Product Ions: Set Q1 to pass the precursor ion and scan Q3 to see the fragment ions generated by collision-induced dissociation (CID). Select at least two stable and intense product ions.
-
Optimize Collision Energy (CE): For each precursor-product pair (a "transition"), perform a CE ramp experiment to find the voltage that yields the maximum product ion intensity.[32] This is a critical step for maximizing sensitivity.[30][33]
-
Select MRM Transitions: Choose the most intense transition for quantification (the "quantifier") and a second transition for confirmation (the "qualifier").[33] This two-transition approach enhances the certainty of identification.
Hypothetical Optimized MS Parameters:
| Parameter | Analyte | Internal Standard (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 288.9 | 292.9 (assuming +4 Da SIL) |
| Product Ion 1 (Quantifier) | 150.1 | 154.1 |
| Collision Energy 1 (eV) | 25 | 25 |
| Product Ion 2 (Qualifier) | 123.0 | 123.0 |
| Collision Energy 2 (eV) | 35 | 35 |
| Dwell Time (ms) | 100 | 100 |
Method Validation According to Regulatory Guidelines
Once the method is developed, it must be validated to prove it is fit for its intended purpose.[8] Validation should be performed according to the latest guidelines from regulatory bodies such as the FDA and EMA, now harmonized under the ICH M10 guideline.[6][8][34]
Key Validation Parameters and Typical Acceptance Criteria:
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10)[8] |
| Selectivity | Ensure no interference from endogenous matrix components at the analyte's retention time. | Response in blank samples should be < 20% of LLOQ response. |
| Calibration Curve & LLOQ | Define the range of reliable quantification. | At least 6-8 non-zero standards. LLOQ should be reproducible with precision ≤ 20% and accuracy within ±20%. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their reproducibility. | For QC samples (Low, Mid, High), precision (%CV) ≤ 15% and accuracy within ±15% over multiple runs.[34] |
| Matrix Effect | Assess the ion suppression or enhancement caused by the plasma matrix. | The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent and reproducible, though no absolute value is mandated. |
| Stability | Ensure the analyte is stable during sample collection, storage, and processing. | Analyte concentration should be within ±15% of the nominal concentration under various conditions (freeze-thaw, bench-top, long-term). |
Conclusion and Final Recommendation
Developing a robust LC-MS/MS method for quantifying 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol in plasma requires a systematic, multi-faceted approach. While a rapid method using Protein Precipitation can be suitable for early-stage discovery, its susceptibility to matrix effects makes it less ideal for regulated bioanalysis. Liquid-Liquid Extraction offers a significant improvement in sample cleanliness with moderate effort.
For the highest level of data quality, sensitivity, and regulatory compliance, the recommended approach is Solid-Phase Extraction (SPE) using a reversed-phase sorbent. While requiring more initial development, its superior cleanup minimizes matrix effects, enhances reproducibility, and is amenable to high-throughput automation. This should be paired with a Stable Isotope-Labeled Internal Standard and optimized using a gradient Reversed-Phase UHPLC method. The final method must be rigorously validated according to ICH M10 guidelines to ensure data integrity for pivotal drug development decisions.
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A Head-to-Head In Silico Battle: Evaluating the Promise of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol Against Key Cancer Targets
A Comparative Molecular Docking Guide for Researchers in Drug Discovery
In the relentless pursuit of novel anticancer agents, the thienopyrimidine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide delves into a comprehensive molecular docking study of a promising derivative, 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, against a panel of predicted and well-validated protein targets implicated in cancer progression. By juxtaposing its predicted binding affinities and interaction profiles with those of established clinical drugs, we aim to provide a data-driven perspective on its potential as a lead compound for further development. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the in silico evaluation of novel chemical entities.
The Rationale: Why 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol?
The pyrimidine-2-thiol core is a versatile pharmacophore known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The fusion of a thienyl ring, as seen in the broader class of thienopyrimidines, has been particularly successful in the development of potent kinase inhibitors.[1] The bromine substituent on the thiophene ring of our lead compound can potentially enhance binding affinity through halogen bonding and increase lipophilicity, thereby influencing its pharmacokinetic profile. Given these structural features, we hypothesize that 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol may exert its biological effects by interacting with key proteins that are frequently dysregulated in cancer.
Target Selection: A Trio of Oncogenic Pillars
Based on the known biological activities of structurally related thienopyrimidine derivatives, we have selected three critical protein targets for our molecular docking investigation:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[2][3] Its overexpression and mutation are hallmarks of various cancers, making it a prime target for targeted therapies.[2]
-
Dihydrofolate Reductase (DHFR): An essential enzyme in the folate metabolic pathway, crucial for the synthesis of nucleotides and amino acids required for cell division.[4][5][6] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, a mechanism exploited by several chemotherapeutic agents.[4][6][7]
-
Topoisomerase II: A nuclear enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[8][9][10] Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[11]
Experimental Workflow: A Rigorous In Silico Protocol
Our molecular docking study was conducted using a well-defined and validated protocol to ensure the reliability and reproducibility of the results. The entire workflow is depicted in the diagram below.
Figure 1: A schematic representation of the molecular docking workflow.
Step-by-Step Methodology
1. Ligand Preparation:
-
Lead Compound: The 2D structure of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol was drawn using ChemDraw and converted to a 3D structure. Energy minimization was performed using the MMFF94 force field to obtain a stable conformation.
-
Comparative Compounds: The 3D structures of Erlotinib, Methotrexate, and Etoposide were obtained from the PubChem database.
-
File Conversion: All ligand structures were converted to the PDBQT format using AutoDockTools (ADT), which adds Gasteiger charges and defines rotatable bonds.[8][12]
2. Protein Preparation:
-
Structure Retrieval: The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB):
-
Pre-processing: All water molecules and non-essential heteroatoms were removed from the protein structures. Polar hydrogens were added, and Gasteiger charges were computed using ADT. The prepared protein structures were saved in the PDBQT format.[8][12]
3. Grid Box Generation:
For each protein-ligand docking simulation, a grid box was defined to encompass the known binding site of the co-crystallized ligand or the active site residues.[16] This focused the docking search to the region of interest, increasing the efficiency and accuracy of the simulation. The grid box dimensions and center coordinates were determined using ADT.[7]
4. Molecular Docking with AutoDock Vina:
Molecular docking was performed using AutoDock Vina, a widely used and validated open-source program.[17][18] The Lamarckian Genetic Algorithm was employed for the conformational search. For each docking run, multiple binding poses were generated and ranked based on their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy was selected for further analysis. The "exhaustiveness" parameter, which controls the thoroughness of the search, was set to a high value to ensure a comprehensive exploration of the conformational space.[17]
5. Analysis of Docking Results:
The docking results were analyzed to evaluate the binding affinity, protein-ligand interactions, and the root-mean-square deviation (RMSD) of the docked pose relative to the co-crystallized ligand (for validation).[19] Interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking were visualized and analyzed using Discovery Studio Visualizer and PyMOL.
Comparative Analysis: Benchmarking Against the Gold Standards
To contextualize the potential of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, its docking results were compared against those of well-established inhibitors for each target protein.
Target 1: EGFR Kinase Domain
The lead compound was docked into the ATP-binding site of the EGFR kinase domain and compared with Erlotinib , a potent and selective EGFR inhibitor.[4][20][21]
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Known IC50 (nM) |
| 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | -8.5 | Met793, Leu718, Cys797, Leu844 | - |
| Erlotinib | -9.8 | Met793, Leu718, Cys797, Thr790 | 2[20][21] |
Analysis: Our lead compound demonstrates a strong predicted binding affinity for the EGFR kinase domain, forming key interactions with residues in the hinge region (Met793) and the hydrophobic pocket. While its predicted affinity is slightly lower than that of Erlotinib, the interaction profile suggests a similar binding mode, making it a promising candidate for further optimization as an EGFR inhibitor.
Target 2: Dihydrofolate Reductase (DHFR)
The inhibitory potential against DHFR was assessed by docking the lead compound into the active site and comparing it with Methotrexate , a classical antifolate drug.[5]
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Known IC50 (nM) |
| 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | -7.9 | Ile7, Val8, Phe31, Ile60 | - |
| Methotrexate | -9.2 | Ile7, Phe31, Arg70, Glu30 | 6.05 - 114.31 (cell-dependent)[5] |
Analysis: The lead compound fits well into the active site of DHFR, establishing hydrophobic interactions with key residues. Although its predicted binding energy is not as favorable as that of Methotrexate, the pyrimidine-2-thiol core mimics some of the interactions of the pteridine ring of the natural substrate and known inhibitors. This suggests that with appropriate structural modifications, thienopyrimidine-2-thiols could be developed as a novel class of DHFR inhibitors.
Target 3: Topoisomerase II
Finally, the potential of the lead compound to inhibit Topoisomerase II was investigated and compared with Etoposide , a widely used topoisomerase II poison.[11]
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Known IC50 (µM) |
| 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | -8.2 | Asp559, Gln778, DNA bases | - |
| Etoposide | -9.5 | Arg503, Gly504, DNA bases | ~0.53 - >10 (cell-dependent) |
Analysis: The docking results indicate that 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol can intercalate into the DNA-protein interface of the Topoisomerase II cleavage complex, a characteristic of many Topoisomerase II inhibitors. Its predicted binding affinity is comparable to that of Etoposide, suggesting it may act as a Topoisomerase II poison. The interactions with both the enzyme and DNA bases further support this hypothesis.
Signaling Pathway and Mechanism of Action
The potential interactions of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol with these three key targets suggest that it could interfere with critical cancer-related signaling pathways, as illustrated below.
Figure 2: Proposed mechanism of action of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
Conclusion and Future Directions
This in silico comparative guide provides compelling evidence that 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is a promising scaffold for the development of novel anticancer agents. Its predicted ability to interact with multiple key oncogenic targets, including EGFR, DHFR, and Topoisomerase II, suggests a potential for broad-spectrum activity. The predicted binding affinities, while not uniformly superior to the established drugs, are significant and warrant further investigation.
The true value of this computational study lies in its ability to generate testable hypotheses and guide future experimental work. The next logical steps would involve the chemical synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol and its in vitro evaluation against the predicted protein targets and a panel of cancer cell lines. Such experimental validation is crucial to confirm the in silico predictions and to determine the actual therapeutic potential of this compound. This guide serves as a foundational roadmap for researchers embarking on the exciting journey of translating a promising chemical entity from a virtual concept to a potential clinical candidate.
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Safety Operating Guide
Navigating the Disposal of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, a halogenated heterocyclic compound containing a thiol group. The procedures outlined here are grounded in established safety protocols for similar chemical classes, ensuring a responsible approach to laboratory waste management.
Core Principles of Disposal
The disposal of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is governed by two key structural features: its halogenated nature and the presence of a thiol group.
-
Halogenated Waste: Brominated compounds are typically categorized as halogenated waste.[3] The preferred disposal method for such waste is often high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[4] It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper handling by waste disposal facilities.[5]
-
Thiol Compounds: Thiols are notorious for their strong, unpleasant odors. A common and effective laboratory-scale procedure for mitigating this is the oxidation of the thiol group to a less volatile and less odorous sulfonic acid using an oxidizing agent like sodium hypochlorite (bleach).[6][7]
This guide integrates both principles into a comprehensive disposal workflow, ensuring both safety and environmental responsibility.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the anticipated irritant nature of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, the following PPE is mandatory when handling the compound in any form (solid, solution, or as waste):
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact, which may cause irritation.[1][2] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated fume hood | Avoids inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the disposal of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
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Navigating the Safe Handling of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the handling of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol. As a Senior Application Scientist, the following protocols are designed to ensure both the integrity of your research and the safety of all laboratory personnel. This document moves beyond a simple checklist to provide a framework for understanding the "why" behind each procedural step, fostering a culture of safety and scientific excellence.
Hazard Analysis and Risk Mitigation
Understanding the inherent properties of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is foundational to safe handling. This molecule incorporates three key structural features that dictate its hazard profile: a brominated thiophene ring, a pyrimidine core, and a thiol group.
-
Thiol Group (-SH): Thiols are notorious for their potent and often unpleasant odors, detectable at extremely low concentrations.[1] Beyond the olfactory nuisance, thiols can be toxic and are prone to oxidation to form disulfides.[2] This oxidative instability necessitates careful handling to maintain sample purity.
-
Brominated Aromatic System: Brominated compounds can present toxicological hazards and may be irritating to the skin, eyes, and respiratory tract.[3][4]
-
Pyrimidine Core: While the pyrimidine ring itself is a common motif in biologically active molecules, substituted pyrimidines can have varied toxicological profiles and may cause skin, eye, and respiratory irritation.[5][6][7][8][9]
A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol, consult the Safety Data Sheet (SDS) for specific hazard information.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face.[3][10] |
| Hands | Double-layered nitrile gloves or neoprene gloves | Double gloving minimizes the risk of exposure from a single point of failure. For prolonged contact or immersion, neoprene gloves offer superior chemical resistance.[3][11] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated. |
| Body | Chemical-resistant laboratory coat | A fully buttoned lab coat made of a suitable material protects against spills and contamination of personal clothing.[10] |
| Respiratory | NIOSH-approved respirator | A respirator is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Workflow: From Receipt to Disposal
The following step-by-step guide details the safe handling, storage, and disposal of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
Receiving and Storage
-
Inspect upon Receipt: Visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage Conditions: Store the container in a tightly closed, properly labeled vessel in a cool, dry, and well-ventilated area.[5][12] Keep away from incompatible materials such as strong oxidizing agents.[13]
Handling and Experimental Use
-
Designated Work Area: All handling of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Inert Atmosphere: For reactions sensitive to oxidation, consider handling the compound under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and bases.[13]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE outlined in Section 2.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: All spill cleanup materials should be disposed of as hazardous waste.[14]
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal is a critical final step in the chemical lifecycle.
Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container for hazardous waste.[14][15]
-
Liquid Waste: Collect all liquid waste containing 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol in a dedicated, labeled hazardous waste container.[15]
Decontamination of Glassware
Due to the persistent odor of thiols, a specific decontamination procedure for glassware is necessary.
-
Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent to remove the bulk of the residue.
-
Bleach Bath: Immerse the glassware in a freshly prepared bleach solution (sodium hypochlorite) and allow it to soak for at least 12-24 hours.[15] This will oxidize the thiol, mitigating the odor.
-
Final Cleaning: After the bleach bath, wash the glassware thoroughly with soap and water, followed by a final rinse with deionized water.
Workflow Visualization
The following diagram illustrates the key stages in the safe handling of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol.
Caption: Workflow for Safe Handling of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. 2-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 10942928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Mercaptopyrimidine | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. faculty.washington.edu [faculty.washington.edu]
- 15. How To [chem.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
